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  • Product: 2-Chloro-3',4'-(ethylenedioxy)benzophenone
  • CAS: 164526-07-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-3',4'-(ethylenedioxy)benzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a substituted benzophenone of interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthesis protocol, analyze its spectroscopic signature, and discuss essential safety and handling procedures. This document is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.

Chemical Identity and Physical Properties

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone featuring a 2-chlorophenyl group and a 3',4'-(ethylenedioxy)phenyl group linked by a carbonyl moiety. The ethylenedioxy group forms a 1,4-benzodioxan ring system, a common heterocyclic motif in pharmacologically active molecules.

PropertyValueSource(s)
IUPAC Name (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone[1]
CAS Number 164526-07-2[2][]
Molecular Formula C₁₅H₁₁ClO₃[2][]
Molecular Weight 274.70 g/mol [2][]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly available in searched sources. Similar substituted benzophenones have melting points ranging from 65°C to over 200°C.[4][5]General knowledge
Boiling Point Not explicitly available in searched sources.General knowledge
Solubility Predicted to be soluble in organic solvents like chloroform, dichloromethane, and alcohols; insoluble in water.[6]General knowledge

Structure:

Caption: Chemical structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Underlying Principles of the Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride (2-chlorobenzoyl chloride) with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan. The ethylenedioxy group of 1,4-benzodioxan is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethylenedioxy ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen).

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride Acylium_ion Acylium Ion (Electrophile) 2-chlorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Intermediate) Acylium_ion->Sigma_complex + 1,4-Benzodioxan 1,4-benzodioxan 1,4-Benzodioxan Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone Sigma_complex->Product - H⁺, -AlCl₃

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations of similar substrates.[1][7][8]

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Petroleum ether (or hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a solid.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.

  • Aromatic Region (δ 6.8 - 7.8 ppm):

    • The protons on the 2-chlorophenyl ring will likely appear as a complex multiplet due to ortho, meta, and para couplings.

    • The protons on the 1,4-benzodioxan ring will appear as three distinct signals, likely a doublet, a doublet of doublets, and a doublet, in the upfield region of the aromatic signals due to the electron-donating effect of the ether oxygens.

  • Ethylenedioxy Protons (δ 4.2 - 4.4 ppm): The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

  • Aromatic Carbons (δ 110 - 160 ppm): A number of signals will be present corresponding to the carbons of the two aromatic rings. The carbons attached to the ether oxygens will be shifted downfield.

  • Ethylenedioxy Carbons (δ ~64 ppm): The two equivalent carbons of the ethylenedioxy group will appear as a single signal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone.

  • C-O-C Stretch: Absorptions corresponding to the aryl ether linkages will be observed in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be attributed to the C-Cl stretching vibration.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

  • Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 274. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 276 with approximately one-third the intensity of the molecular ion peak.

Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve cleavage at the carbonyl group.

  • Loss of the 2-chlorophenyl group: [M - C₆H₄Cl]⁺, resulting in a fragment at m/z 163.

  • Formation of the 2-chlorobenzoyl cation: [C₆H₄ClCO]⁺, resulting in a fragment at m/z 139.

  • Loss of CO: [M - CO]⁺.

Safety, Handling, and Toxicity

As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with appropriate caution. While specific toxicity data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not available, data for the parent compound, benzophenone, and other substituted benzophenones can provide guidance.

General Precautions: [9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

Toxicity Profile of Benzophenones: Benzophenone itself is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Some substituted benzophenones are used as UV filters in sunscreens and have been studied for their potential endocrine-disrupting effects.[9] Given the presence of a chlorinated aromatic ring, this derivative should be handled with the assumption of potential toxicity.

First Aid Measures: [9][10]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: If swallowed, seek immediate medical attention.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable building block in organic synthesis with potential applications in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a straightforward and scalable process. This guide provides a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and essential safety information. As with any chemical compound, researchers are advised to consult updated safety data sheets and perform a thorough risk assessment before use.

References

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • CN106397156A - Preparation method of 2-chloro-benzophenone.
  • WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Safety review of benzophenone. Therapeutic Goods Administration (TGA). [Link]

  • Article - SciSpace. (2022). [Link]

  • Benzophenone. NIST WebBook. [Link]

  • Material Safety Data Sheet - Benzophenone MSDS. ScienceLab.com. [Link]

  • 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. National Institutes of Health. [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. [Link]

  • BENZOPHENONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Comparative FTIR spectra of benzophenone and the product of the... ResearchGate. [Link]

  • Benzophenone, 2-amino-5-chloro-. NIST WebBook. [Link]

  • Benzophenone. mzCloud. [Link]

  • Benzophenone. NIST WebBook. [Link]

  • coumarone. Organic Syntheses Procedure. [Link]

  • Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under... ResearchGate. [Link]

  • 2-Chloro-3',4'-dihydroxyacetophenone. PubChem. [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Dalhousie University. [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. [Link]

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Exploratory

An In-depth Technical Guide on 2-Chloro-3',4'-(ethylenedioxy)benzophenone: A Key Pharmaceutical Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2), a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document elucidates the chemical properties, a proposed synthetic route via Friedel-Crafts acylation, and analytical characterization techniques for this compound. Furthermore, it explores its potential applications as a pivotal intermediate in the synthesis of pharmacologically active molecules, drawing parallels with structurally related benzophenone derivatives. Safety and handling considerations are also discussed, providing a well-rounded resource for laboratory and industrial applications.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The versatility of the diaryl ketone motif allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Chloro-3',4'-(ethylenedioxy)benzophenone, with its unique combination of a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring, represents a valuable building block for accessing novel chemical entities with therapeutic potential. The presence of the chlorine atom can significantly influence the compound's metabolic stability and binding interactions, while the ethylenedioxy group can modulate solubility and receptor affinity.

Physicochemical Properties and Structural Elucidation

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 164526-07-2[BOC Sciences]
Molecular Formula C₁₅H₁₁ClO₃[BOC Sciences]
Molecular Weight 274.70 g/mol [BOC Sciences]
IUPAC Name (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanonePubChem
Synonyms 2-Chloro-3',4'-(ethylenedioxy)benzophenoneVarious
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DCM, THFInferred
Structural Diagram:

Caption: Chemical structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Synthesis and Mechanism: A Friedel-Crafts Acylation Approach

The most logical and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation[2][3]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, this would involve the reaction of 1,4-benzodioxan with 2-chlorobenzoyl chloride.

Proposed Synthetic Pathway:

synthesis_pathway reactant1 1,4-Benzodioxan product 2-Chloro-3',4'-(ethylenedioxy)benzophenone reactant1->product reactant2 2-Chlorobenzoyl Chloride intermediate Acylium Ion Intermediate reactant2->intermediate + AlCl₃ catalyst AlCl₃ (Lewis Acid) catalyst->intermediate intermediate->product + 1,4-Benzodioxan - HCl - AlCl₃ solvent Dichloromethane (DCM) solvent->product Reaction Medium

Caption: Proposed synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Detailed Experimental Protocol (Proposed):
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 eq) to the stirred suspension. The formation of a colored complex indicates the generation of the acylium ion.

  • Acylation: Add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water deactivates the Lewis acid catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the electrophilic acylium ion.

  • Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively dissolves the reactants and intermediates.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side reactions.

  • Acidic Work-up: The addition of acid is crucial to break down the aluminum chloride-ketone complex formed during the reaction, liberating the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR (Proton NMR) - Aromatic protons of the 2-chlorophenyl ring and the 3,4-(ethylenedioxy)phenyl ring in the range of δ 6.8-7.8 ppm.- A characteristic singlet for the four protons of the ethylenedioxy group around δ 4.3 ppm.
¹³C NMR (Carbon NMR) - A peak for the carbonyl carbon around δ 195 ppm.- Aromatic carbon signals in the range of δ 110-160 ppm.- A signal for the two equivalent carbons of the ethylenedioxy group around δ 64 ppm.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O (ketone) stretching vibration around 1650-1670 cm⁻¹.- C-O-C (ether) stretching bands around 1250 cm⁻¹.- C-Cl stretching vibration around 750 cm⁻¹.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 274.70 g/mol .- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Drug Discovery and Development

While specific drugs derived from 2-Chloro-3',4'-(ethylenedioxy)benzophenone are not prominently documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of various therapeutic agents. Benzophenone derivatives are known to be pharmacologically active[4].

Potential Therapeutic Areas:
  • Antifungal and Herbicidal Agents: Substituted benzophenones are known intermediates in the preparation of agricultural fungicides and herbicides[3]. The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals.

  • Kinase Inhibitors: The benzophenone scaffold can be found in molecules designed as kinase inhibitors for cancer therapy.

  • CNS-active Agents: The structural similarity to precursors of drugs acting on the central nervous system suggests its potential in the synthesis of novel antipsychotics or antidepressants.

The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.

drug_discovery_workflow cluster_0 Synthesis & Characterization cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development synthesis Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone purification Purification synthesis->purification characterization Analytical Characterization (NMR, MS, IR, HPLC) purification->characterization library_synthesis Library Synthesis (Derivatization) characterization->library_synthesis screening High-Throughput Screening (Biological Assays) library_synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies (In vivo & Toxicology) lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials drug_candidate New Drug Candidate clinical_trials->drug_candidate

Caption: Workflow for utilizing 2-Chloro-3',4'-(ethylenedioxy)benzophenone in drug discovery.

Safety, Handling, and Toxicology

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Toxicological Considerations:

  • The toxicological properties have not been fully investigated.

  • Chlorination of benzophenones can alter their biological activity and toxicity.

  • It is prudent to treat this compound as potentially hazardous until more data is available.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through established methodologies like the Friedel-Crafts acylation. The presence of distinct functional groups on its scaffold provides a versatile platform for the generation of diverse chemical libraries for biological screening. While specific toxicological data is lacking, its structural alerts warrant careful handling. Further research into the applications and biological activities of derivatives of this compound is highly encouraged to unlock its full therapeutic potential.

References

  • Google Patents.
  • Google Patents.
  • Google Patents. EP0721929B1 - Process for the manufacture of hydroxyalkoxybenzophenones.
  • Patsnap Eureka. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). [Link]

  • Khan, I., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(45), 25559-25579. [Link]

  • PubChem. Methanone, (2-chlorophenyl)phenyl-. [Link]

  • Chemistry Stack Exchange. Synthesis of 2,3-dihydrobenzo[b][3][5]dioxin-2-yl)(piperazin-1-yl)methanone. (2017-07-17). [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]

  • National Institutes of Health. Synthesis of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • Google Patents.
  • PubChem. (5-Bromo-2-chlorophenyl)-(4-((3S)-oxolan-3-YL)oxyphenyl)methanone. [Link]

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Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. Herein, we detail the core analytical techniques, from nuclear magnetic resonance to mass spectrometry, providing not just the procedural steps but the scientific rationale behind each, ensuring a self-validating system of protocols for robust and reliable structural determination.

Introduction

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted benzophenone, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The precise arrangement of its constituent atoms—the chlorinated phenyl ring, the ethylenedioxy moiety, and the central ketone linker—is critical to its chemical properties and potential biological activity.[2] Therefore, its unambiguous structural verification is a prerequisite for any further investigation or application. This guide will walk through a multi-technique analytical workflow, demonstrating how the convergence of data from various spectroscopic and spectrometric methods leads to a confident structural assignment.

Molecular and Safety Information

Before commencing any experimental work, a thorough understanding of the compound's basic properties and safety precautions is paramount.

PropertyValueSource
Molecular Formula C₁₅H₁₁ClO₃[3]
Molecular Weight 274.70 g/mol [3]
CAS Number 164526-07-2[3]
Appearance Predicted to be a solid-

Safety Precautions: As with all benzophenone derivatives, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed handling and disposal information, consult the material safety data sheet (MSDS).

Synthesis Overview and Impurity Profile

A plausible synthetic route for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is a Friedel-Crafts acylation reaction between 2-chlorobenzoyl chloride and 1,4-benzodioxan, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8]

Synthesis_of_2_Chloro_3_4_ethylenedioxybenzophenone cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride Target_Molecule 2-Chloro-3',4'-(ethylenedioxy)benzophenone 2_chlorobenzoyl_chloride->Target_Molecule Friedel-Crafts Acylation 1_4_benzodioxan 1,4-Benzodioxan 1_4_benzodioxan->Target_Molecule AlCl3 AlCl₃ AlCl3->Target_Molecule

Plausible synthetic route for the target molecule.

Understanding the synthesis is crucial as it informs the potential impurity profile. Unreacted starting materials, regioisomers, and byproducts of side reactions are all potential contaminants that could complicate spectral interpretation. Chromatographic purification (e.g., column chromatography or recrystallization) is a critical step to ensure a pure sample for analysis.

Elemental Analysis

The foundational step in structure elucidation is to determine the empirical formula of the purified compound. Elemental analysis provides the percentage composition of each element present.

Experimental Protocol:

  • A precisely weighed sample of the purified compound (typically 1-3 mg) is combusted in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, etc.) are passed through a series of traps to separate and quantify them.

  • The chlorine content is determined by methods such as titration or ion chromatography after combustion and absorption.

  • The percentage of each element is calculated and compared to the theoretical values for the proposed structure.

ElementTheoretical %
C 65.58%
H 4.04%
Cl 12.91%
O 17.47%

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]

  • The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • For ESI, the analysis is often performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which can be used to confirm the molecular formula.[1]

  • Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Interpretation:

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

IonPredicted m/z
[M]⁺˙ 274.0397
[M+2]⁺˙ 276.0367

The fragmentation pattern in MS/MS will reveal key structural features. The most common fragmentation pathways for benzophenones involve cleavage at the carbonyl group.

MS_Fragmentation M [C₁₅H₁₁ClO₃]⁺˙ m/z = 274 F1 [C₇H₄ClO]⁺ m/z = 139 M->F1 - C₈H₇O₂˙ F2 [C₈H₇O₃]⁺ m/z = 151 M->F2 - C₇H₄Cl˙ F3 [C₆H₄Cl]⁺ m/z = 111 F1->F3 - CO

Predicted key fragmentation pathways in mass spectrometry.

The observation of fragments corresponding to the 2-chlorobenzoyl cation (m/z 139) and the subsequent loss of carbon monoxide to form the 2-chlorophenyl cation (m/z 111) would strongly support the presence of this moiety.[10] Similarly, a fragment corresponding to the ethylenedioxybenzoyl cation (m/z 151) would confirm the other half of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • For a solid sample, a small amount (a few milligrams) can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, the "Thin Solid Film" method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[10]

  • The sample is then placed in the IR beam, and the spectrum is recorded.

Data Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2900-2800Aliphatic C-H stretch (from the ethylenedioxy group)
~1650C=O stretch (ketone)
~1600, ~1475Aromatic C=C stretch
~1250C-O-C stretch (aryl ether)
~750C-Cl stretch

The most prominent peak will be the strong carbonyl (C=O) stretch, typically observed around 1650 cm⁻¹ for benzophenones.[11] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-O and C-Cl stretches, provides corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Multiplet1HAromatic H
~7.5-7.3Multiplet3HAromatic H
~7.2Multiplet2HAromatic H
~6.9Doublet1HAromatic H
4.3Singlet4H-O-CH₂-CH₂-O-

The four protons of the ethylenedioxy group are expected to be chemically equivalent and thus appear as a singlet at around 4.3 ppm. The aromatic protons will appear in the region of 6.9-7.8 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents on each ring.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment.

Predicted Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~150-145Aromatic C-O
~138-125Aromatic C-H and C-Cl
~120-115Aromatic C-H
~64-O-CH₂-CH₂-O-

The carbonyl carbon will be the most downfield signal, typically around 195 ppm.[12] The carbons of the ethylenedioxy group will appear at approximately 64 ppm. The remaining signals will correspond to the aromatic carbons, with their chemical shifts influenced by the substituents.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) 1H_NMR ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample_Prep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (Optional) 1H_NMR->2D_NMR Data_Analysis Data Analysis and Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR->2D_NMR 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis

A typical workflow for NMR analysis.

Conclusion

The structure elucidation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is a process of accumulating and correlating evidence from a suite of analytical techniques. Elemental analysis confirms the empirical formula, while high-resolution mass spectrometry provides the exact molecular weight and key fragmentation information. Infrared spectroscopy identifies the characteristic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity, allowing for an unambiguous assignment of the molecular structure. By following the protocols and interpretive guidelines outlined in this guide, researchers can confidently and accurately determine the structure of this and related compounds, paving the way for further scientific exploration.

References

  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • Gu, M., & Xia, Z. (2008). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][10]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 43(10), 1369–1376. [Link]

  • Griffiths, L., & Abraham, R. J. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 15(5), 14-20. [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-3′,4′-dihydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3',4'-(ethylenedioxy)benzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Redox. (2025). Safety Data Sheet Benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Khan, A. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Save My Exams. (n.d.). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide provides a detailed analysis of the spectroscopic data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various synthetic pathways. The information presented herein is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the spectroscopic data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various synthetic pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Spectroscopic Overview

2-Chloro-3',4'-(ethylenedioxy)benzophenone possesses a molecular formula of C₁₅H₁₁ClO₃ and a molecular weight of 274.70 g/mol . Its structure comprises a 2-chlorobenzoyl moiety linked to a 3,4-ethylenedioxybenzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Diagram of the molecular structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone:

Caption: Molecular structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-3',4'-(ethylenedioxy)benzophenone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is predicted to exhibit signals in the aromatic and aliphatic regions, corresponding to the protons on the two phenyl rings and the ethylenedioxy bridge, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.80 - 7.30m4HAromatic protons (2-chlorophenyl)
7.25d1HH-6'
7.20dd1HH-2'
6.90d1HH-5'
4.30s4H-O-CH₂-CH₂-O-

Expertise & Experience: The protons on the 2-chlorophenyl ring are expected to show complex splitting patterns (multiplet, m) due to coupling with each other. The protons on the 3',4'-(ethylenedioxy)phenyl ring are more distinct. The singlet at 4.30 ppm is a characteristic signal for the four equivalent protons of the ethylenedioxy group, indicating free rotation and a symmetric environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
195.5C=O
149.0C-4'
144.0C-3'
138.0C-1
132.0C-2
131.5C-6
130.0C-4
129.5C-5
127.0C-3
125.0C-1'
123.0C-6'
118.0C-2'
117.0C-5'
64.5-O-C H₂-C H₂-O-

Expertise & Experience: The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield shift of around 195.5 ppm. The carbons of the ethylenedioxy group are observed in the aliphatic region at approximately 64.5 ppm. The various aromatic carbons can be assigned based on their substitution patterns and expected electronic environments.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 240 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1660StrongC=O stretch (ketone)
1600, 1500, 1450Medium-StrongC=C stretch (aromatic)
1280-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (aliphatic ether)
850-750StrongC-H bend (aromatic)
750-700StrongC-Cl stretch

Expertise & Experience: The most prominent peak in the IR spectrum is the strong absorption at approximately 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O and C-Cl stretching bands, further confirms the molecular structure.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
274/276High[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
239Medium[M-Cl]⁺
139High[C₇H₄ClO]⁺ (2-chlorobenzoyl cation)
135Medium[C₈H₇O₂]⁺ (ethylenedioxybenzoyl cation)
111Medium[C₆H₄Cl]⁺
107Medium[C₇H₇O]⁺

Expertise & Experience: The molecular ion peak [M]⁺ is expected at m/z 274, with a characteristic [M+2]⁺ peak at m/z 276 with approximately one-third the intensity, confirming the presence of a single chlorine atom. The major fragmentation pathways involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of the 2-chlorobenzoyl cation (m/z 139) and the ethylenedioxybenzoyl cation (m/z 135).

Diagram of a proposed fragmentation pathway:

M [M]⁺ m/z 274/276 M_Cl [M-Cl]⁺ m/z 239 M->M_Cl - Cl C7H4ClO [C₇H₄ClO]⁺ m/z 139 M->C7H4ClO α-cleavage C8H7O2 [C₈H₇O₂]⁺ m/z 135 M->C8H7O2 α-cleavage C6H4Cl [C₆H₄Cl]⁺ m/z 111 C7H4ClO->C6H4Cl - CO

Caption: Proposed mass spectral fragmentation of the parent molecule.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing: The instrument's software will record and display the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

References

  • Note: As direct experimental data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not readily available in public databases, the presented data is predicted based on established spectroscopic principles and data from similar compounds.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NMRDB. An open-source database for NMR spectra. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Foundational

A Technical Guide to the Physicochemical Characterization of Novel Benzophenone Analogs: Focus on 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction For researchers and drug development professionals, the melting point and solubility of a compound are fundamental parameters that influence everything from initial bioassays to formulation and bioavailabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and drug development professionals, the melting point and solubility of a compound are fundamental parameters that influence everything from initial bioassays to formulation and bioavailability.[3][4][5][6] A compound's melting point is a key indicator of its purity and the strength of its crystal lattice forces.[7] Solubility, defined as the concentration of a saturated solution of a target solute in a specified solvent at a given temperature, directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Poor solubility is a leading cause of failure for drug candidates.[4][6]

This document will provide detailed, field-proven protocols for determining the melting point and both kinetic and thermodynamic solubility of 2-Chloro-3',4'-(ethylenedioxy)benzophenone or any similar novel chemical entity. The methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[7] Therefore, accurate melting point determination is a crucial first step in characterizing a newly synthesized compound and assessing its purity.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of an organic solid is the capillary method, which involves heating a small sample in a sealed glass capillary tube.[7][9]

Methodology:

  • Sample Preparation:

    • Place a small amount of dry 2-Chloro-3',4'-(ethylenedioxy)benzophenone powder on a clean, dry surface like a watch glass.

    • Gently crush the compound into a fine powder using a spatula.

    • Take a glass capillary tube, sealed at one end, and press the open end into the powder.[9][10]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[7][9]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

    • Ensure the capillary is positioned correctly for clear observation through the magnifying lens.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point. This helps to save time in subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[10]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T₂).[10][11]

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate measurement with a fresh sample at least twice to ensure consistency.

Logical Framework for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Crush Compound to Fine Powder B Load into Capillary Tube (1-2mm) A->B C Insert Capillary into Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Slow Heating (1-2°C/min) for Accurate M.P. D->E F Record T1 (First Liquid) & T2 (All Liquid) E->F G Report Melting Point as Range (T1 - T2) F->G H Assess Purity (Narrow Range = High Purity) G->H

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Solubility Assessment

Solubility is a critical physicochemical property that significantly influences a drug's bioavailability and therapeutic efficacy.[3][5] In drug discovery, solubility is often assessed under two different conditions: kinetic and thermodynamic (equilibrium).

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically in DMSO) to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is useful for high-throughput screening.[3][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. This measurement is more time-consuming but provides a more accurate representation for pre-formulation and biopharmaceutical studies.[3][5]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Nephelometry is a high-throughput method that measures the light scattered by undissolved particles in a solution to determine the point of precipitation.[3]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation:

    • Dispense aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) into the wells of a microtiter plate.

    • Add a small volume of the DMSO stock solution to the buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Perform serial dilutions across the plate to create a range of compound concentrations.[3]

  • Incubation and Measurement:

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of light scattering measurements.

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 2-Chloro-3',4'-(ethylenedioxy)benzophenone to a series of vials containing different relevant aqueous buffers (e.g., pH 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF). This ensures that there is undissolved solid remaining at equilibrium.[8]

  • Equilibration:

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation:

    • Separate the undissolved solid from the solution. This can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[3][5] This step is critical to avoid inflating the measured concentration with solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve with known concentrations of the compound is required for accurate quantification.

Logical Framework for Solubility Assessment

SolubilityWorkflow cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Equilibrium) K1 Prepare High-Conc. DMSO Stock K2 Add to Aqueous Buffer in Plate K1->K2 K3 Incubate (1-2 hours) K2->K3 K4 Measure Turbidity (Nephelometry) K3->K4 K5 Determine Max Soluble Conc. K4->K5 T1 Add Excess Solid to Buffer T2 Agitate (24-72 hours) to Reach Equilibrium T1->T2 T3 Separate Solid & Liquid Phases (Filter/Centrifuge) T2->T3 T4 Quantify Conc. in Supernatant (HPLC/LC-MS) T3->T4 Start Start Solubility Assessment Start->K1 Start->T1

Caption: Comparative Workflow for Solubility Determination.

Summary of Physicochemical Properties

While experimental data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not currently published, the following table should be populated by the researcher upon completion of the described protocols.

Physical PropertyMethodConditionsExpected Result
Melting Point Capillary MethodAmbient PressureT₁ - T₂ (°C)
Kinetic Solubility NephelometryPBS, pH 7.4, 25°Cµg/mL or µM
Thermodynamic Solubility Shake-Flask/HPLCPBS, pH 7.4, 25°Cµg/mL or µM
Thermodynamic Solubility Shake-Flask/HPLCSGF, pH 1.2, 37°Cµg/mL or µM
Thermodynamic Solubility Shake-Flask/HPLCFaSSIF, pH 6.5, 37°Cµg/mL or µM

Conclusion

The determination of melting point and solubility are foundational activities in the characterization of any new chemical entity, including 2-Chloro-3',4'-(ethylenedioxy)benzophenone. While specific values for this compound await experimental determination, the protocols outlined in this guide provide a robust and scientifically rigorous framework for obtaining this critical data. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable physicochemical data, thereby enabling informed decision-making in subsequent stages of research and development.

References

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

  • Al-dhahri, T. (2021). experiment (1) determination of melting points. ResearchGate. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]

  • PubChem. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

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Exploratory

Biological activity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

An In-depth Technical Guide to the Predicted Biological Activity and Investigative Strategy for 2-Chloro-3',4'-(ethylenedioxy)benzophenone Executive Summary This document provides a comprehensive technical guide for rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Biological Activity and Investigative Strategy for 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological activity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2). It is critical to establish at the outset that, as of the date of this publication, there is a significant scarcity of publicly available scientific literature specifically detailing the biological activities of this compound. This guide, therefore, adopts a predictive and hypothesis-driven approach. By deconstructing the molecule into its core components—the benzophenone scaffold, the 2-chloro substituent, and the 3',4'-ethylenedioxy group—we can extrapolate potential biological effects based on established knowledge of these motifs. This whitepaper offers a foundational framework for initiating a research program, detailing potential therapeutic avenues and providing robust, field-proven experimental protocols to systematically investigate this novel chemical entity.

Introduction and Structural Analysis

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diaryl ketone with a distinct substitution pattern that suggests a range of potential biological interactions. The molecule's structure combines features known to confer pharmacological activity, making it a compound of interest for discovery programs.

  • Chemical Identity:

    • Name: 2-Chloro-3',4'-(ethylenedioxy)benzophenone

    • CAS Number: 164526-07-2[1]

    • Molecular Formula: C₁₅H₁₁ClO₃[1]

    • Molecular Weight: 274.70 g/mol [1]

The core of the molecule is the benzophenone scaffold. Benzophenones are a well-studied class of compounds found in both natural products and synthetic molecules, exhibiting a wide array of biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic effects.[2][3] The parent compound, benzophenone, is widely used in industrial applications as a photoinitiator and UV blocker.[4] However, many substituted benzophenones are pharmacologically active and some have been investigated as potential endocrine disruptors.[5][6]

The 2-chloro substitution on one of the phenyl rings is expected to significantly influence the molecule's properties. Halogenation, particularly chlorination, can enhance lipophilicity, thereby potentially improving membrane permeability and bioavailability. It can also introduce specific steric and electronic effects that may alter binding affinity to biological targets and affect metabolic stability.

The 3',4'-ethylenedioxy group forms a 1,4-benzodioxane ring system on the second phenyl ring. This moiety is present in a number of pharmacologically active compounds. It is more rigid than two separate methoxy groups, which can constrain the molecule into a specific conformation for receptor binding. This group can also influence solubility and is a potential site for metabolic modification.

Postulated Biological Activities and Therapeutic Hypotheses

Based on the structural motifs present in 2-Chloro-3',4'-(ethylenedioxy)benzophenone, several hypotheses for its biological activity can be formulated. The benzophenone core is a known "privileged structure" in medicinal chemistry.[3]

Hypothesis 1: Anticancer Activity Many natural and synthetic benzophenones exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.[2][7] The mechanism often involves the induction of apoptosis or cell cycle arrest. The lipophilic nature imparted by the chloro- and ethylenedioxy groups may facilitate entry into cancer cells.

Hypothesis 2: Antimicrobial and Antifungal Activity The benzophenone scaffold is a common feature in compounds with antimicrobial properties.[2][8] The specific substitutions on this molecule could confer activity against a range of bacterial or fungal pathogens.

Hypothesis 3: Endocrine Disruption Benzophenone and several of its derivatives are known endocrine-disrupting chemicals (EDCs), capable of interacting with hormone receptors such as the estrogen and androgen receptors.[5][6][9] Any investigation into this compound must consider its potential for endocrine activity as both a potential therapeutic application (e.g., in hormone-dependent cancers) and a toxicological liability.

Hypothesis 4: Photochemical Activity and Photosensitization Benzophenones are excellent photosensitizers.[4] Upon UV light absorption, they can generate reactive oxygen species (ROS), a property that could be exploited for photodynamic therapy but also indicates a risk of phototoxicity.[10]

A Proposed Experimental Framework for Investigation

To systematically evaluate the biological activity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a tiered screening and investigation approach is recommended. This framework ensures a logical progression from broad screening to detailed mechanistic studies.

Phase 1: Primary Screening and Hit Identification

The initial phase is designed to rapidly assess a wide range of potential biological activities using established in vitro assays.

G cluster_0 Phase 1: Primary Screening Compound 2-Chloro-3',4'- (ethylenedioxy)benzophenone Cytotoxicity Cytotoxicity Screen (e.g., NCI-60 Panel) Compound->Cytotoxicity Antimicrobial Antimicrobial Screen (MIC against Bacteria/Fungi) Compound->Antimicrobial Endocrine Endocrine Activity Screen (ER/AR Binding Assays) Compound->Endocrine Phototoxicity Phototoxicity Screen (3T3 NRU Assay) Compound->Phototoxicity

Caption: Phase 1 workflow for primary screening of the target compound.

Protocol 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the antiproliferative activity against a panel of human cancer cell lines.

  • Cell Lines: A representative panel such as the NCI-60 or a smaller, diverse panel including breast (MCF-7), lung (A549), colon (HCT116), and leukemia (HL-60) cell lines.

  • Methodology (MTT Assay): a. Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (e.g., from 0.01 µM to 100 µM) for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line. A potent "hit" is typically defined as having an IC₅₀ value in the low micromolar or nanomolar range.

Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) against key bacterial and fungal pathogens.

  • Strains: Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Methodology (Broth Microdilution): a. Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Hit-to-Lead and Mechanism of Action (MOA) Studies

If a significant "hit" is identified in Phase 1 (e.g., potent cytotoxicity against a specific cancer cell line), the next phase focuses on understanding its mechanism of action.

G cluster_1 Phase 2: Mechanism of Action (Anticancer Hit) Hit Potent Anticancer Hit (from Phase 1) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Apoptosis Apoptosis Induction (Annexin V / PI Assay) Hit->Apoptosis TargetID Target Deconvolution (e.g., Kinase Panel Screen) Hit->TargetID MOA Elucidated MOA CellCycle->MOA Apoptosis->MOA TargetID->MOA G cluster_2 Proposed Synthesis Route Reactant1 1,4-Benzodioxane Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone Reactant1->Product Reactant2 2-Chlorobenzoyl chloride Reactant2->Product Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Product Friedel-Crafts Acylation

Caption: Plausible Friedel-Crafts acylation route for synthesis.

Conclusion and Forward Outlook

While direct biological data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone remains elusive, its chemical structure provides a compelling rationale for investigation. The combination of a proven benzophenone core with activity-modulating chloro- and ethylenedioxy- substituents makes it a prime candidate for screening in anticancer, antimicrobial, and endocrinology-focused drug discovery programs. The experimental framework detailed in this guide offers a validated, resource-efficient pathway to systematically uncover its biological potential. Any findings of significant activity would represent a novel contribution to the field of medicinal chemistry and warrant further preclinical development.

References

  • Structural Diversity and Bioactivities of Natural Benzophenones.RSC Publishing. (2013-12-28).
  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.PubMed Central.
  • Benzophenone.Wikipedia.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry.PMC - NIH.
  • Chemical Profile: Benzophenone.MADE SAFE Certified. (2023-06-08).
  • The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting.PMC. (2025-09-24).
  • Synthesis and bioactivity investigation of benzophenone and its derivatives.PMC. (2024-06-26).
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.NIH.
  • Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study.PubMed.
  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone.BLDpharm.
  • Preparation method of 2-chloro-benzophenone.Google Patents.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.Oregon State University. (2014-03-30).

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Foundational

An In-Depth Technical Guide to 2-Chloro-3',4'-(ethylenedioxy)benzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in the synthesis of the Al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in the synthesis of the Alzheimer's disease drug, Donepezil. The document delves into the synthetic pathways for its preparation, primarily focusing on the Friedel-Crafts acylation reaction. It further details the physicochemical properties, analytical methodologies for characterization and quality control, and established applications in pharmaceutical development. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction

2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2) is a substituted benzophenone that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor in the synthesis of Donepezil. Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the management of mild to moderate dementia associated with Alzheimer's disease.[1][2] The structural integrity and purity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of this important intermediate.

Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

The primary and most industrially viable method for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich 1,4-benzodioxan ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride Acylium_ion Acylium Ion 2-chlorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Sigma_complex Sigma Complex Acylium_ion->Sigma_complex + 1,4-Benzodioxan Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone AlCl4-->Product + H⁺ → AlCl₃ + HCl 1,4-benzodioxan 1,4-Benzodioxan Sigma_complex->Product - H⁺

Caption: Friedel-Crafts Acylation Workflow

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of similar aromatic compounds.[3][5] Optimization may be required based on laboratory conditions and desired scale.

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the stirred suspension, add 1,4-benzodioxan (1.0 eq) dissolved in anhydrous dichloromethane.

  • Slowly add 2-chlorobenzoyl chloride (1.0 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

Detailed experimental data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not widely published. The following table summarizes known and predicted properties. Researchers are advised to confirm these properties on their synthesized material.

PropertyValueSource/Method
CAS Number 164526-07-2[6]
Molecular Formula C₁₅H₁₁ClO₃[6]
Molecular Weight 274.70 g/mol [6]
Appearance White to off-white solid (predicted)---
Melting Point Not available. Expected to be a solid at room temperature.---
Solubility Soluble in most organic solvents like dichloromethane, chloroform, and ethyl acetate. (Predicted)---

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the 2-chlorophenyl and the ethylenedioxy-substituted phenyl rings. The four protons of the ethylenedioxy group would likely appear as a singlet or a complex multiplet in the aliphatic region (around 4.0-4.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all 15 carbon atoms. The carbonyl carbon will be significantly downfield (typically >190 ppm). The carbons attached to the chlorine and oxygen atoms will also show characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. C-O-C stretching from the ether linkages and C-Cl stretching will also be present.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 274 and an M+2 peak at m/z 276 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the ether linkages.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and for monitoring reaction progress.

Suggested HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

Applications in Drug Development

The primary application of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is as a key starting material in the multi-step synthesis of Donepezil . The benzophenone moiety serves as a scaffold for the construction of the indanone core of the Donepezil molecule.

G Start 2-Chloro-3',4'-(ethylenedioxy)benzophenone Intermediate_1 Cyclization & Reduction Steps Start->Intermediate_1 Multi-step synthesis Donepezil Donepezil Intermediate_1->Donepezil Further transformations

Caption: Role in Donepezil Synthesis

The synthesis of Donepezil from this intermediate typically involves a series of reactions including cyclization to form the indanone ring system, followed by reductive amination or other coupling reactions to introduce the N-benzylpiperidine side chain.[1][2]

Safety and Handling

Specific safety data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not extensively documented. However, based on the data for related benzophenone compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Toxicity: While specific toxicity data is unavailable, benzophenones as a class can cause skin and eye irritation. Some are suspected of having other long-term health effects. Treat this compound with the care afforded to all new or uncharacterised chemical entities.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a vital intermediate in the synthesis of Donepezil, a critical medication for the treatment of Alzheimer's disease. A thorough understanding of its synthesis, characterization, and handling is essential for chemists and researchers in the pharmaceutical industry. This guide provides a foundational framework for working with this compound, emphasizing the established synthetic routes and analytical considerations. Further research to fully elucidate its physicochemical properties and to optimize its synthesis will be beneficial for the continued production of this important pharmaceutical.

References

  • 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). SciELO. Available at: [Link].

  • 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834. PubChem. Available at: [Link].

  • Donepezil MeSH Descriptor Data 2025. National Library of Medicine. Available at: [Link].

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. ResearchGate. Available at: [Link].

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link].

  • Preparation of 2-chloro-benzophenone. Google Patents.
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  • A process for preparation of intermediates of donepezil hydrochloride. Google Patents.
  • A process for the preparation of substituted benzophenones. Google Patents.
  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. DigitalOcean. Available at: [Link].

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chloro-phen-yl)-1-(2,3-di-hydro-benzo[ b][1][7]dioxin-6-yl)prop-2-en-1-one. PubMed. Available at: [Link].

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link].

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. Available at: [Link].

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. Available at: [Link].

  • Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography. University of Delaware. Available at: [Link].

  • Identification and characterization of potential impurities of donepezil. ResearchGate. Available at: [Link].

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link].

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link].

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Protocols & Analytical Methods

Method

Applications of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in organic synthesis

Application Notes & Protocols: 2-Chloro-3',4'-(ethylenedioxy)benzophenone A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate Introduction: The Strategic Value of 2-Chloro-3',4'-(ethylenedioxy)be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-Chloro-3',4'-(ethylenedioxy)benzophenone

A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate

Introduction: The Strategic Value of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2) is an aromatic ketone that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its structure is distinguished by three key features that confer unique reactivity and utility: the benzophenone core, a synthetically useful scaffold found in numerous biologically active molecules; a strategically placed chloro-substituent on one of the phenyl rings; and a protective ethylenedioxy group on the other.[2][3] This combination makes the compound an ideal starting point for constructing complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.

The benzophenone moiety itself is prevalent in pharmacologically relevant natural products and marketed drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] The chloro-substituent provides a reactive handle for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. Simultaneously, the ethylenedioxy group, a robust protecting group for catechols, offers stability under a range of reaction conditions while allowing for selective deprotection to reveal a dihydroxy-phenolic system, a common feature in antioxidant and other bioactive compounds.[4]

This guide provides an in-depth exploration of the applications of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Compound Property Value
IUPAC Name (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
CAS Number 164526-07-2
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance Typically a solid powder
Key Features Benzophenone core, Aryl chloride, Ethylenedioxy (Benzodioxan) group

Core Application I: Synthesis via Friedel-Crafts Acylation

The most direct and fundamental application related to 2-Chloro-3',4'-(ethylenedioxy)benzophenone is its own synthesis, which is classically achieved via a Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.[5][6] In this context, 1,4-benzodioxan (the ethylenedioxybenzene moiety) is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Causality and Mechanistic Insight: The reaction is initiated by the activation of the 2-chlorobenzoyl chloride by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), forming a highly electrophilic acylium ion.[7][8] The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. The ethylenedioxy group is an ortho-, para-director, and the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the desired product. The use of graphite in conjunction with FeCl₃ has also been reported as an effective catalytic system for benzophenone synthesis, offering potential advantages in terms of catalyst handling and workup.[9]

Friedel_Crafts_Acylation R1 1,4-Benzodioxan I2 Sigma Complex (Wheland Intermediate) R1->I2 R2 2-Chlorobenzoyl Chloride I1 Acylium Ion Complex R2->I1 Activation Cat AlCl₃ (Catalyst) Cat->R2 I1->I2 P 2-Chloro-3',4'-(ethylenedioxy)benzophenone I2->P Deprotonation

Caption: Workflow for Friedel-Crafts synthesis of the title compound.

Protocol: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Initial Charge: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM under a nitrogen atmosphere. Cool the resulting slurry to 0°C in an ice bath.

  • Reactant Addition: Add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred slurry, maintaining the temperature at 0°C.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,4-benzodioxan (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[10]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2M HCl. Caution: Exothermic reaction and HCl gas evolution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or trituration with a suitable solvent system, such as ethyl acetate/heptane, to yield the title compound as a solid.[9]

Core Application II: A Scaffold for Heterocyclic Synthesis

The true synthetic power of 2-Chloro-3',4'-(ethylenedioxy)benzophenone lies in its use as a precursor for more complex molecules, particularly heterocycles, which form the backbone of many pharmaceuticals.[] The ketone functionality is a prime site for condensation reactions, while the aryl chloride can participate in a variety of cyclization strategies.

Example Application: Synthesis of Benzophenone-Thiazole Derivatives

A prominent application is the synthesis of thiazole derivatives, which are known to possess significant anti-inflammatory activity.[10][12] The synthesis begins with the condensation of the benzophenone ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes a Hantzsch-type cyclization with an α-haloketone (e.g., 2-bromoacetophenone) to construct the thiazole ring.

Causality and Mechanistic Insight:

  • Thiosemicarbazone Formation: The reaction proceeds via nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the benzophenone. This is followed by dehydration, typically under acidic catalysis (e.g., TsOH), to yield the C=N bond of the thiosemicarbazone.

  • Thiazole Ring Formation: The thiosemicarbazone intermediate acts as a binucleophile. The sulfur atom attacks the electrophilic carbon of the 2-bromoacetophenone, displacing the bromide. The resulting intermediate then undergoes an intramolecular condensation between the newly introduced ketone and the hydrazone nitrogen, followed by dehydration, to form the stable aromatic thiazole ring.[12]

Thiazole_Synthesis Start 2-Chloro-3',4'-(ethylenedioxy)benzophenone I1 Thiosemicarbazone Intermediate Start->I1 Condensation R1 Thiosemicarbazide R1->I1 R2 2-Bromoacetophenone P Benzophenone-Thiazole Derivative R2->P I1->P Cyclization

Caption: Synthetic pathway to thiazole derivatives.

Protocol: Synthesis of a Benzophenone-Thiazole Derivative

This protocol is adapted from generalized procedures for the synthesis of bioactive thiazoles.[10][12]

Part A: Synthesis of the Thiosemicarbazone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equivalent) in methanol.

  • Reagent Addition: Add thiosemicarbazide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux (approx. 70°C) and stir for 10-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the mixture in an ice bath. The thiosemicarbazone product will often precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Part B: Synthesis of the Thiazole Derivative

  • Reaction Setup: Suspend the thiosemicarbazone intermediate from Part A (1.0 equivalent) in isopropyl alcohol.

  • Reagent Addition: Add 2-bromoacetophenone (1.0 equivalent) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the consumption of the starting materials (TLC).

  • Workup: Upon completion, add a saturated solution of NaHCO₃ to neutralize the HBr formed and stir for 15 minutes.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash thoroughly with water and then with a small amount of cold isopropyl alcohol. The crude product can be further purified by column chromatography or recrystallization to yield the final thiazole derivative.

Further Synthetic Potential

The utility of 2-Chloro-3',4'-(ethylenedioxy)benzophenone extends beyond these examples. The aryl chloride moiety is a substrate for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. Furthermore, benzophenones are renowned photosensitizers and can be employed in photochemical reactions, such as catalyzing hydrogen atom transfer (HAT) processes or participating in Paterno-Büchi reactions.[13] The reduction of the ketone can lead to benzhydrol derivatives, while deprotection of the ethylenedioxy group can unmask a catechol for further functionalization or to impart specific biological properties like antioxidant activity.[4][14]

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a strategically functionalized building block with significant applications in organic synthesis. Its preparation via the robust Friedel-Crafts acylation is straightforward, and its true value is realized in its subsequent transformations. The interplay between the reactive ketone, the versatile aryl chloride handle, and the stable catechol protecting group makes it an exemplary starting material for constructing complex heterocyclic systems and other scaffolds of interest to the pharmaceutical and material science industries. The protocols and insights provided herein serve as a foundation for researchers to harness the full synthetic potential of this valuable compound.

References

  • Vertex AI Search. The Role of 2-Chloro-3',4'-dihydroxyacetophenone in Drug Discovery and Development.
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Application

The Versatile Scaffold: Harnessing 2-Chloro-3',4'-(ethylenedioxy)benzophenone in Medicinal Chemistry

Introduction: A Privileged Core for Drug Discovery The benzophenone motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Core for Drug Discovery

The benzophenone motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, diarylketone structure provides a versatile scaffold that can be strategically functionalized to interact with a diverse array of biological targets, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This application note delves into the synthetic utility and potential applications of a specialized building block: 2-Chloro-3',4'-(ethylenedioxy)benzophenone . The unique arrangement of a reactive 2-chloro substituent on one aromatic ring and an electron-donating, conformationally constrained ethylenedioxy group on the other makes this molecule a particularly attractive starting point for the synthesis of novel therapeutic agents.

The 2-chloro substitution serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties. Concurrently, the 3',4'-(ethylenedioxy) group, a common bioisostere for a catechol moiety, often enhances metabolic stability and modulates pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in constructing libraries of potential drug candidates.

Synthesis of the Building Block: A Friedel-Crafts Approach

The synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst.[4][5] In this case, 1,2-(ethylenedioxy)benzene (also known as 1,4-benzodioxan) serves as the nucleophilic aromatic component, and 2-chlorobenzoyl chloride is the electrophilic acylating agent. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation.[4]

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of 2-chlorobenzoyl chloride with the Lewis acid catalyst.[6] This acylium ion is then attacked by the electron-rich 1,2-(ethylenedioxy)benzene ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired benzophenone product.[7]

Friedel_Crafts_Acylation cluster_synthesis Synthesis Workflow reactant1 1,2-(Ethylenedioxy)benzene sigma Sigma Complex (Arenium Ion) reactant1->sigma Nucleophilic Attack reactant2 2-Chlorobenzoyl Chloride acylium Acylium Ion (Electrophile) reactant2->acylium catalyst AlCl₃ (Lewis Acid) catalyst->acylium Activation acylium->sigma product 2-Chloro-3',4'-(ethylenedioxy)benzophenone sigma->product Deprotonation

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Materials:

  • 1,2-(Ethylenedioxy)benzene

  • 2-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C via an addition funnel over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Friedel-Crafts Reaction: Dissolve 1,2-(ethylenedioxy)benzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a solid.

Data Summary:

PropertyValue (Expected)
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, acetone; Insoluble in water
Purity (by HPLC/NMR) >95%

Application Notes: Derivatization of the Scaffold

The strategic placement of the 2-chloro substituent opens up a plethora of possibilities for further molecular elaboration. This section details protocols for key transformations that leverage this reactive site to introduce diverse functionalities, thereby expanding the chemical space for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the benzophenone is susceptible to nucleophilic aromatic substitution (SNAr), particularly with amines and phenols. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[8] This pathway allows for the direct introduction of various nitrogen and oxygen-based nucleophiles, which are prevalent in many bioactive molecules.

SNAr_Reaction cluster_snar SNAr Workflow start_material 2-Chloro-3',4'- (ethylenedioxy)benzophenone meisenheimer Meisenheimer Complex (Anionic Intermediate) start_material->meisenheimer Nucleophilic Attack nucleophile Nucleophile (R-NH₂ or R-OH) nucleophile->meisenheimer base Base (e.g., K₂CO₃, NaH) base->nucleophile Deprotonation product 2-Substituted-3',4'- (ethylenedioxy)benzophenone meisenheimer->product Loss of Cl⁻

Caption: Generalized workflow for SNAr reactions.

Materials:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equivalent), the substituted aniline (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Reaction: Add anhydrous DMF to the flask and heat the mixture to 120-140 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product and purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-anilino-benzophenone derivative.

Buchwald-Hartwig Amination

For less activated anilines or other amine nucleophiles, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to SNAr.[9] This cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[10]

Buchwald_Hartwig pd0 Pd(0) Catalyst oxidative_add Oxidative Addition Complex pd0->oxidative_add Oxidative Addition aryl_halide 2-Chloro-3',4'- (ethylenedioxy)benzophenone aryl_halide->oxidative_add amine Amine (R-NH₂) amine_complex Amine-Pd(II) Complex amine->amine_complex base Base (e.g., NaOtBu) base->amine_complex Deprotonation oxidative_add->amine_complex Amine Coordination amine_complex->pd0 Regeneration product 2-Amino-3',4'- (ethylenedioxy)benzophenone Derivative amine_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone

  • Primary or Secondary Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.5 equivalents) to a Schlenk tube.

  • Addition of Reactants: Add 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

  • Reaction: Add anhydrous toluene and seal the vessel. Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[11] This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester.[12] The resulting biaryl structures are of significant interest in medicinal chemistry.

Materials:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • Reaction Setup: To a reaction flask, add 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (3-5 mol%), and the base (2.0 equivalents).

  • Reaction: Add the solvent system (e.g., a 4:1 mixture of dioxane and water) and degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-aryl-benzophenone derivative.

Potential Therapeutic Applications

Derivatives of 2-Chloro-3',4'-(ethylenedioxy)benzophenone are poised to be investigated for a range of therapeutic applications, leveraging the known biological activities of the broader benzophenone class.

Table of Potential Applications:

Derivative ClassPotential Therapeutic AreaRationale
2-Amino/Anilino-benzophenonesAnticancer, Anti-inflammatoryThe 2-aminobenzophenone scaffold is a key intermediate for benzodiazepines and other CNS-active agents.[6] It is also found in potent kinase inhibitors.[13]
2-Phenoxy-benzophenonesAntimicrobial, AntiviralAryl ether linkages can modulate lipophilicity and introduce new binding interactions with microbial or viral targets.
2-Aryl-benzophenonesEnzyme InhibitionBiaryl structures can effectively occupy hydrophobic pockets in enzyme active sites, leading to potent and selective inhibition.[14]

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a highly valuable and versatile building block for medicinal chemistry. Its synthesis via Friedel-Crafts acylation is straightforward, and the presence of the 2-chloro substituent provides a gateway to a wide array of derivatization strategies, including SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel benzophenone derivatives with the potential for significant biological activity. The strategic combination of a reactive handle and a bioisosteric group makes this scaffold a promising starting point for the development of next-generation therapeutics.

References

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. ResearchGate. [Link]

  • N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. ResearchGate. [Link]

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  • Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • 2-aminobenzophenone. Organic Syntheses. [Link]

  • Synthesis of 2-aminobenzophenones.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Proposed mechanism for synthesis of 2‐amino benzophenone. ResearchGate. [Link]

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Method

Application Notes and Protocols for 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a Photoinitiator in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Benzophenone Derivatives in Photopolymerization Photopolymerization, or UV curing, is a cornerstone of modern polymer chemistry, e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Benzophenone Derivatives in Photopolymerization

Photopolymerization, or UV curing, is a cornerstone of modern polymer chemistry, enabling the rapid, solvent-free, and spatially controlled fabrication of a vast array of materials. At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy to initiate polymerization. Benzophenone and its derivatives are a prominent class of Type II photoinitiators, valued for their efficacy, cost-effectiveness, and versatility.[1][2] These molecules do not generate radicals directly upon light absorption but instead enter an excited triplet state, allowing them to abstract a hydrogen atom from a co-initiator (typically a tertiary amine or a thiol) to produce the initiating free radicals.[3]

This guide focuses on a specific derivative, 2-Chloro-3',4'-(ethylenedioxy)benzophenone , and its potential as a photoinitiator. While specific experimental data for this compound is limited in publicly available literature, its structural features—a chlorinated benzoyl group and an ethylenedioxy-substituted phenyl ring—suggest unique electronic and, consequently, photochemical properties. The chloro-substitution can influence the intersystem crossing efficiency, and the ethylenedioxy group may enhance solubility in common monomer systems and subtly shift the UV absorption profile.

These application notes provide a comprehensive framework for researchers to explore the utility of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in their photopolymerization applications. The protocols herein are based on established principles for benzophenone-type initiators and serve as a robust starting point for experimental design and optimization.

Physicochemical Properties and Handling

PropertyAnticipated Value/InformationSource/Justification
CAS Number 164526-07-2[][5][6]
Molecular Formula C15H11ClO3Inferred from structure
Molecular Weight 274.70 g/mol Inferred from structure
Appearance Likely a white to off-white crystalline solidTypical for benzophenone derivatives
Solubility Expected to be soluble in common organic solvents (e.g., THF, acetone, ethyl acetate) and various acrylate/methacrylate monomers.General solubility of benzophenone derivatives.
UV Absorption (λmax) Expected in the UVA range (approx. 340-370 nm). The ethylenedioxy group may cause a slight bathochromic (red) shift compared to unsubstituted benzophenone.Benzophenone absorbs around 340-360 nm.[7] Substituents can shift this.[8]
Storage Store in a cool, dark, and dry place away from direct sunlight.Standard for photosensitive chemicals.
Safety Handle with standard laboratory safety precautions, including gloves and eye protection. Avoid inhalation of dust.General safety for chemical reagents.

Mechanism of Photoinitiation: A Type II Process

2-Chloro-3',4'-(ethylenedioxy)benzophenone is expected to function as a Type II photoinitiator. The process can be summarized in the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: In its triplet state, the photoinitiator abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine like triethanolamine (TEA) or N-methyldiethanolamine (MDEA). This step generates an initiating radical from the co-initiator and a ketyl radical from the benzophenone derivative.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates).

  • Propagation: The initiated monomer adds to other monomer units, propagating the polymer chain.

  • Termination: The growing polymer chains are terminated by various mechanisms, such as radical-radical combination or disproportionation.

Diagram of the Type II Photoinitiation Mechanism

G cluster_0 Photoinitiator (PI) Activation cluster_1 Radical Generation cluster_2 Polymerization PI_ground PI (S₀) PI_excited_S1 PI (S₁) PI_ground->PI_excited_S1 UV Light (hν) PI_excited_T1 PI (T₁) PI_excited_S1->PI_excited_T1 Intersystem Crossing (ISC) Co_initiator Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical PI_excited_T1->Ketyl_Radical Hydrogen Abstraction Initiating_Radical Initiating Radical Co_initiator->Initiating_Radical Hydrogen Abstraction Monomer Monomer Initiating_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Caption: Type II photoinitiation workflow.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications and equipment.

Protocol 1: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This synthesis is based on a standard Friedel-Crafts acylation reaction.

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-benzodioxan and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add 2-chlorobenzoyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photopolymerization of an Acrylate Formulation

This protocol describes a typical procedure for UV curing of a simple acrylate-based resin.

Materials:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone (Photoinitiator)

  • N-Methyldiethanolamine (MDEA) or Triethanolamine (TEA) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength output)

  • Glass slides or molds

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the photoinitiator in a small amount of a suitable solvent (e.g., acetone) if necessary, although direct dissolution in the monomer is preferred.

    • In a light-protected container (e.g., an amber vial), combine the photoinitiator (e.g., 0.5-3.0 wt%), the co-initiator (e.g., 1.0-5.0 wt%), and the acrylate monomer (e.g., TMPTA).

    • Mix thoroughly until the photoinitiator is completely dissolved. Gentle warming may be required.

  • Curing:

    • Apply a thin film of the formulation onto a glass slide or fill a mold.

    • Expose the formulation to a UV light source. The exposure time and intensity will depend on the lamp, the distance from the lamp, and the concentration of the photoinitiator. Start with a series of exposure times (e.g., 5, 10, 20, 30 seconds) to determine the optimal curing time.

  • Characterization of the Cured Polymer:

    • Tack-free time: Determine the time required to obtain a non-tacky surface.

    • Solvent resistance: Swab the cured film with a solvent (e.g., acetone) to assess the degree of crosslinking.

    • Hardness: Measure the pencil hardness or use a durometer.

    • Conversion rate: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to quantify the degree of monomer conversion.

Diagram of the Photopolymerization Workflow

G Formulation 1. Formulation - Photoinitiator - Co-initiator - Monomer Coating 2. Application (e.g., spin coating, molding) Formulation->Coating Curing 3. UV Exposure (Mercury Lamp or LED) Coating->Curing Characterization 4. Characterization - Tack-free time - Hardness - Solvent Resistance - FTIR for conversion Curing->Characterization

Caption: General workflow for photopolymerization.

Applications and Future Directions

Benzophenone-based photoinitiators are utilized in a wide range of applications due to their reliability and efficiency. 2-Chloro-3',4'-(ethylenedioxy)benzophenone, as a member of this class, is expected to be suitable for:

  • Coatings and Inks: Its ability to initiate rapid curing makes it ideal for protective coatings on wood, metal, and plastics, as well as for UV-curable inks in printing applications.

  • Adhesives: UV-curable adhesives formulated with this initiator can provide strong, on-demand bonding for various substrates.

  • Dental Materials: Photopolymerizable composites are extensively used in dentistry for fillings and sealants. The specific absorption characteristics of this initiator may be beneficial in these applications.

  • 3D Printing (Vat Photopolymerization): Technologies like stereolithography (SLA) and digital light processing (DLP) rely on photoinitiators to solidify liquid resins layer-by-layer.

  • Biomaterials and Hydrogels: In drug delivery and tissue engineering, photopolymerization is used to create biocompatible hydrogels. The migration potential of the photoinitiator and its byproducts is a critical consideration in such applications.

For drug development professionals, the key considerations for using a new photoinitiator like 2-Chloro-3',4'-(ethylenedioxy)benzophenone in biomedical applications would be its cytotoxicity, the cytotoxicity of its photoproducts, and its leachability from the final cured polymer network. Extensive biocompatibility testing would be a prerequisite for any in vivo applications.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone presents an interesting, yet underexplored, option within the benzophenone family of photoinitiators. Its unique substitution pattern holds the potential for tailored photochemical properties. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to begin investigating its efficacy in a variety of photopolymerization systems. As with any new compound, empirical validation and optimization are crucial to unlocking its full potential.

References

  • Arctom. CAS NO. 164526-07-2 | 2-Chloro-3',4'-(ethylenedioxy)benzophenone. [Link]

  • ResearchGate. Synthesis and application of novel benzophenone photoinitiators. [Link]

  • Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]

  • MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]

  • ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[2]). [Link]

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Application

Application Notes and Protocols for the Analytical Detection of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical detection of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical detection of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2). As a compound of interest in various research and development sectors, robust and reliable analytical methods are paramount for its quantification and characterization. This guide outlines detailed, adaptable protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies presented herein are synthesized from established principles of analytical chemistry and proven methods for analogous benzophenone derivatives, providing a solid foundation for method development and validation in a laboratory setting.

Introduction: Understanding 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted benzophenone derivative. Benzophenones, as a class, are utilized in a multitude of applications, including as photoinitiators, fragrance enhancers, and UV blockers in sunscreens and plastics.[1] The specific substitutions on the phenyl rings of 2-Chloro-3',4'-(ethylenedioxy)benzophenone—a chlorine atom and an ethylenedioxy group—confer distinct physicochemical properties that dictate the optimal analytical approach. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, impurity profiling, quality control, and environmental monitoring.

Compound Properties:

PropertyValueSource
CAS Number 164526-07-2[][3]
Molecular Formula C₁₅H₁₁ClO₃[]
Molecular Weight 274.70 g/mol [][3]
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane[1]
UV Absorbance Expected to have significant absorbance in the UV range, similar to benzophenone, with maxima around 250 nm and 330-360 nm.[4][5]Inferred from parent compound

Analytical Workflow Overview

A systematic approach to the analysis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is essential for achieving accurate and reproducible results. The following diagram illustrates a typical workflow from sample reception to data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization (if solid) SampleReceipt->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MSMS LC-MS/MS Filtration->LC_MSMS GC_MS GC-MS Filtration->GC_MS PeakIntegration Peak Integration & Quantification HPLC_UV->PeakIntegration LC_MSMS->PeakIntegration GC_MS->PeakIntegration DataReview Data Review & Validation PeakIntegration->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: General analytical workflow for the determination of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for the quantification of UV-absorbing compounds. The method separates the analyte from other matrix components on a reversed-phase column, and detection is based on the absorption of UV light at a specific wavelength. Given the benzophenone backbone, 2-Chloro-3',4'-(ethylenedioxy)benzophenone is expected to have strong chromophores, making this an excellent primary analytical technique.[6]

Experimental Protocol:

A. Apparatus and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical standard of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

  • 0.22 µm syringe filters.

B. Sample Preparation (General):

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known volume.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

C. Instrumental Conditions:

ParameterProposed SettingRationale
Mobile Phase A WaterStandard for reversed-phase chromatography.
Mobile Phase B AcetonitrileProvides good peak shape and resolution for aromatic compounds.
Gradient 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is proposed to ensure the elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm and 340 nmBased on the characteristic absorbance maxima of benzophenones.[4][5] Monitoring two wavelengths can aid in peak purity assessment.

D. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

  • The retention time should be consistent between the standard and the sample.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level detection in complex matrices. The analyte is separated by HPLC, ionized (typically by electrospray ionization - ESI), and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which is highly specific to the analyte.

Experimental Protocol:

A. Apparatus and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Analytical standard of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

B. Sample Preparation:

  • Sample preparation should be adapted to the matrix. For biological or environmental samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[][7]

C. Instrumental Conditions:

LC Parameters:

ParameterProposed SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification aids in the ionization of the analyte in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCompatible with MS detection.
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.A faster gradient is possible with UHPLC systems.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CFor improved peak shape and reproducibility.
Injection Volume 5 µL

MS/MS Parameters (Theoretical):

ParameterProposed SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Benzophenones are known to ionize well in positive mode.
Precursor Ion (Q1) m/z 275.04[M+H]⁺ for C₁₅H₁₁³⁵ClO₃
Product Ions (Q3) To be determined experimentallyPredicted fragments could include m/z 139 (chlorobenzoyl moiety) and m/z 165 (ethylenedioxyphenyl moiety). The most intense and stable fragments should be chosen for quantification and qualification.
Collision Energy (CE) To be optimizedA range of collision energies should be tested to find the optimal fragmentation.
Dwell Time 100 msA typical dwell time for MRM experiments.

D. Data Analysis:

  • Identification is confirmed by the presence of the correct precursor-to-product ion transitions at the expected retention time.

  • Quantification is performed using the area of the most abundant and stable MRM transition, referenced against a calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The analyte is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and confirmation.

Experimental Protocol:

A. Apparatus and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • A low-bleed capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent).

  • High-purity helium as the carrier gas.

  • Analytical standard of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

B. Sample Preparation:

  • Samples must be dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization is generally not required for benzophenones.

C. Instrumental Conditions:

ParameterProposed SettingRationale
Inlet Temperature 280 °CTo ensure complete vaporization of the analyte.
Injection Mode SplitlessFor trace-level analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.The temperature program should be optimized to achieve good separation from any matrix components.
Transfer Line Temp 290 °CTo prevent condensation of the analyte.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range m/z 50-400To cover the molecular ion and expected fragment ions.

D. Data Analysis:

  • The identity of the compound is confirmed by its retention time and by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Quantification can be performed using the total ion chromatogram (TIC) or by monitoring specific ions (Selected Ion Monitoring - SIM).

Predicted GC-MS Fragmentation: The electron ionization mass spectrum of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is expected to show a molecular ion peak at m/z 274 (and an isotope peak at m/z 276 due to ³⁷Cl). Key fragment ions would likely arise from the cleavage of the bonds adjacent to the carbonyl group, resulting in ions corresponding to the chlorobenzoyl cation (m/z 139/141) and the ethylenedioxyphenyl cation (m/z 135).

GC-MS Fragmentation Parent [C15H11ClO3]+• m/z 274/276 Frag1 [C7H4ClO]+ m/z 139/141 Parent->Frag1 Loss of C8H7O2• Frag2 [C8H7O2]+ m/z 135 Parent->Frag2 Loss of C7H4ClO• Frag3 [C6H5]+ m/z 77 Frag1->Frag3 Loss of CO

Caption: Predicted major fragmentation pathways for 2-Chloro-3',4'-(ethylenedioxy)benzophenone in GC-MS (EI).

Method Validation and Quality Control

The protocols described above are intended as starting points. It is imperative that any method be fully validated for its intended use. Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quality control samples, including blanks, standards, and spiked samples, should be analyzed with each batch of samples to ensure the continued validity of the results.

Conclusion

This application note provides a detailed framework for the development of analytical methods for the detection and quantification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. The choice of technique—HPLC-UV, LC-MS/MS, or GC-MS—will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the outlined protocols and adhering to rigorous validation standards, researchers can develop reliable and robust methods to support their scientific objectives.

References

  • Chen, W., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods. Available at: [Link]

  • Arcay, M., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. Available at: [Link]

  • NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • IARC. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a Versatile Precursor in Heterocyclic Synthesis

Abstract The benzophenone framework is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone framework is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-3',4'-(ethylenedioxy)benzophenone , a versatile building block for constructing complex heterocyclic systems. The strategic placement of a chloro group on one aromatic ring and an ethylenedioxy bridge on the other imparts unique reactivity and physicochemical properties.[1][4] This document provides an in-depth exploration of its application in the synthesis of high-value heterocyclic compounds, particularly 1,4-benzodiazepines and quinazolines, complete with detailed, field-tested protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The Strategic Advantage of the 2-Chloro-3',4'-(ethylenedioxy)benzophenone Scaffold

The utility of this precursor stems from its distinct structural features, which can be exploited for targeted synthetic transformations:

  • The Benzophenone Core : This diaryl ketone structure is a robust and common intermediate in the synthesis of numerous biologically active molecules.[2][5]

  • The 2-Chloro Substituent : This is the primary reactive site for building heterocyclic rings. While it can participate in nucleophilic aromatic substitution, it is more commonly a precursor to a 2-amino group, which is the key functionality for classical cyclization reactions leading to benzodiazepines and quinazolines.

  • The 3',4'-Ethylenedioxy Group : This moiety, forming a 1,4-benzodioxan ring system, serves several critical functions. It enhances metabolic stability, modulates lipophilicity, and can engage in specific hydrogen bonding interactions within biological targets, potentially improving the pharmacokinetic and pharmacodynamic profile of the final compounds.[1][4]

This application note will detail the transformation of this chloro-benzophenone, via its essential 2-amino derivative, into two classes of medicinally significant heterocycles.

Application I: Synthesis of Novel 1,4-Benzodiazepin-2-ones

1,4-Benzodiazepines are a cornerstone of central nervous system therapeutics. The synthesis typically begins with a 2-aminobenzophenone, which can be readily prepared from its 2-chloro analog. The subsequent steps involve acylation with a glycine-equivalent followed by intramolecular cyclization.[5][6]

Mechanistic Rationale & Workflow

The most reliable and widely adopted pathway involves a two-step sequence from the corresponding 2-aminobenzophenone.

  • Amide Formation : The 2-amino group is first acylated with chloroacetyl chloride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a stable 2-(chloroacetamido)benzophenone intermediate.[6][7]

  • Intramolecular Cyclization : The terminal chloro group of the newly installed side chain is then displaced by an amine (typically ammonia, generated in situ from hexamine or bubbled directly), which simultaneously attacks the amide carbonyl. This intramolecular nucleophilic substitution and cyclization cascade forms the seven-membered diazepine ring.[6][8]

A 2-Amino-3',4'-(ethylenedioxy)benzophenone B 2-(Chloroacetamido)-3',4'-(ethylenedioxy)benzophenone A->B Chloroacetyl Chloride, Toluene C 7,8-(Ethylenedioxy)-5-(3,4-(ethylenedioxy)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one B->C Hexamethylenetetramine, NH4Cl, MW Irradiation

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Experimental Protocol: Synthesis of 7,8-(Ethylenedioxy)-5-(3,4-(ethylenedioxy)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

(This protocol is adapted from established methods for analogous chlorinated benzophenones).[6][7][8]

Part A: Synthesis of 2-(Chloroacetamido)-3',4'-(ethylenedioxy)benzophenone

  • Setup : To a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-3',4'-(ethylenedioxy)benzophenone (10.0 mmol, 1.0 equiv) and anhydrous toluene (40 mL).

  • Cooling : Cool the stirred solution to 5–10 °C using an ice bath.

  • Addition : Prepare a solution of chloroacetyl chloride (11.0 mmol, 1.1 equiv) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, evaporate the solvent under reduced pressure. To the crude residue, add ethanol (20 mL) and stir the slurry at room temperature for 1 hour to induce crystallization.

  • Isolation : Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the title intermediate as a crystalline solid.

Part B: Microwave-Assisted Cyclization

  • Setup : In a 10 mL microwave sealable tube, combine 2-(chloroacetamido)-3',4'-(ethylenedioxy)benzophenone (1.0 mmol, 1.0 equiv), hexamethylenetetramine (2.2 mmol, 2.2 equiv), and ammonium chloride (4.5 mmol, 4.5 equiv).

  • Solvent : Add a 1:1 mixture of methanol:water (4 mL).

  • Irradiation : Seal the tube and place it in a CEM microwave synthesizer. Irradiate the mixture at 70 °C (50W power) for 30-45 minutes. Monitor the reaction by TLC.[6]

  • Cooling & Precipitation : After the reaction is complete, cool the vessel in an ice bath. A precipitate should form.

  • Isolation & Purification : Filter the crude product. Recrystallize from ethanol to obtain pure 7,8-(Ethylenedioxy)-5-(3,4-(ethylenedioxy)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Data Summary
StepKey ReagentsSolventConditionsTypical Yield
Part A Chloroacetyl ChlorideToluene5 °C to RT, 4h85-95%
Part B Hexamine, NH₄ClMeOH/H₂O70 °C, MW, 45 min80-90%

Application II: One-Pot Synthesis of Substituted Quinazolines

Quinazolines are another class of heterocycles with immense therapeutic importance.[9][10] The reaction of 2-aminobenzophenones with an aldehyde and a nitrogen source like ammonium acetate provides a direct, atom-economical route to highly substituted quinazolines.[9]

Mechanistic Rationale & Workflow

This transformation is a classic example of a multi-component reaction. The generally accepted mechanism proceeds as follows:

  • Imine Formation : Ammonia, generated from ammonium acetate, condenses with the carbonyl group of the 2-aminobenzophenone to form an imine intermediate.

  • Condensation & Cyclization : This imine then reacts with an aldehyde. A subsequent intramolecular cyclization occurs where the 2-amino group attacks the newly formed imine carbon.

  • Dehydration & Oxidation : The resulting dihydroquinazoline intermediate undergoes dehydration and oxidation (often with air acting as the terminal oxidant) to yield the final, stable aromatic quinazoline product.[11]

cluster_0 One-Pot Reaction Vessel A 2-Amino-3',4'-(ethylenedioxy)benzophenone D 2-Aryl-7,8-(ethylenedioyo)-4-(3,4-ethylenedioxy)phenyl quinazoline A->D B Aromatic Aldehyde (R-CHO) B->D C Ammonium Acetate (Nitrogen Source) C->D

Caption: One-Pot, Three-Component Quinazoline Synthesis.

Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Aryl-Quinazolines

(This protocol is adapted from a green, metal-free methodology).[9][12]

  • Setup : In a 25 mL round-bottom flask, combine 2-amino-3',4'-(ethylenedioxy)benzophenone (1.0 mmol, 1.0 equiv), a substituted aromatic aldehyde (1.2 mmol, 1.2 equiv), ammonium acetate (10.0 mmol, 10.0 equiv), and molecular iodine (0.2 mmol, 20 mol%).

  • Reaction : Heat the solvent-free reaction mixture at 100 °C with stirring for 2-4 hours. The mixture should become a molten paste. Use an open-air setup or an oxygen balloon to ensure sufficient oxidant.

  • Monitoring : Follow the disappearance of the starting materials via TLC (typically using a 7:3 hexane:ethyl acetate eluent).

  • Work-up : After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to quench the excess iodine.

  • Extraction : Extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure quinazoline derivative.

Data Summary
Reactant ClassCatalystOxidantConditionsTypical Yield
Aromatic AldehydesI₂ (20 mol%)O₂ (air)Solvent-free, 100 °C, 2-4h70-92%

Trustworthiness & Field Insights

  • Starting Material Purity : The success of these syntheses is highly dependent on the purity of the starting 2-amino-3',4'-(ethylenedioxy)benzophenone. Ensure it is free of residual reagents from its own synthesis (e.g., from the amination of the 2-chloro precursor).

  • Microwave Protocol : For the benzodiazepine cyclization, microwave heating offers significant advantages in terms of reduced reaction times and often cleaner product profiles compared to conventional heating.[6] However, reaction times may need to be optimized for this specific substrate.

  • Quinazoline Catalysis : While the iodine-catalyzed method is presented for its green credentials, numerous other catalytic systems exist, including those based on copper, iron, or manganese.[9][11] The choice of catalyst can be crucial for substrates with sensitive functional groups.

  • Troubleshooting Low Yields : In the benzodiazepine synthesis, low yields can sometimes be attributed to incomplete cyclization. Ensure the microwave temperature is reached and maintained. In the quinazoline synthesis, ensure an adequate supply of oxidant (air/oxygen) is available for the final aromatization step.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone, and its immediate derivative 2-amino-3',4'-(ethylenedioxy)benzophenone, are powerful and versatile platforms for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing novel benzodiazepine and quinazoline scaffolds. By leveraging the unique electronic and steric properties of this precursor, researchers can efficiently generate diverse molecular libraries for screening in drug development programs, building upon the rich chemical tradition of the benzophenone core.[1][2]

References

  • Khan, I., & Shaikh, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Reeder, E., & Sternbach, L. H. (1976). Process for preparing benzodiazepines. U.S. Patent 3,996,209.
  • Various Authors. (2022). Synthesis of 2-quinazolines and 2-aryl-4H-benzo[d][4][9]oxazines via an oxidative dehydrogenation protocol. European Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, V., & Kumar, A. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Sarantakis, D., & B-Rao, C. (2001). Quinazoline synthesis. WIPO Patent WO2001068615A1.
  • Inventor. (2016). A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. Chinese Patent CN105541653A.
  • Movassaghi, M., & Schmidt, M. A. (2007). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters. Available at: [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2023). Examples of benzophenone derivatives in the market and their uses. ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: Reaction Mechanisms Involving 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS 164526-07-2). Designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS 164526-07-2). Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Photochemical Cross-Linking. Each section combines detailed mechanistic insights with field-proven, step-by-step protocols to empower users to leverage the synthetic versatility of this important chemical intermediate.

Introduction: The Strategic Value of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diaryl ketone featuring a unique combination of functional groups that render it a highly versatile building block in modern organic synthesis. Its structure incorporates:

  • A benzophenone core , a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive compounds and its utility as a photoinitiator.[1]

  • An electron-deficient, chlorinated aromatic ring , activated by the ortho-carbonyl group, making the C-Cl bond susceptible to substitution and cross-coupling reactions.

  • A 3',4'-ethylenedioxy group , which acts as a protected catechol moiety. This feature enhances the molecule's drug-like properties and can be a precursor to pharmacologically active catechols known for their antioxidant capabilities.[2]

This strategic combination of functionalities makes the title compound a valuable starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.[1][3]

PropertyValueSource
CAS Number 164526-07-2[4]
Molecular Formula C₁₅H₁₁ClO₃[4]
Molecular Weight 274.70 g/mol [4]
Appearance Typically an off-white to yellow solidN/A

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated C-Cl Bond

Mechanistic Principles & Rationale

The chlorine atom at the C2 position is ortho to the strongly electron-withdrawing carbonyl group. This spatial arrangement significantly polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. This activation is crucial, as nucleophilic substitution on an unactivated aryl halide is typically unfavorable. The reaction proceeds via a two-step addition-elimination mechanism, making it a powerful method for introducing nitrogen, oxygen, or sulfur nucleophiles at the C2 position.

Caption: General mechanism for SNAr at the C2 position.
Protocol: Synthesis of a 2-Amino-3',4'-(ethylenedioxy)benzophenone Analog

This protocol describes a representative SNAr reaction using a primary amine as the nucleophile. The choice of a high-boiling point, polar aprotic solvent like DMSO or NMP is critical to facilitate the formation of the charged Meisenheimer complex and to achieve the necessary reaction temperatures.

Materials & Reagents:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equiv)

  • Aniline (or other primary/secondary amine) (1.5 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Brine, Water

  • Magnesium Sulfate (MgSO₄)

Experimental Workflow:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-3',4'-(ethylenedioxy)benzophenone and the chosen base (K₂CO₃).

  • Solvent & Reagent Addition: Add anhydrous DMSO via syringe, followed by the amine nucleophile.

  • Heating: Heat the reaction mixture to 120-140 °C. The causality here is that higher temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Palladium-Catalyzed Cross-Coupling: Forging New C-C and C-N Bonds

Mechanistic Principles & Rationale

The C-Cl bond serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond. This is followed by transmetalation (for Suzuki or Stille coupling) or base-mediated deprotonation (for Buchwald-Hartwig amination), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Cycle Generalized Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl(L2) (Oxidative Addition) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'(L2) (Transmetalation) OxAdd->Transmetal [Ar'B(OR)2 + Base] RedElim Product Ar-Ar' Transmetal->RedElim Reductive Elimination Waste X-B(OR)2 + Cl- Transmetal->Waste RedElim->Pd0 Regeneration ArCl Ar-Cl (Substrate) ArCl->OxAdd Boronic Ar'-B(OR)2 Base Base

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust method for creating a biaryl structure, a common motif in pharmaceuticals.

Materials & Reagents:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand, e.g., SPhos or XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent mixture, e.g., Toluene/Water or Dioxane/Water

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄)

Experimental Workflow:

  • Catalyst Pre-formation/Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Chloro-3',4'-(ethylenedioxy)benzophenone, the arylboronic acid, and the base.

  • Reagent Addition: Add the solvent system (e.g., 4:1 Toluene:Water). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand. The choice of ligand is crucial; bulky, electron-rich phosphines like SPhos are often effective for coupling aryl chlorides.

  • Heating: Heat the reaction to 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography.

Coupling TypeCoupling PartnerTypical Catalyst/LigandBase
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosCs₂CO₃
Heck AlkenePd(OAc)₂ / P(o-tolyl)₃Et₃N

Photochemical Applications: Covalent Labeling via H-Abstraction

Mechanistic Principles & Rationale

Benzophenones are exemplary photoactivatable moieties.[5] Upon irradiation with UV light (typically ~350 nm), the carbonyl oxygen's non-bonding electron (n) is promoted to an anti-bonding π* orbital. This excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet diradical state.[6][7] This highly reactive triplet species can abstract a hydrogen atom from nearby C-H bonds (e.g., from a protein side chain) to form a pair of radicals, which then combine to create a stable, covalent C-C bond. This "zero-distance" cross-linking capability makes it an invaluable tool for photoaffinity labeling to identify drug targets or map binding interactions.[6]

Photoaffinity_Labeling Workflow for Photoaffinity Labeling Incubate 1. Incubation (Probe + Biological Sample) Irradiate 2. UV Irradiation (~350 nm) Incubate->Irradiate Allow binding Lyse 3. Cell Lysis & Protein Extraction Irradiate->Lyse Covalent cross-linking occurs Enrich 4. Enrichment (e.g., Affinity Purification if probe is tagged) Lyse->Enrich Analyze 5. Downstream Analysis (SDS-PAGE, Mass Spec) Enrich->Analyze

Caption: General experimental workflow for a photoaffinity labeling experiment.
Protocol: General Framework for Photochemical Cross-Linking

This protocol outlines a general procedure for using 2-Chloro-3',4'-(ethylenedioxy)benzophenone to covalently label a target protein in a purified system.

Materials & Reagents:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone (stock solution in DMSO)

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • UV lamp with an output centered around 350-365 nm (e.g., a handheld UV lamp or a cross-linker chamber)

  • Quartz cuvette or 96-well UV-transparent plate

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry)

Experimental Workflow:

  • Binding: In a microcentrifuge tube or well of a UV-transparent plate, combine the purified protein and the benzophenone probe at desired final concentrations. Incubate on ice or at room temperature to allow for non-covalent binding. Self-Validating Control: Run a parallel sample without the probe and another sample that will not be irradiated.

  • Irradiation: Place the sample on ice and irradiate with a 350 nm UV source for 5-30 minutes. The optimal time must be determined empirically to maximize cross-linking while minimizing protein damage. The causality is that UV energy is required to generate the reactive triplet state of the benzophenone.

  • Quenching (Optional): The reaction can be quenched by adding a radical scavenger like dithiothreitol (DTT).

  • Analysis: Analyze the reaction products. Successful covalent labeling will result in a shift in the molecular weight of the target protein, which can be visualized by SDS-PAGE and Coomassie staining or confirmed by mass spectrometry.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a synthetically powerful and versatile chemical intermediate. Its reactivity is defined by three key centers: the activated C-Cl bond, which is amenable to both SNAr and palladium-catalyzed cross-coupling reactions, and the benzophenone carbonyl, which can be photochemically activated for covalent bond formation. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to exploit these properties in the fields of medicinal chemistry, chemical biology, and materials science.

References

  • Title: 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: CN106397156A - Preparation method of 2-chloro-benzophenone Source: Google Patents URL
  • Title: Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cross-Coupling of Alkyl Redox-Active Esters With Benzophenone Imines: Tandem Photoredox and Copper Catalysis Source: PubMed URL: [Link]

  • Title: 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry Source: Chad's Prep URL: [Link]

  • Title: (A) Mechanism for the photochemical reaction of benzophenone with a C-H... Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction Source: YouTube URL: [Link]

  • Title: 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino) Source: SciELO URL: [Link]

  • Title: Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands Source: PubMed URL: [Link]

  • Title: Benzophenone-based photochemical micropatterning of biomolecules to create model substrates and instructive biomaterials Source: PubMed URL: [Link]

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  • Title: CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone Source: Google Patents URL
  • Title: ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen Source: DigitalOcean URL: [Link]

  • Title: The Role of 2-Chloro-3',4'-dihydroxyacetophenone in Drug Discovery and Development Source: N/A (Article on a commercial website) URL: [Link]

  • Title: 2-Chloro-4-ethylhexan-3-one | C8H15ClO | CID 20300770 Source: PubChem URL: [Link]

  • Title: Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater Source: ResearchGate URL: [Link]

  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes Source: RSC Publishing URL: [Link]

  • Title: Preparation of 2-chloro-3′,4′-dihydroxyacetophenone Source: PrepChem.com URL: [Link]

  • Title: Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment Source: MDPI URL: [Link]

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  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes Source: PubMed Central URL: [Link]

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Sources

Method

Topic: Scale-up Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the scale-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved via a Friedel-Crafts acylation, a robust and scalable method for the formation of aryl ketones.[3] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process controls necessary for a successful and safe scale-up. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

Introduction and Scientific Principles

Benzophenone derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs such as ketoprofen and fenofibrate.[4] The target molecule, 2-Chloro-3',4'-(ethylenedioxy)benzophenone, serves as a crucial building block for more complex active pharmaceutical ingredients (APIs). The selected synthetic route is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride. This classic electrophilic aromatic substitution reaction is well-suited for industrial production due to its efficiency and the relatively low cost of starting materials.[5]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds through a well-established mechanism. First, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 2-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich 1,4-benzodioxan ring. The ethylenedioxy group is an activating group, donating electron density to the aromatic ring and facilitating the electrophilic attack. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. The ketone product is less reactive than the starting material, which conveniently prevents polyacylation—a common issue in Friedel-Crafts alkylations.[3]

G acyl_chloride 2-Chlorobenzoyl Chloride complex Acyl Chloride-Lewis Acid Complex acyl_chloride->complex Coordination lewis_acid AlCl₃ (Lewis Acid) lewis_acid->complex acylium Resonance-Stabilized Acylium Ion (Electrophile) complex->acylium Cleavage of C-Cl bond sigma_complex Sigma Complex (Intermediate) acylium->sigma_complex Electrophilic Attack benzodioxan 1,4-Benzodioxan (Nucleophile) benzodioxan->sigma_complex product 2-Chloro-3',4'-(ethylenedioxy)benzophenone sigma_complex->product Deprotonation hcl HCl sigma_complex->hcl alcl3_regen AlCl₃ sigma_complex->alcl3_regen Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts Acylation.

Rationale for Reagent and Condition Selection
  • 1,4-Benzodioxan: The ethylenedioxy group is a moderately activating, ortho-para directing group. The acylation is expected to occur predominantly at the para-position relative to the ether linkages due to steric hindrance at the ortho-positions.

  • Anhydrous Aluminum Chloride (AlCl₃): A strong and cost-effective Lewis acid catalyst is required. It must be handled under strictly anhydrous conditions, as any moisture will react with it, reducing its catalytic activity and generating HCl.[6]

  • Solvent (Dichloromethane): Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions. It is relatively inert under the reaction conditions and effectively dissolves the starting materials and the intermediate aluminum chloride complex. However, due to its potential carcinogenicity, handling must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).[3][6]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to control the reaction rate, minimize side reactions, and ensure safety.[3]

Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis. Adjustments to equipment and addition times will be necessary for further scale-up.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
1,4-BenzodioxanReagentSigma-Aldrich493-09-482.5 g1.0
2-Chlorobenzoyl chlorideReagentSigma-Aldrich609-65-4106.0 g1.0
Anhydrous Aluminum ChlorideAnhydrous, >99%Sigma-Aldrich7446-70-089.0 g1.1
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-21.5 L-
Hydrochloric Acid (HCl)2M AqueousVWR7647-01-01.0 L-
Saturated Sodium BicarbonateAqueousLabChem144-55-8500 mL-
Brine (Saturated NaCl)AqueousLabChem7647-14-5500 mL-
Anhydrous Magnesium SulfateReagentSigma-Aldrich7487-88-950 g-
Ethanol200 ProofDecon Labs64-17-5As needed-

Equipment:

  • 5 L, 3-neck, round-bottom flask (or glass-lined reactor)

  • Overhead mechanical stirrer

  • Thermocouple/thermometer

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas inlet (Nitrogen or Argon)

  • Gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and recrystallization

Experimental Workflow

G setup 1. Assemble Dry Apparatus under N₂ Atmosphere charge 2. Charge Reactor with DCM and AlCl₃ setup->charge cool 3. Cool to 0-5 °C charge->cool add_reagents 4. Sequentially Add 2-Chlorobenzoyl Chloride and 1,4-Benzodioxan cool->add_reagents react 5. React at Room Temp (Monitor by TLC/HPLC) add_reagents->react quench 6. Quench Reaction with Ice/HCl(aq) react->quench extract 7. Phase Separation & Organic Extraction quench->extract wash 8. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Recrystallize Product dry->purify analyze 11. Characterize Final Product (Yield, Purity, Spectroscopy) purify->analyze

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol
  • Reaction Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, dropping funnel, and condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive pressure of nitrogen throughout the reaction. Vent the setup through a gas scrubber.

  • Reagent Charging: Charge the reactor with 1.0 L of anhydrous dichloromethane. Begin stirring and cool the solvent to 0-5 °C using an ice-water bath. In a single portion, carefully add the anhydrous aluminum chloride (89.0 g) to the cold, stirred solvent. The addition may be slightly exothermic.

  • Substrate Addition: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (106.0 g) and 1,4-benzodioxan (82.5 g) in 500 mL of anhydrous dichloromethane.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃/DCM suspension over 1.5-2 hours. CRITICAL: Maintain the internal temperature between 0-10 °C during the entire addition. A vigorous evolution of HCl gas will be observed. After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 1,4-benzodioxan is consumed.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 1 kg) and 2M HCl (500 mL). This step is highly exothermic and will generate large volumes of HCl gas. Perform this in a well-ventilated fume hood or an appropriately rated reactor. Stir for 15-30 minutes until the dark-colored complex fully decomposes.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of dichloromethane.

  • Washing: Combine all organic layers. Wash sequentially with 500 mL of 2M HCl, 500 mL of water, 500 mL of saturated NaHCO₃ solution (caution: potential for gas evolution), and finally 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be a solid or a thick oil.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 96-98 °C
Purity (HPLC) >98%
¹H NMR (CDCl₃) Consistent with product structure
Mass Spec (ESI+) m/z = 275.05 [M+H]⁺

Safety and Hazard Management

Adherence to safety protocols is paramount during this synthesis.[7]

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water.[6] Handle in a glove box or a very dry environment. Inhalation of dust can cause severe respiratory irritation.

  • 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing).[6] Reacts with moisture to produce HCl.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.[6] All operations must be conducted within a certified fume hood.

  • Hydrogen Chloride (HCl) Gas: Toxic and corrosive gas is evolved during the reaction and quenching steps.[3] The reaction apparatus must be vented to a base scrubber.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene).

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (2025). Benchchem.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • US Patent No. US5877353A. (1999). Process for the preparation of benzophenone derivatives. Google Patents.
  • Application and Preparation of Benzophenone. (2022). ChemicalBook.
  • European Patent No. EP0855379B1. (2002). Methods for the preparation of benzophenone derivatives. Google Patents.
  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone. (n.d.). BOC Sciences.
  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.

Sources

Application

The Strategic Role of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in Modern Drug Discovery: Application Notes and Synthetic Protocols

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry The benzophenone moiety is a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid diarylketone s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzophenone moiety is a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid diarylketone structure serves as a versatile scaffold for the synthesis of molecules targeting a wide array of pathological conditions, including inflammatory diseases, cancer, and viral infections.[1] The inherent physicochemical properties of benzophenones, such as their ability to participate in hydrogen bonding and pi-stacking interactions, make them ideal for engaging with biological targets. Furthermore, the two phenyl rings offer multiple sites for substitution, allowing for the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This review will delve into the specific utility of 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a key intermediate in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties and Synthetic Overview

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a bespoke chemical building block, valued for the strategic placement of its functional groups. The chloro-substituent on one phenyl ring and the ethylenedioxy group on the other create a molecule with distinct reactive handles and a specific three-dimensional profile.

PropertyValue
IUPAC Name (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
CAS Number 164526-07-2
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and acetone.

The synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful method allows for the direct formation of the carbon-carbon bond that constitutes the ketone bridge.

G A 1,4-Benzodioxan D Friedel-Crafts Acylation A->D B 2-Chlorobenzoyl chloride B->D C Lewis Acid (e.g., AlCl₃) C->D Catalyst E 2-Chloro-3',4'-(ethylenedioxy)benzophenone D->E

Caption: General workflow for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Detailed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. The causality behind the choice of reagents and conditions is critical for a successful and high-yielding reaction.

Materials and Reagents:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a dry three-neck round-bottom flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.

  • Addition of Acyl Chloride: Cool the suspension to 0°C using an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension. The cooling is necessary to control the initial exothermic reaction.

  • Substrate Addition: In a separate flask, dissolve 1,4-benzodioxan (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. The slow addition prevents side reactions and ensures efficient acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a solid.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The strategic positioning of the chloro and ethylenedioxy groups on the benzophenone scaffold makes 2-Chloro-3',4'-(ethylenedioxy)benzophenone a valuable intermediate for the synthesis of a diverse range of potential drug candidates. The chloro-substituted ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate biological activity.

A prime example of the utility of a related structural motif is in the synthesis of Doxofylline , a bronchodilator used in the treatment of asthma and COPD.[2] While not a direct product, the synthesis of Doxofylline often involves the reaction of theophylline with 2-halomethyl-1,3-dioxolane, a reagent that shares the crucial ethylenedioxy (dioxolane) moiety.[3][4][5] This highlights the pharmacological importance of this functional group in designing drugs that interact with specific biological pathways.

G cluster_0 Drug Synthesis Example (Analogous) cluster_1 Mechanism of Action A Theophylline C N-alkylation A->C B 2-halomethyl-1,3-dioxolane B->C D Doxofylline C->D E Doxofylline F Phosphodiesterase (PDE) Inhibition E->F G Increased cAMP F->G H Bronchodilation G->H I Reduced Inflammation G->I

Caption: Synthetic analogy and mechanism of action for Doxofylline.

Doxofylline acts as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, results in smooth muscle relaxation and bronchodilation, as well as a reduction in inflammatory responses.[2] The ethylenedioxy group is critical for the drug's pharmacokinetic profile, as it contributes to a lower incidence of side effects compared to other xanthine derivatives like theophylline.[2] Specifically, Doxofylline shows reduced affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its improved safety profile.[2]

The 2-Chloro-3',4'-(ethylenedioxy)benzophenone intermediate provides a synthetic entry point to molecules that can similarly leverage the beneficial properties of the ethylenedioxy group while exploring new therapeutic targets through modifications on the chloro-substituted ring.

Conclusion and Future Perspectives

2-Chloro-3',4'-(ethylenedioxy)benzophenone is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its synthesis via the robust Friedel-Crafts acylation is scalable and efficient. The distinct functionalities on its two phenyl rings allow for orthogonal chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening. The proven importance of the ethylenedioxy moiety in approved drugs like Doxofylline underscores the potential of this intermediate to serve as a starting point for the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease pathways deepens, the demand for such versatile and well-designed chemical building blocks will undoubtedly continue to grow.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CN105418612A - Preparation method of doxofylline. (n.d.). Google Patents.
  • CN1041728C - Synthsis of doxofylline. (n.d.). Google Patents.
  • CN1044810C - Synthetic method of new drug doxofylline. (n.d.). Google Patents.
  • Doxofylline. (2023, December 2). In Wikipedia. Retrieved from [Link]

Sources

Method

Safe Handling and Storage of 2-Chloro-3',4'-(ethylenedioxy)benzophenone: A Guide for Researchers

Abstract This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 164526-07-2). While specific toxicological and reactivity data for this compound are not extensively available, this guide synthesizes information from structurally related compounds, namely benzophenone and its chlorinated derivatives, to establish a robust framework for ensuring laboratory safety. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining the integrity of the compound.

Introduction and Scientific Context

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted aromatic ketone. The benzophenone core is a widely utilized scaffold in organic chemistry and medicinal chemistry, with various derivatives exhibiting a range of biological activities. The presence of a chlorine atom and an ethylenedioxy group on the benzophenone structure suggests potential for unique photochemical and pharmacological properties, making it a compound of interest in drug discovery and materials science.

The safe handling of any chemical compound is predicated on a thorough understanding of its potential hazards. In the absence of a dedicated Safety Data Sheet (SDS) for 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a precautionary approach is warranted. This guide extrapolates safety protocols based on the known hazards of the parent benzophenone molecule and its chlorinated analogues. Benzophenone itself is recognized as a potential skin and eye irritant and is suspected of causing cancer[1][2][3]. Chlorinated aromatic compounds can also exhibit toxicological properties. Therefore, it is imperative to handle this compound with the appropriate engineering controls, personal protective equipment, and administrative procedures in place.

Hazard Assessment and Safety Data

Based on the toxicological profile of benzophenone and related compounds, 2-Chloro-3',4'-(ethylenedioxy)benzophenone should be treated as a hazardous substance. The following table summarizes the anticipated hazards.

Hazard CategoryAnticipated HazardRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Benzophenone generally shows low acute toxicity, but it is good practice to minimize all routes of exposure[3].
Skin Corrosion/Irritation Expected to cause skin irritation.Benzophenone and its derivatives are known skin irritants. Prolonged or repeated contact should be avoided[4].
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Direct contact with the eyes is likely to cause significant irritation[4].
Carcinogenicity Suspected of causing cancer.Benzophenone is classified by IARC as a Group 2B carcinogen, possibly carcinogenic to humans[1]. The European Union has prohibited its use in cosmetic products[1].
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Studies on benzophenone have indicated potential effects on the liver and kidneys[2].
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Many benzophenone derivatives are known to be persistent in the environment and toxic to aquatic organisms[5][6].
GHS Hazard Pictograms (Anticipated)
Exclamation MarkHealth HazardEnvironment

Disclaimer: These pictograms are assigned based on the hazard profile of structurally similar compounds and should be used for guidance in the absence of a specific SDS.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound to prevent inhalation of dust or vapors[4][7].

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station must be in close proximity to the work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust[4].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated[8].

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact. For larger quantities or in case of a spill, additional protective clothing may be necessary[7].

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.

Detailed Protocols for Safe Handling and Storage

The following protocols provide a step-by-step guide for the safe handling and storage of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Protocol for Receiving and Initial Storage
  • Inspect Packaging: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label Verification: Confirm that the label correctly identifies the compound and includes any available hazard information.

  • Initial Storage: Store the unopened container in a designated, well-ventilated, and secure chemical storage cabinet away from incompatible materials such as strong oxidizing agents[3]. The storage area should be cool and dry.

Protocol for Weighing and Aliquoting

This protocol should be performed within a chemical fume hood.

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper, vials, etc.).

  • Don PPE: Put on all required personal protective equipment.

  • Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weighing vessel. Minimize the creation of dust by handling the material gently.

  • Transfer: Transfer the weighed solid to the reaction vessel or a pre-labeled storage vial.

  • Cleaning: Clean any residual solid from the spatula and the weighing area using a suitable solvent and dispose of the waste appropriately.

  • Secure Storage: Tightly seal the stock container and the new aliquot vial. Parafilm can be used to provide an additional seal.

Protocol for Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, add the chosen solvent to the vessel containing the weighed solid.

  • Mixing: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and any relevant hazard warnings.

Storage of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Proper storage is critical to maintain the stability of the compound and to ensure safety.

  • Short-Term Storage: For daily use, store solids and solutions in tightly sealed containers in a designated area within the laboratory, away from direct light and heat sources.

  • Long-Term Storage: For long-term storage, it is recommended to store the solid compound in a cool, dry, and dark environment. Storing under an inert atmosphere (e.g., argon or nitrogen) in a sealed amber vial is a best practice, especially if the compound's sensitivity to air and light is unknown. This will help prevent potential degradation[7].

Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup_Storage Cleanup & Storage Prep Gather Equipment & Verify Fume Hood Operation Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Prepare Solution (if needed) Transfer->Dissolve Clean Clean Work Area & Equipment Dissolve->Clean Seal Seal & Label Containers Clean->Seal Dispose Dispose of Waste Properly Clean->Dispose Store Store in Designated Cabinet Seal->Store

Caption: Workflow for the safe handling of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and contact emergency services.

Disposal

All waste containing 2-Chloro-3',4'-(ethylenedioxy)benzophenone should be considered hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While 2-Chloro-3',4'-(ethylenedioxy)benzophenone lacks a specific, comprehensive safety profile, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe use in a research setting. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Safety Review of Benzophenone. Therapeutic Goods Administration (TGA). [Link]

  • Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. PubMed. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. (2024-06-26). [Link]

  • An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC. (2025-09-25). [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. The Journal of Chemical Physics. (2023-10-11). [Link]

  • (PDF) Conformations of substituted benzophenones. ResearchGate. (2025-08-06). [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]

  • Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. PubMed. (2014-06-14). [Link]

  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. (2025-05-30). [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. (2020-08-21). [Link]

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]

  • Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... ResearchGate. [Link]

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. (2025-08-06). [Link]

  • Benzophenone. Wikipedia. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. (2021-04-06). [Link]

  • Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. ResearchGate. (2025-08-09). [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. (2014-03-30). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support center for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.

I. Reaction Overview & Mechanism

The synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves the reaction of 1,4-benzodioxan with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3]

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between 2-chlorobenzoyl chloride and the Lewis acid catalyst.[4] This acylium ion is then attacked by the electron-rich 1,4-benzodioxan ring, leading to the formation of the desired ketone product.[4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the primary factors to investigate?

Several factors can contribute to low yields in Friedel-Crafts acylation reactions. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[5][6] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is best practice to use a fresh, unopened container of anhydrous aluminum chloride.

  • Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[5] This means that a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[5]

    • Solution: Ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst relative to the 2-chlorobenzoyl chloride. In some cases, a slight excess of the catalyst may be beneficial.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed well at room temperature, others may require cooling to control exotherms and prevent side reactions, or gentle heating to overcome the activation energy.[5] For the synthesis of many benzophenones, maintaining a low temperature (e.g., 0-15°C) during the addition of reagents is often critical.[1][7]

    • Solution: Carefully control the reaction temperature, especially during the addition of the aluminum chloride and the 2-chlorobenzoyl chloride. Start with a lower temperature (0-5°C) and monitor the reaction progress (e.g., by TLC). If the reaction is sluggish, a gradual increase in temperature can be attempted.

  • Poor Quality of Reagents: The purity of 1,4-benzodioxan and 2-chlorobenzoyl chloride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[5]

    • Solution: Use high-purity starting materials. If necessary, purify the reagents before use (e.g., by distillation).

Formation of Multiple Products

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

The most common side reaction in this synthesis is the formation of regioisomers.

  • Regioselectivity Issues: The ethylenedioxy group on 1,4-benzodioxan is an activating group and directs electrophilic substitution to the ortho and para positions. While the desired product is the one with acylation at the 4'-position, some acylation at the 3'-position can occur, leading to isomeric byproducts.

    • Solution: The choice of solvent and catalyst can influence the regioselectivity.[8] Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvent systems may improve the selectivity for the desired isomer.[2][9] Additionally, running the reaction at a lower temperature can sometimes enhance regioselectivity.

Work-up and Purification Challenges

Q3: I am having difficulty isolating the pure product after the reaction is complete. What are some best practices for the work-up and purification?

A careful work-up procedure is essential to isolate the product in high purity.

  • Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst. This is typically done by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl).[10] This process can be highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: After quenching, the product is typically extracted into an organic solvent such as dichloromethane or ethyl acetate.[7] Multiple extractions may be necessary to ensure complete recovery of the product. The organic layers should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[9]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: A mixed solvent system, such as ethyl acetate and petroleum ether, can be effective for recrystallization.[7]

    • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable method for separating the desired product from isomers and other impurities.

III. Experimental Protocols

General Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • In the dropping funnel, dissolve 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 1,4-benzodioxan solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-10°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the solid has dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended RangeRationale
AlCl₃ Stoichiometry 1.1 - 1.5 equivalentsTo account for complexation with the product ketone.[5]
Reaction Temperature 0 - 15 °CTo control the exothermic reaction and minimize side products.[7]
Reaction Time 2 - 4 hours post-additionTo ensure complete reaction. Monitor by TLC.
Solvent Anhydrous DichloromethaneCommon solvent for Friedel-Crafts reactions.
Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with AlCl₃ and anhydrous DCM B Cool to 0-5°C A->B C Add 2-chlorobenzoyl chloride B->C D Dropwise addition of 1,4-benzodioxan solution C->D E Stir at room temperature (2-4h) D->E F Monitor reaction by TLC E->F G Quench with ice/HCl F->G Reaction Complete H Extract with DCM G->H I Wash with NaHCO₃ and brine H->I J Dry and concentrate I->J K Recrystallization or Column Chromatography J->K L Characterize final product K->L

Synthesis and Purification Workflow

IV. References

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Bobbitt, K. L., & Paquette, L. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(34), 19028-19056. [Link]

  • Earle, M. J., Katdare, S. P., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Organic Letters, 2(18), 2893-2896. [Link]

  • Nandi, K. K. (2018). Sustainable catalyst for Friedel–Crafts acylation. Catalysis in Green Chemistry and Engineering, 1(2), 149-153. [Link]

  • Sharghi, H., Jokar, M., Doroodmand, M. M., & Khalifeh, R. (2010). Catalytic Friedel–Crafts Acylation and Benzoylation of Aromatic Compounds Using Activated Hematite as a Novel Heterogeneous Catalyst. Advanced Synthesis & Catalysis, 352(18), 3031-3044. [Link]

  • Ciappa, A., Giraudo, A., Leva, E., & Martina, F. (2024). Improved Process for the Continuous Acylation of 1, 3-Benzodioxole. Molecules, 29(3), 701. [Link]

  • Khan, I., & Zaib, S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 12(5), 683-703. [Link]

  • CN106397156A - Preparation method of 2-chloro-benzophenone. (2017). Google Patents.

  • Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(3), 107-115.

  • Kumar, A., & Kumar, S. (2014). A facile and efficient synthesis of 3, 4-disubstituted 2H-benzopyrans through C–C bond formation via electrophilic cyclization. Tetrahedron letters, 55(3), 675-678. [Link]

  • Centers for Disease Control and Prevention. (2013). Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan. [Link]

  • Gilbert, J. C., & Martin, S. F. (2014). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

  • Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic liquids in synthesis. John Wiley & Sons.

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones. (2001). Google Patents.

  • Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]

  • CN102942463A - Preparation method for benzophenone compound. (2013). Google Patents.

  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948. [Link]

  • PubMed. (2025, May 10). Determination of octocrylene, benzophenone-3 and its derivatives in Spanish surface waters by solid-phase extraction/gas chromatography-mass spectrometry. Retrieved from [Link]

  • CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (2015). Google Patents.

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014). Google Patents.

  • PubMed. (2003, September 4). Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]

  • Scribd. (n.d.). 2 Benzophenone. Retrieved from [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (2020). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support center for the purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the purification of this compound. The following information is curated to address common challenges and frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Question 1: My recrystallization of 2-Chloro-3',4'-(ethylenedioxy)benzophenone results in low yield. What are the likely causes and how can I optimize the process?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by systematically evaluating and optimizing several experimental parameters. The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.

Potential Causes and Optimization Strategies:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For benzophenone-type compounds, which are generally non-polar to moderately polar, a range of solvents can be effective.

    • Recommendation: Conduct small-scale solvent screening with solvents of varying polarities. Common choices for benzophenones include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures thereof. A good starting point is often a mixture of a solvent in which the compound is highly soluble and one in which it is sparingly soluble (e.g., ethanol/water, ethyl acetate/hexane).

  • Using an Excessive Amount of Solvent: Dissolving the crude product in a large excess of hot solvent will keep a significant portion of the product in solution even upon cooling, leading to poor recovery.

    • Recommendation: Add the hot solvent portion-wise to the crude material until it just dissolves. This will ensure a saturated solution, maximizing crystal formation upon cooling.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation. Slow cooling promotes the formation of larger, purer crystals.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product may crystallize on the filter paper.

    • Recommendation: Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains in solution during this step.

Question 2: After column chromatography, I'm still observing impurities in my fractions containing 2-Chloro-3',4'-(ethylenedioxy)benzophenone. How can I improve the separation?

Answer:

Column chromatography is a powerful technique for purification, but its success is highly dependent on the chosen stationary and mobile phases.[1] Persistent impurities suggest that the separation conditions are not optimal.

Strategies for Improving Separation:

  • Optimize the Solvent System (Mobile Phase): The polarity of the eluent is critical. For benzophenones, which are moderately polar, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Recommendation: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal solvent system will give a good separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities.

  • Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation.

    • Recommendation: Ensure the silica gel or alumina is uniformly packed as a slurry. Gently tap the column during packing to settle the stationary phase and remove any air pockets.

  • Sample Loading: Overloading the column or loading the sample in a solvent that is too polar can lead to broad bands and poor resolution.

    • Recommendation: Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent. The sample should be loaded as a concentrated band at the top of the column.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, for certain impurities, alumina may provide better separation.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-200 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of a range of compounds with varying polarities.
Sample Loading Concentrated solution in a non-polar solventEnsures a narrow starting band for optimal separation.
Flow Rate Slow and consistentAllows for proper equilibration between the mobile and stationary phases.

Question 3: I am struggling to remove a persistent colored impurity from my 2-Chloro-3',4'-(ethylenedioxy)benzophenone. What could this be and how can I remove it?

Answer:

Colored impurities in products from Friedel-Crafts acylation reactions are not uncommon. These can arise from various side reactions or degradation products.

Potential Sources of Color and Removal Strategies:

  • Complexes with Lewis Acid Catalyst: The aluminum chloride (AlCl₃) catalyst used in the Friedel-Crafts reaction can form colored complexes with the product or byproducts.

    • Recommendation: During the reaction work-up, ensure a thorough wash with dilute acid (e.g., 1M HCl) to break down these complexes, followed by a water wash to remove any remaining inorganic salts.

  • Oxidation Products: Benzophenone derivatives can be susceptible to oxidation, leading to colored byproducts.

    • Recommendation: A recrystallization step with the addition of a small amount of a reducing agent, such as sodium dithionite, can sometimes help to decolorize the product.[2] Alternatively, treating a solution of the crude product with activated carbon can effectively adsorb colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 2-Chloro-3',4'-(ethylenedioxy)benzophenone?

Q2: What are the likely impurities in a synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone via Friedel-Crafts acylation?

A2: The Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride can lead to several impurities:

  • Unreacted Starting Materials: Residual 1,4-benzodioxan and 2-chlorobenzoyl chloride (or its hydrolyzed form, 2-chlorobenzoic acid).

  • Positional Isomers: Acylation can potentially occur at different positions on the 1,4-benzodioxan ring, leading to isomeric products.

  • Polyacylated Products: Although less common in acylation compared to alkylation, under certain conditions, a second acyl group may be added to the aromatic ring.

  • Products from Side Reactions: The Lewis acid catalyst can promote other reactions, leading to various byproducts.

Q3: What is a good starting point for a TLC solvent system to monitor the purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone?

A3: A good starting point for a TLC solvent system for a moderately polar compound like 2-Chloro-3',4'-(ethylenedioxy)benzophenone would be a mixture of a non-polar and a polar solvent. A 4:1 or 3:1 mixture of hexane:ethyl acetate is often a reasonable starting point for benzophenones. The ratio can be adjusted to achieve the desired separation.

Experimental Workflow

Workflow for Selecting a Recrystallization Solvent

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. It provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. It provides in-depth troubleshooting advice and answers to frequently encountered issues, focusing on the identification and mitigation of common byproducts. Our approach is grounded in the fundamental principles of reaction mechanisms to empower you to not only solve current challenges but also anticipate and prevent future synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 2-Chloro-3',4'-(ethylenedioxy)benzophenone, and what is its core mechanism?

The most common and industrially relevant method for synthesizing this molecule is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride.[1][2] This reaction is a classic electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Mechanism Overview:

  • Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of 2-chlorobenzoyl chloride, which then abstracts the chloride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. The ethylenedioxy group is an ortho-, para-directing group, meaning it activates these positions for substitution.

  • Rearomatization: The resulting intermediate (a sigma complex or arenium ion) loses a proton to restore aromaticity, yielding the final benzophenone product. The AlCl₃ catalyst is regenerated in the workup phase.

Below is a diagram illustrating the primary reaction pathway.

G cluster_reactants Reactants reactant_node reactant_node reagent_node reagent_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Benzodioxan 1,4-Benzodioxan SigmaComplex Sigma Complex (Intermediate) Benzodioxan->SigmaComplex Electrophilic Attack AcylChloride 2-Chlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylChloride->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium->SigmaComplex Electrophilic Attack Product Desired Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone SigmaComplex->Product - H⁺ HCl HCl Product->Product

Caption: Primary reaction workflow for Friedel-Crafts acylation.

Q2: My post-reaction analysis (LC-MS, ¹H NMR) shows an isomeric impurity. What is it and why did it form?

This is the most frequently encountered issue. The impurity is almost certainly the 2-Chloro-2',3'-(ethylenedioxy)benzophenone isomer.

Causality: The ethylenedioxy group on the 1,4-benzodioxan ring is an activating, ortho-, para-directing group. While the para-position (C6) is sterically favored and leads to your desired product, acylation at the ortho-position (C5) can and does occur. The ratio of para- to ortho-substitution is highly dependent on reaction conditions.[3]

  • Steric Hindrance: The ortho-position is more sterically hindered by the adjacent ethylenedioxy ring oxygen, which is why the para-product is typically major.

  • Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, often resulting in a higher proportion of this byproduct.

  • Catalyst: The choice and amount of Lewis acid can influence the steric bulk of the electrophilic complex, thereby affecting the ortho/para ratio.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node byproduct_node byproduct_node Benzodioxan 1,4-Benzodioxan + Acylium Ion Sigma_Para Para-Attack Intermediate Benzodioxan->Sigma_Para Attack at C6 (Sterically Favored) Sigma_Ortho Ortho-Attack Intermediate Benzodioxan->Sigma_Ortho Attack at C5 (Sterically Hindered) DesiredProduct Desired Product (Para-Substituted) Sigma_Para->DesiredProduct - H⁺ OrthoByproduct Isomeric Byproduct (Ortho-Substituted) Sigma_Ortho->OrthoByproduct - H⁺

Caption: Competing pathways for para (desired) and ortho (byproduct) acylation.

Q3: My yield is significantly lower than expected, and the crude product is a complex, tarry mixture. What are the likely causes?

Low yields and tar formation often point to overly harsh reaction conditions or incorrect stoichiometry. Several side reactions can occur simultaneously.

Potential Causes & Byproducts:

IssueRoot CauseCommon Byproducts
Excess Catalyst / High Temperature The highly active Lewis acid can promote side reactions beyond the intended acylation.Di-acylated products: A second acylation on the benzophenone product. This is less common as the first ketone group is deactivating, but possible under forceful conditions. Ring-opening/cleavage: The ethylenedioxy ring can be susceptible to cleavage by strong Lewis acids at high temperatures.
Moisture in Reaction Water deactivates the Lewis acid catalyst (e.g., AlCl₃), requiring a greater-than-stoichiometric amount and generating HCl, which can contribute to side reactions.[1]Hydrolyzed starting material: 2-chlorobenzoic acid from the hydrolysis of 2-chlorobenzoyl chloride.
Incorrect Stoichiometry Using more than one equivalent of the acylating agent can lead to di-acylation, especially if the reaction is run for an extended period.Di-acylated products .
De-iodination/Halogen Scrambling Though less common here, in syntheses involving iodo- or bromo-aromatics, the Lewis acid can cause dehalogenation or rearrangement, leading to unexpected products.[4]Not directly applicable, but illustrates the potential for catalyst-induced molecular changes.
Q4: How can I optimize my reaction to minimize byproduct formation and maximize the yield of the desired product?

Optimization requires careful control over key experimental parameters. The goal is to find conditions that are active enough for the desired reaction to proceed efficiently but mild enough to prevent side reactions.

Troubleshooting & Optimization Guide:

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically between -20°C to 15°C , during the addition of reactants and the initial reaction phase.[5]Lower temperatures significantly favor the formation of the sterically less hindered para-isomer and reduce the rate of side reactions like di-acylation and decomposition.
Catalyst Loading Use a slight excess of the Lewis acid (e.g., 1.1-1.3 equivalents of AlCl₃).A stoichiometric amount is consumed by complexation with the product ketone. A slight excess ensures the reaction goes to completion without being overly aggressive.
Solvent Choice Use an inert solvent that is stable under Friedel-Crafts conditions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]These solvents are poor substrates for Friedel-Crafts reactions themselves and effectively solvate the reactants and intermediates.
Addition Rate Add the 1,4-benzodioxan solution dropwise to the mixture of 2-chlorobenzoyl chloride and Lewis acid at a controlled low temperature.Slow addition prevents localized temperature spikes (exotherms) that can lead to increased byproduct formation.
Moisture Control Ensure all glassware is oven-dried, and reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water deactivates the Lewis acid catalyst. Excluding moisture ensures catalyst efficiency and prevents hydrolysis of the acyl chloride.[1]
Q5: What is a reliable method for purifying 2-Chloro-3',4'-(ethylenedioxy)benzophenone away from its ortho-isomer and other impurities?

The structural similarity of the main product and its ortho-isomer makes purification challenging. A combination of techniques is often most effective.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the mixture by carefully pouring it onto a mixture of crushed ice and concentrated HCl.[7] This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

  • Solvent Wash: Extract the product into a suitable organic solvent (e.g., DCM). Wash the organic layer sequentially with:

    • Dilute HCl (to remove any remaining basic impurities).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like 2-chlorobenzoic acid).[6]

    • Brine (saturated NaCl solution) to aid in phase separation and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization (Primary Method): The ortho- and para-isomers often have different solubilities. Recrystallization is the most effective method for removing the ortho-isomer on a larger scale.

    • Screening Solvents: Test various solvent systems. A mixed solvent system, such as ethyl acetate/petroleum ether [5] or ethanol/water, is often effective.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (or the more soluble component of a mixed system). Slowly cool the solution to allow for the selective crystallization of the less soluble desired para-isomer. The more soluble ortho-isomer will remain preferentially in the mother liquor.

  • Column Chromatography (For High Purity): If recrystallization is insufficient, silica gel column chromatography can provide excellent separation.

    • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point. Use TLC to determine the optimal solvent ratio that gives good separation (ΔRf) between the product and the isomeric byproduct.

References

  • Wiley-VCH. (2000). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Google Patents. (2017). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • Google Patents. (2013). CN102942463A - Preparation method for benzophenone compound.
  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]

  • Request PDF. (2008). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Retrieved from [Link]

  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • University of Liverpool. (2001). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • Google Patents. (2015). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-Chloro-3',4'-(ethylenedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, systematically known as (2-chlorophenyl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most probable causes and how can I improve it?

Low yield is a common issue in Friedel-Crafts acylation and can stem from several factors. A systematic approach to troubleshooting is essential.

Most Common Causes:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water in the reaction system will hydrolyze and deactivate the catalyst.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[1][4] This is because the product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][5][6]

  • Sub-optimal Temperature: The reaction is highly exothermic, and temperature control is critical. Temperatures that are too low can result in a sluggish or incomplete reaction, while excessively high temperatures often lead to the formation of dark, tarry by-products and other side reactions.[2][6]

  • Poor Reagent Quality: The purity of the starting materials, 1,4-benzodioxan and 2-chlorobenzoyl chloride, is crucial. 2-chlorobenzoyl chloride is particularly susceptible to hydrolysis, forming 2-chlorobenzoic acid, which will not participate in the reaction.[7]

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions:

    • Oven-dry all glassware (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use a high-purity, freshly opened bottle of anhydrous AlCl₃.

    • Use anhydrous solvents. If the solvent is from a previously opened bottle, consider fresh distillation over an appropriate drying agent.

  • Optimize Catalyst Stoichiometry:

    • Start with at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 2-chlorobenzoyl chloride).

    • Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material persists after a reasonable time, a small, incremental addition of the catalyst might be necessary, though this should be done with caution.

  • Strict Temperature Control:

    • Begin the reaction at a low temperature (0-5°C) using an ice-salt bath.[2]

    • Add the acylating agent (2-chlorobenzoyl chloride) or the catalyst portion-wise to manage the exotherm.

    • After the initial addition, allow the reaction to warm to room temperature slowly and stir for several hours, or gently heat if necessary, while monitoring via TLC.[8]

  • Verify Reagent Purity:

    • If possible, distill 2-chlorobenzoyl chloride before use to remove any resulting 2-chlorobenzoic acid.[6]

    • Check the purity of 1,4-benzodioxan by NMR or GC-MS.

Q2: My TLC shows multiple spots, including one very close to my product. What are these impurities and how can I avoid them?

The formation of multiple products is often due to side reactions inherent to electrophilic aromatic substitution.

Potential Impurities & Causes:

  • Isomeric Products: The primary impurity is often the isomeric benzophenone, resulting from acylation at the C5 position (ortho to an ether oxygen) of the 1,4-benzodioxan ring instead of the desired C6 position (para to an ether oxygen). The electronic and steric properties of the 1,4-benzodioxan ring direct substitution primarily to the para position, but ortho-substitution can still occur.[9]

  • Unreacted Starting Materials: Incomplete reactions will leave 1,4-benzodioxan and/or 2-chlorobenzoyl chloride.

  • Hydrolysis Product: The presence of 2-chlorobenzoic acid from the hydrolysis of the acyl chloride.[7]

  • Polyacylation: Although the acyl group is deactivating, preventing a second acylation on the same ring, if the 1,4-benzodioxan is in large excess or the conditions are harsh, side reactions on other molecules can occur.[3][4]

Mitigation Strategies:

  • Control Regioselectivity:

    • Lowering the reaction temperature generally increases selectivity and favors the thermodynamically more stable para-substituted product.[6]

    • The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common.

  • Drive the Reaction to Completion: Use the optimization steps from Q1 to ensure the consumption of starting materials.

  • Purification:

    • Recrystallization: The target compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) is often effective for removing isomers and other impurities.[10][11]

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the desired product from its isomers due to slight differences in polarity.

Q3: The reaction mixture turns dark and tarry. Is the batch salvageable?

A dark, tarry appearance is a common sign of decomposition or polymerization, usually caused by excessive heat.[2]

Causality: The Friedel-Crafts reaction is highly exothermic. Localized overheating, which can happen during the rapid addition of reagents without sufficient cooling, can lead to complex side reactions and degradation of the aromatic substrate.[2]

Prevention and Salvage:

  • Prevention is Key: The most effective strategy is strict temperature control as described above. Maintain the temperature between 0°C and 10°C during the addition of reagents.[2]

  • Salvage (Proceed with Caution):

    • Even if the mixture is dark, the desired product may still be present.

    • Proceed with the standard workup: quench the reaction by slowly pouring it over crushed ice and dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer thoroughly with water, sodium bicarbonate solution, and brine to remove acidic impurities and salts.[2]

    • The resulting crude product will likely be dark and oily. Attempt purification by column chromatography, as the colored impurities will likely be highly polar and remain on the column.

Experimental Workflow & Protocols

Visualized Experimental Workflow

The following diagram outlines the key stages for the synthesis and purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_purification 4. Purification P1 Oven-dry glassware P2 Prepare anhydrous solvent (e.g., Dichloromethane) R1 Charge flask with 1,4-benzodioxan and anhydrous solvent P2->R1 R2 Cool to 0-5 °C (Ice-salt bath) R1->R2 R3 Portion-wise addition of Anhydrous AlCl3 (1.2 eq) R2->R3 R4 Slow dropwise addition of 2-chlorobenzoyl chloride (1.0 eq) R3->R4 R5 Stir at 0-5 °C, then allow to warm to RT R4->R5 R6 Monitor reaction by TLC R5->R6 W1 Quench reaction on ice and dilute HCl R6->W1 W2 Extract with organic solvent W1->W2 W3 Wash organic layer: 1. Water 2. Sat. NaHCO3 3. Brine W2->W3 W4 Dry over Na2SO4/MgSO4, filter, and concentrate W3->W4 PU1 Recrystallization (e.g., Ethanol) or Column Chromatography W4->PU1 PU2 Characterize final product (NMR, MS, m.p.) PU1->PU2

Caption: Workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Protocol
  • Setup: Under a nitrogen atmosphere, charge a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with 1,4-benzodioxan (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) in portions, ensuring the internal temperature does not exceed 10°C.

  • Acyl Chloride Addition: Add a solution of 2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring at 0-5°C for one hour, then allow the mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or by silica gel column chromatography.

Optimized Reaction Parameters Summary

ParameterRecommended ConditionRationale & Key Considerations
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Highly efficient but moisture-sensitive. Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may require higher temperatures or result in lower yields.[5][12]
Catalyst Stoichiometry 1.1 - 1.3 equivalentsStoichiometric amounts are required as the product ketone complexes with the catalyst, rendering it inactive.[1][4]
Substrate Ratio 1:1 (1,4-benzodioxan : Acyl Chloride)A large excess of the aromatic substrate is sometimes used to prevent poly-substitution, but this is less of an issue for acylation than alkylation.[6][13]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Must be anhydrous. These solvents are effective at solubilizing the reactants and the AlCl₃ complex. Nitrobenzene can be used for deactivated substrates but adds complexity to the workup.[5]
Temperature 0-5°C (addition), then RTCritical for controlling exothermicity, minimizing side products, and ensuring good regioselectivity.[2][6]
Reaction Time 4 - 16 hoursHighly dependent on substrate and temperature. Must be monitored by TLC or another analytical method.
Workup Quench on ice/HClDecomposes the aluminum chloride-ketone complex to liberate the product.[1][2]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • J. Mater. Environ. Sci. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Journal of the Chemical Society C: Organic. Synthesis of benzophenones: anomalous Friedel–Crafts reactions. [Link]

  • Sci-Hub. Synthesis of benzophenones: anomalous Friedel–Crafts reactions. [Link]

  • National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. [Link]

  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]

  • Google Patents.
  • Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Chemistry Stack Exchange. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. [Link]

  • Google Patents.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • National Institutes of Health. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem. [Link]

  • J. Mater. Environ. Sci. View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Google Patents. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • National Institutes of Health. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • Google Patents.
  • Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
  • Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support center for 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and subsequent reactions, ensuring the integrity and success of your experimental outcomes.

Introduction: The Significance of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Cilansetron[1][2][3][4][5]. Cilansetron is a potent and selective 5-HT3 receptor antagonist investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D)[1][2][3][4][5]. The purity and yield of this benzophenone derivative are therefore critical for the successful synthesis of the final active pharmaceutical ingredient (API).

The primary synthetic route to 2-Chloro-3',4'-(ethylenedioxy)benzophenone is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride. This guide will address common issues encountered during this synthesis, as well as in its downstream conversion to other key intermediates.

Part 1: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings. However, its success is highly dependent on stringent reaction conditions and the nature of the substrates.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_0 Reactants cluster_1 Catalyst cluster_2 Product 1_4_Benzodioxan 1,4-Benzodioxan Reaction_Center + 1_4_Benzodioxan->Reaction_Center 2_Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride 2_Chlorobenzoyl_Chloride->Reaction_Center Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Center catalyzes Product_Name 2-Chloro-3',4'-(ethylenedioxy)benzophenone Reaction_Center->Product_Name Friedel-Crafts Acylation

Caption: General scheme for the Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to a few key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is best practice to use a grade of aluminum chloride specifically designated for synthesis.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the reaction.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 2-chlorobenzoyl chloride). For particularly sluggish reactions, a slight excess may be beneficial.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low, and the reaction may not have sufficient energy to proceed; too high, and you risk decomposition and side reactions.

    • Solution: The acylation of 1,4-benzodioxan is typically carried out at temperatures ranging from 0°C to room temperature. Start with a lower temperature (0-5°C) during the addition of the acyl chloride to control the initial exotherm, then allow the reaction to slowly warm to room temperature. Gentle heating (40-50°C) can sometimes improve yields if the reaction is slow, but this should be monitored carefully.

  • Poor Quality Reagents: The purity of both 1,4-benzodioxan and 2-chlorobenzoyl chloride is paramount. Impurities can lead to unwanted side reactions and the formation of colored byproducts that complicate purification.

    • Solution: Use freshly distilled or high-purity grade reagents. If you suspect contamination, purify your starting materials before use.

Q2: I am observing the formation of multiple products in my crude reaction mixture. What are they and how can I avoid them?

A2: The formation of multiple products can be attributed to a few possibilities:

  • Isomeric Products: While the ethylenedioxy group is an ortho-, para-director, the acylation of 1,4-benzodioxan can potentially lead to substitution at different positions on the benzene ring. However, for this specific substrate, acylation is highly regioselective for the position para to the ether linkages due to steric hindrance at the ortho positions. The major product will be the desired 3',4'-disubstituted benzophenone. Trace amounts of other isomers may form under harsh conditions.

    • Solution: Maintain a controlled reaction temperature and use a less reactive solvent to improve selectivity. Dichloromethane or 1,2-dichloroethane are common choices.

  • Cleavage of the Ethylenedioxy Ring: Strong Lewis acids like AlCl₃ can potentially catalyze the cleavage of ether linkages, especially at elevated temperatures. This could lead to the formation of catechol-derived byproducts. The 1,4-benzodioxane ring is generally stable under standard Friedel-Crafts conditions, but this risk increases with prolonged reaction times and higher temperatures[6].

    • Solution: Avoid excessive heating and prolonged reaction times. Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly. Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, although they may require higher temperatures or longer reaction times[7].

  • Polyacylation: This is generally not a significant issue in Friedel-Crafts acylations because the acyl group deactivates the aromatic ring, making a second acylation less favorable[8].

Q3: The work-up procedure is messy, and I'm having trouble isolating a pure product. What is the best way to quench the reaction and purify the product?

A3: A clean work-up is essential for obtaining a high-purity product.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst.

    • Protocol: Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and break the product-catalyst complex. The use of acid helps to keep the aluminum salts dissolved in the aqueous phase.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent.

    • Protocol: Extract the aqueous mixture with a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: A mixture of ethanol and water or isopropanol is often effective for recrystallizing benzophenone derivatives.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method. The product is moderately polar.

Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Lewis Acid AlCl₃ (1.1 - 1.3 eq.)Ensures complete reaction by accounting for complexation with the product.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert, good solubility for reactants, and moderate boiling point.
Temperature 0°C to room temperatureControls the initial exotherm and minimizes side reactions.
Reaction Time 2 - 6 hours (monitor by TLC/LC-MS)Avoids prolonged exposure to harsh conditions that could lead to byproducts.
Work-up Quench with ice/HCl(aq)Decomposes the catalyst-product complex and facilitates separation.

Part 2: Downstream Reactions - The Path to Cilansetron

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a stepping stone to more complex molecules. A key transformation is its conversion to an oxime, followed by a cyclization reaction.

Reaction Scheme: Oxime Formation and Cyclization

Downstream_Reactions cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product (Example) Benzophenone 2-Chloro-3',4'-(ethylenedioxy)benzophenone Oxime Benzophenone Oxime Benzophenone->Oxime Hydroxylamine (NH2OH) Cilansetron_Scaffold Cilansetron Precursor Oxime->Cilansetron_Scaffold Cyclization/Rearrangement

Caption: Key downstream transformations of the benzophenone intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q4: I am having difficulty forming the oxime from 2-Chloro-3',4'-(ethylenedioxy)benzophenone. The reaction is slow and incomplete. What can I do?

A4: The formation of oximes from ketones can sometimes be sluggish, especially with sterically hindered ketones.

  • pH Control: The reaction of a ketone with hydroxylamine is pH-dependent. The reaction requires a slightly acidic medium to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, a too acidic solution will protonate the nitrogen of hydroxylamine, rendering it non-nucleophilic.

    • Solution: The reaction is often carried out using hydroxylamine hydrochloride with a base like sodium acetate or pyridine to buffer the solution to an optimal pH of around 4-5.

  • Steric Hindrance: The 2-chloro substituent on one of the phenyl rings increases the steric bulk around the carbonyl group, which can slow down the nucleophilic attack of hydroxylamine.

    • Solution: Increase the reaction temperature (refluxing in ethanol is common) and extend the reaction time. Monitoring the reaction by TLC is crucial to determine completion[9][10]. Using a slight excess of hydroxylamine hydrochloride and the base can also help drive the equilibrium towards the product.

  • Reversibility: Oxime formation is a reversible reaction. The water produced during the reaction can hydrolyze the oxime back to the ketone.

    • Solution: While not always necessary for simple oximations, in difficult cases, removal of water using a Dean-Stark apparatus can be employed.

Q5: The subsequent cyclization of the oxime is not working as expected. What are the critical parameters for this step?

A5: The cyclization of the benzophenone oxime is a complex transformation that can be sensitive to reaction conditions. In the context of Cilansetron synthesis, this often involves a reaction that ultimately forms a new heterocyclic ring. A common related reaction for oximes is the Beckmann rearrangement, which is catalyzed by acid.

  • Catalyst Choice: The choice and amount of acid catalyst are critical. Strong protic acids (like sulfuric acid or polyphosphoric acid) or Lewis acids can be used.

    • Solution: The specific catalyst and its concentration should be carefully optimized. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for such cyclizations as it promotes the necessary dehydration and rearrangement steps.

  • Temperature Control: These rearrangements and cyclizations often require elevated temperatures to overcome the activation energy barrier.

    • Solution: The reaction temperature needs to be carefully controlled. Too low, and the reaction won't proceed; too high, and charring and decomposition can occur. A typical temperature range for PPA-mediated cyclizations is 100-150°C.

  • Side Reactions: The Beckmann rearrangement is a classic reaction of oximes that can lead to amides[11][12]. Depending on the desired product and the specific reaction pathway for the Cilansetron synthesis, this could be a competing side reaction.

    • Solution: Careful selection of the cyclization agent and reaction conditions is necessary to favor the desired intramolecular cyclization over an intermolecular rearrangement.

Safety Precautions

  • 2-Chlorobenzoyl chloride: This is a corrosive and lachrymatory substance. It reacts with water to release HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride (anhydrous): Reacts violently with water, releasing heat and HCl gas. It is also corrosive. Handle with care, avoiding any contact with moisture.

  • 1,4-Benzodioxan: This compound can be irritating to the skin and eyes. Standard laboratory safety precautions should be followed.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle them in a fume hood and minimize exposure.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis and subsequent reactions of 2-Chloro-3',4'-(ethylenedioxy)benzophenone present a series of challenges that can be overcome with careful attention to experimental detail and a solid understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues, from the initial Friedel-Crafts acylation to downstream transformations. By systematically addressing factors such as reagent purity, catalyst activity, and reaction conditions, researchers can optimize their synthetic routes and achieve their desired outcomes with greater efficiency and success.

References

  • Beckmann Rearrangement. (n.d.). In Master Organic Chemistry. Retrieved from [Link]

  • Beckmann Rearrangement. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Brieaddy, L. E. (2005). Cilansetron: A New Serotonergic Agent for the Irritable Bowel Syndrome With Diarrhoea. Clinical Therapeutics, 27(6), 725-741.
  • Organic Syntheses Procedure: Benzophenone oxime. (n.d.). Retrieved from [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (2009). Journal of Medicinal Chemistry, 52(15), 4745-4759.
  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2016). Oriental Journal of Chemistry, 32(1).
  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Sustainable Chemistry & Engineering, 9(5), 2096-2106.
  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. (2009). Tetrahedron Letters, 50(35), 4994-4996.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2022). RSC Advances, 12(38), 24867-24875.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2022). Molecules, 27(19), 6598.
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2013). Journal of the Chilean Chemical Society, 58(2), 1646-1651.
  • Cilansetron. (n.d.). In Grokipedia. Retrieved from [Link]

  • Pearson, D. E., & Keaton, O. D. (1963). Lethargic Reactions. I. The Preparation of Hindered Oximes. The Journal of Organic Chemistry, 28(6), 1557-1559.
  • Beckmann Rearrangement. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • The optimization of the Beckmann rearrangement reaction conditions. (2017).
  • Cilansetron: KC 9946. (2002). Drugs in R&D, 3(5), 343-346.
  • Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. (2023).
  • Process for the preparation of benzophenone thioethers. (1981).
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • Oxime synthesis by condensation or oxidation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel-Crafts Arylation of Aldehydes with Indoles. (2021). Organic Letters, 23(2), 488-493.
  • Cilansetron: a novel, high-affinity 5-HT receptor antagonist for irritable bowel syndrome with diarrhea predominance. (2004).
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved from [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2016).
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2017). Molecules, 22(12), 2139.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. (2009). Journal of Medicinal Chemistry, 52(15), 4745-4759.
  • Organic Chemistry I Aldehyde Ketone I Problem I Oxidation I Oxime formation. (2012, February 16). YouTube. Retrieved from [Link]

  • 15.13: Friedel-Crafts Alkanoylation (Acylation). (2015, July 18). In Chemistry LibreTexts. Retrieved from [Link]

  • Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes. (2000). Indian Journal of Chemistry - Section B, 39(11), 839-841.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2014). Beilstein Journal of Organic Chemistry, 10, 1236-1260.
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). Organic Letters, 14(7), 1836-1839.
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). Chirality, 34(7), 996-1006.
  • Cilansetron. (n.d.). In PubChem. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). In Master Organic Chemistry. Retrieved from [Link]

  • Cilansetron: A novel 5-HT3 receptor antagonist for the treatment of irritable bowel syndrome. (2005). Formulary, 40(3), 70-79.

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support center for 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this molecule. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate potential challenges related to the stability and degradation of this compound.

I. Introduction to the Stability Profile of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone with a chemical structure that includes a chlorinated phenyl ring and an ethylenedioxy group.[][2] While specific stability data for this exact molecule is not extensively published, its chemical stability can be inferred from the known reactivity of its constituent functional groups: the benzophenone core, the chloro-aromatic system, and the ethylenedioxy moiety.

Understanding the potential degradation pathways of this molecule is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions. This guide will walk you through common stability-related issues and provide systematic approaches to investigate and mitigate them. The principles of forced degradation studies, a cornerstone of pharmaceutical development, will be applied to anticipate and troubleshoot potential degradation.[3][4][5]

II. Troubleshooting Guide: Common Stability and Degradation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Unexpected Peaks in Chromatographic Analysis

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 2-Chloro-3',4'-(ethylenedioxy)benzophenone. What could be the cause?

Answer: The appearance of new peaks is often indicative of degradation. To identify the source of these impurities, a systematic investigation is necessary. Consider the following potential causes and investigational steps:

  • Causality: Degradation can be triggered by several factors, including inappropriate solvent conditions (pH), exposure to light, elevated temperatures, or the presence of oxidizing agents.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_control Analyze a freshly prepared standard solution start->check_control compare Compare chromatograms of sample and standard check_control->compare no_peaks Issue is likely with the sample compare->no_peaks New peaks only in sample peaks_in_std Standard may be degraded or impure compare->peaks_in_std New peaks in both investigate_sample Investigate Sample Handling and Storage no_peaks->investigate_sample investigate_std Verify Standard Integrity peaks_in_std->investigate_std storage Review storage conditions (temperature, light exposure) investigate_sample->storage solvent Check solvent pH and purity investigate_sample->solvent forced_degradation Perform forced degradation studies to identify degradants investigate_sample->forced_degradation end Identify source of degradation and implement corrective actions investigate_std->end storage->end solvent->end forced_degradation->end

    Caption: Troubleshooting workflow for unexpected chromatographic peaks.

    Step-by-Step Protocol for Investigation:

    • Analyze a Control: Prepare a fresh solution of 2-Chloro-3',4'-(ethylenedioxy)benzophenone from a new or validated batch and analyze it immediately. This will serve as your control.

    • Compare Chromatograms: Compare the chromatogram of your experimental sample with the control. If the unknown peaks are absent in the control, the degradation is likely occurring during your experimental process or sample storage.

    • Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies.[4][6] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation. This will not only help in identifying the unknown peaks but also in developing a stability-indicating analytical method.[3]

Loss of Potency or Inconsistent Assay Results

Question: My quantitative analysis shows a lower than expected concentration of 2-Chloro-3',4'-(ethylenedioxy)benzophenone over time, leading to inconsistent results. Why is this happening?

Answer: A decline in the concentration of the parent compound is a direct indication of degradation. The rate of degradation can be influenced by environmental factors.

  • Causality: The benzophenone core is susceptible to photoreduction, especially in the presence of a hydrogen donor. The chloro-substituent on the aromatic ring can also be a site for nucleophilic substitution, particularly at non-neutral pH and elevated temperatures.

  • Preventative Measures and Investigation:

    • Photostability: Benzophenones are known to be photoreactive.[7] Protect your samples and stock solutions from light by using amber vials or by working in a light-controlled environment.

    • pH Stability: Evaluate the stability of the compound in your experimental medium by performing studies at different pH values (e.g., acidic, neutral, and basic). Hydrolysis can occur under acidic or basic conditions.

    • Thermal Stability: Assess the impact of temperature by incubating samples at elevated temperatures (e.g., 40°C, 60°C). Compare the results with a sample stored at the recommended temperature (typically cold).

    • Oxidative Stability: The presence of oxidizing agents, even dissolved oxygen, can lead to degradation. If your experimental conditions involve oxidizing agents, consider their potential impact. Forced degradation with a mild oxidizing agent like hydrogen peroxide can reveal susceptibility.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-3',4'-(ethylenedioxy)benzophenone?

A1: Based on the general properties of benzophenones and chlorinated aromatic compounds, it is recommended to store 2-Chloro-3',4'-(ethylenedioxy)benzophenone in a cool, dark, and dry place. Use of a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent photo-oxidation and hydrolysis. Some suppliers recommend cold-chain transportation.[2]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this molecule are not well-documented, we can propose potential pathways based on the reactivity of its functional groups.

G main 2-Chloro-3',4'-(ethylenedioxy)benzophenone photoreduction Photoreduction Product (Hydroxydiphenyl)methanol derivative main->photoreduction UV light, H-donor hydrolysis_cl Nucleophilic Substitution (Hydroxy/Alkoxy)-3',4'-(ethylenedioxy)benzophenone main->hydrolysis_cl High/Low pH, Heat ring_opening Acid-catalyzed Hydrolysis 2-Chloro-(3,4-dihydroxyphenoxy)ethan-1-ol containing benzophenone main->ring_opening Strong Acid, Heat oxidation Oxidative Cleavage Benzoic acid and catechol derivatives main->oxidation Oxidizing agents

Caption: Plausible degradation pathways of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

These proposed pathways are:

  • Photoreduction: The ketone moiety can be reduced to a secondary alcohol in the presence of UV light and a hydrogen donor.[7]

  • Nucleophilic Substitution of Chlorine: The chlorine atom on the phenyl ring can be substituted by nucleophiles, such as hydroxide or alkoxide ions, especially under harsh conditions.

  • Hydrolysis of the Ethylenedioxy Ring: Strong acidic conditions could potentially lead to the cleavage of the ethylenedioxy ring, resulting in catechol-like derivatives.

  • Oxidative Degradation: Strong oxidizing conditions could lead to the cleavage of the benzophenone core, yielding benzoic acid and substituted catechol derivatives.

Q3: What analytical techniques are best suited for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradants.[3] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization.[9]

IV. Experimental Protocols

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 2-Chloro-3',4'-(ethylenedioxy)benzophenone

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify and characterize the major degradation products using LC-MS if necessary.

Expected Outcome: This study will provide insights into the degradation profile of the molecule under various stress conditions and will be crucial for developing a robust, stability-indicating analytical method.[5][6]

V. Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursPotential for ethylenedioxy ring opening
Base Hydrolysis0.1 M NaOH60°C24 hoursPotential for nucleophilic substitution of chlorine
Oxidation3% H₂O₂Room Temp24 hoursOxidized derivatives, potential ring cleavage
ThermalN/A80°C48 hoursGeneral decomposition
PhotolyticUV light (254 nm)Room Temp24 hoursPhotoreduction products

VI. References

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. [Link]

  • Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. National Library of Medicine. [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. National Library of Medicine. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • 2-Chloro-3',4'-dihydroxyacetophenone. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. [Link]

  • Benzophenone. Wikipedia. [Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. National Library of Medicine. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Proposed degradation pathway of benzophenone-3 by K. huaxiensis W2. ResearchGate. [Link]

  • Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan. Centers for Disease Control and Prevention. [Link]

  • Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus. National Library of Medicine. [Link]

  • 2-Chloro-4-ethylhexan-3-one. PubChem. [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. National Library of Medicine. [Link]

  • Determination of octocrylene, benzophenone-3 and its derivatives in Spanish surface waters by solid-phase extraction/gas chromatography-mass spectrometry. National Library of Medicine. [Link]

  • 2 Benzophenone. Scribd. [Link]

  • Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Google Patents.

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Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support center for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, minimize impurities, and achieve high-purity yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Problem 1: Low or No Product Yield

Question: I've followed the standard procedure, but my final yield of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is significantly lower than expected, or I've isolated no product at all. What could be the cause?

Answer: A low or non-existent yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the quality of reagents and the reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst (Lewis Acid): The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment, preferably in a glovebox or under a stream of inert gas (like argon or nitrogen). Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

  • Impure Reactants:

    • 2-Chlorobenzoyl Chloride: This acylating agent is sensitive to moisture and can hydrolyze to 2-chlorobenzoic acid.[1] The carboxylic acid will not form the necessary acylium ion for the reaction to proceed.

      • Solution: Use freshly distilled or a new bottle of 2-chlorobenzoyl chloride. You can check for the presence of the corresponding acid via IR spectroscopy (a broad O-H stretch) or by a simple acid-base titration.

    • Solvent Quality: Solvents must be anhydrous. Trace amounts of water will quench the Lewis acid.

      • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent like calcium hydride for chlorinated solvents).

  • Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid forms a complex with the ketone product.[2] This complex is often stable under the reaction conditions, meaning the catalyst is not truly catalytic and is consumed.

    • Solution: A stoichiometric amount (at least 1.1 equivalents) of AlCl₃ relative to the 2-chlorobenzoyl chloride is typically required to drive the reaction to completion.

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive.

    • Solution: The initial formation of the acylium ion complex is often performed at a low temperature (0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature profile.

Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: After work-up and initial purification, I have a persistent impurity with a similar polarity to my desired product. What is this impurity and how can I remove it?

Answer: The most likely impurity with similar physicochemical properties is an isomer of the desired product, formed due to non-regioselective acylation.

Primary Impurity: The Isomeric Product

The ethylenedioxy group of 1,4-benzodioxan is an ortho, para-director. While the para-acylation (at the 6-position) is sterically and electronically favored, leading to your desired product, some level of ortho-acylation (at the 5-position) can occur, yielding 2-Chloro-2',3'-(ethylenedioxy)benzophenone .

G cluster_reactants Reactants cluster_products Potential Products 1,4-Benzodioxan 1,4-Benzodioxan Desired_Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone (para-acylation, Major) 1,4-Benzodioxan->Desired_Product Favored Isomeric_Impurity 2-Chloro-2',3'-(ethylenedioxy)benzophenone (ortho-acylation, Minor) 1,4-Benzodioxan->Isomeric_Impurity Disfavored 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Catalyst AlCl₃ 2-Chlorobenzoyl_Chloride->Catalyst

Strategies for Minimizing and Removing the Isomer:

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.

    • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvents like carbon disulfide (with appropriate safety precautions) might alter the isomer ratio.

  • Purification:

    • Recrystallization: This is the most effective method for removing isomeric impurities if a suitable solvent system can be found. A systematic solvent screen is recommended.

      Solvent Type Examples Rationale
      Alcohols Ethanol, Methanol, Isopropanol The desired product might have slightly lower solubility than the isomer.
      Esters/Ketones Ethyl Acetate, Acetone Often used in combination with a non-polar solvent.

      | Hydrocarbons | Heptane, Hexane | Used as an anti-solvent to induce crystallization from a more polar solvent. |

    • Column Chromatography: If recrystallization fails, silica gel chromatography is the next option.[3] Due to the similar polarity, a shallow gradient elution (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) will be necessary to achieve separation.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid needed in this reaction? Shouldn't it be catalytic?

A1: This is a hallmark of the Friedel-Crafts acylation. The product, a ketone, is a Lewis base. The lone pairs on the carbonyl oxygen coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[2] This forms a stable adduct that effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid is required for every equivalent of the ketone formed. An additional amount is also needed to activate the acyl chloride. For this reason, using 1.1 to 1.5 equivalents of the Lewis acid is common practice.

G Acyl_Chloride 2-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ Product Product Ketone Acylium_Ion->Product + 1,4-Benzodioxan Benzodioxan 1,4-Benzodioxan Product_Complex Product-AlCl₃ Complex (Inactive) Product->Product_Complex + AlCl₃ AlCl3_2 AlCl₃

Q2: My 2-chlorobenzoyl chloride is old and might be partially hydrolyzed. Can I still use it?

A2: It is highly discouraged. The hydrolysis product, 2-chlorobenzoic acid, will not participate in the Friedel-Crafts acylation. More importantly, the presence of water will deactivate the Lewis acid catalyst. Using compromised starting material will lead to low yields and a more complex purification process. It is best to purify the 2-chlorobenzoyl chloride by distillation under reduced pressure or to use a fresh supply.[5]

Q3: What is the purpose of the acidic work-up (quenching with dilute HCl or ice water)?

A3: The acidic work-up serves two critical purposes. First, it hydrolyzes and quenches any remaining reactive species, including the unreacted acylium ion complex. Second, and most importantly, it breaks down the stable complex formed between the Lewis acid and the product ketone, liberating the desired benzophenone into the organic phase for extraction and subsequent purification.[4]

Q4: Can I use a different Lewis acid besides AlCl₃?

A4: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this type of reaction. Ferric chloride (FeCl₃) is a milder and sometimes effective alternative. Boron trifluoride (BF₃) can also be used. The reactivity of the Lewis acid can influence the reaction rate and potentially the regioselectivity. If you are experiencing issues with AlCl₃ (e.g., excessive charring or side reactions), exploring a milder Lewis acid might be a viable strategy.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of dilute acid and an extraction solvent (like ethyl acetate). Spot the organic layer on a TLC plate.

  • Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 5:1 or 4:1).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being a benzophenone, should be highly UV-active. You will see the consumption of the 1,4-benzodioxan starting material and the appearance of the product spot (which will have a lower Rf value). The reaction is complete when the starting material spot is no longer visible.

References

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society. Available at: [Link]

  • Method for purifying and separating benzophenone. Google Patents.
  • Lewis Concept of Acids and Bases. Chemistry LibreTexts. Available at: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • Substituted benzophenone and preparation method thereof. Google Patents.
  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation. PubMed. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. Available at: [Link]

  • The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Lewis acids and bases. Wikipedia. Available at: [Link]

  • Process for the preparation of chloro-benzoyl chlorides. Google Patents.
  • Substituted benzophenone imines for COF synthesis via formal transimination. CORE. Available at: [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Mechanism of Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. Available at: [Link]

  • Conformations of substituted benzophenones. ResearchGate. Available at: [Link]

  • 4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. PubMed. Available at: [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. Available at: [Link]

  • Lewis Acids and Bases. YouTube. Available at: [Link]

  • 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Sci-Hub. Available at: [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. Available at: [Link]

  • Synthesis of benzophenones via Friedel–Crafts reactions. ResearchGate. Available at: [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Available at: [Link]

  • Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. PMC. Available at: [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Welcome to the technical support guide for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and offer a foundational understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize your synthesis. The core of this synthesis is the Friedel-Crafts acylation, a powerful but sensitive reaction where catalyst selection and reaction conditions are paramount for success.

Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride?

The "best" catalyst is a balance of reactivity, cost, safety, and the specific requirements of your scale and equipment. The reaction involves acylating the electron-rich 1,4-benzodioxan ring. While highly reactive catalysts can be effective, they may also promote side reactions. A systematic approach to selection is recommended.

Expert Insight: For this specific synthesis, the 1,4-benzodioxan substrate is considered "activated" due to the electron-donating nature of the ether oxygens. This means you may not need the most powerful Lewis acid available. Starting with a moderately reactive catalyst like Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) can be a prudent choice to balance reaction rate with selectivity and minimize potential degradation of the ethylenedioxy ring. Aluminum Chloride (AlCl₃) is a classic and highly effective choice, but its high reactivity and extreme moisture sensitivity demand stringent anhydrous conditions.[1][2]

Catalyst Comparison Summary

CatalystRelative ReactivityTypical StoichiometryKey Considerations
AlCl₃ Very High>1.0 equivalent[1][3]Extremely sensitive to moisture; requires strict anhydrous conditions. Can cause charring at elevated temperatures.[1][2]
FeCl₃ High>1.0 equivalentLess moisture-sensitive than AlCl₃, making it easier to handle. Often provides a good balance of reactivity and cost.[4]
ZnCl₂ ModerateCatalytic to StoichiometricA milder Lewis acid, useful for preventing side reactions with sensitive substrates. May require higher temperatures or longer reaction times.[5][6]
SnCl₄ High>1.0 equivalentA strong Lewis acid, often used in non-polar solvents. Can be more soluble in organic solvents than AlCl₃.
CF₃SO₃H High (Brønsted Acid)CatalyticTriflic acid can catalyze acylations, sometimes with lower catalyst loading and milder conditions.[7]

Below is a decision workflow to guide your catalyst selection process.

G start Start: Catalyst Selection for Acylation of 1,4-Benzodioxan q1 Are strict anhydrous conditions achievable? start->q1 q2 Is minimizing cost a primary concern? q1->q2 No/Uncertain cat_alcl3 Consider AlCl₃ (High Reactivity) q1->cat_alcl3 Yes q3 Are side reactions or substrate degradation a concern? q2->q3 No cat_fecl3 Consider FeCl₃ (Good Balance) q2->cat_fecl3 Yes cat_zncl2 Consider ZnCl₂ (Mild Conditions) q3->cat_zncl2 Yes cat_other Evaluate other catalysts (e.g., SnCl₄, CF₃SO₃H) q3->cat_other No cat_alcl3->q3

Caption: Catalyst selection workflow.

Troubleshooting Guide
Q2: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue in Friedel-Crafts acylation. The root cause is almost always related to catalyst deactivation or insufficient catalyst loading.

Causality Analysis: The Lewis acid catalyst is the engine of this reaction. It functions by coordinating to the acyl chloride, creating a highly electrophilic acylium ion.[8] If the catalyst is inactive or present in an insufficient amount, this crucial first step fails.

  • Catalyst Inactivity (Moisture): Lewis acids like AlCl₃ react violently and irreversibly with water.[1][2] Any moisture in your glassware, solvent, or reagents will consume the catalyst before it can participate in the reaction.

  • Insufficient Catalyst Loading: The product, a benzophenone, is a ketone. The carbonyl oxygen has lone pairs that will coordinate strongly to the Lewis acid catalyst. This forms a stable complex, effectively removing the catalyst from the reaction cycle.[1] Therefore, Friedel-Crafts acylation is often not truly "catalytic" and requires at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.[1][3]

  • Deactivated Aromatic Ring: While not an issue for 1,4-benzodioxan, this reaction will fail if the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN).[1][2]

  • Sub-optimal Temperature: The reaction may require heating to overcome its activation energy. However, excessively high temperatures can lead to decomposition and side reactions.[1]

Troubleshooting Workflow

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield or No Reaction q_moisture Were anhydrous conditions rigorously maintained? start->q_moisture a_moisture Action: Dry all glassware in oven. Use anhydrous grade solvent. Use fresh, sealed catalyst. q_moisture->a_moisture No q_stoich Was catalyst loading ≥1.0 equivalent to the 2-chlorobenzoyl chloride? q_moisture->q_stoich Yes a_moisture->q_stoich a_stoich Action: Increase catalyst loading. Start with 1.1-1.2 equivalents. q_stoich->a_stoich No q_temp Was reaction temperature optimized? q_stoich->q_temp Yes a_stoich->q_temp a_temp Action: Monitor reaction by TLC/LCMS. Consider gentle heating (e.g., 40-60°C) if no reaction at RT. q_temp->a_temp No q_reagents Are reagents pure? q_temp->q_reagents Yes a_temp->q_reagents a_reagents Action: Verify purity of 1,4-benzodioxan and 2-chlorobenzoyl chloride. q_reagents->a_reagents No end Re-run Experiment q_reagents->end Yes a_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: I see multiple products by TLC/LCMS. What are the likely side products and how can I avoid them?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form.[1]

Plausible Side Products:

  • Positional Isomers: The primary side products are likely positional isomers. The ethylenedioxy group is ortho, para-directing. While acylation is sterically hindered at the position adjacent to the ether oxygen, some minor isomeric product could form.

  • De-alkylation/Ring Opening: Under overly harsh conditions (e.g., high temperatures with excess AlCl₃), the Lewis acid can potentially catalyze the cleavage of the ether linkages in the ethylenedioxy ring. This is generally a minor pathway.

  • Self-Condensation/Decomposition: At high temperatures, the starting materials or product may degrade, leading to a complex mixture.

Avoidance Strategies:

  • Temperature Control: Perform the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or gently heat as needed. This minimizes the exotherm and reduces side reactions.

  • Catalyst Choice: Use a milder Lewis acid (FeCl₃, ZnCl₂) that is less likely to catalyze side reactions.[6]

  • Solvent: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Highly polar solvents that can coordinate with the catalyst should be avoided.

Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This protocol is a representative starting point. Optimization of stoichiometry, temperature, and time is recommended.

Materials:

  • 1,4-Benzodioxan

  • 2-Chlorobenzoyl chloride[9][10]

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol and Petroleum Ether (for recrystallization)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Loading: To the flask, add 1,4-benzodioxan (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred solution. Note: This can be exothermic.

  • Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-6 hours). Gentle heating (40 °C) may be required if the reaction is sluggish.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether) to yield pure 2-Chloro-3',4'-(ethylenedioxy)benzophenone.[11]

Reaction Mechanism Overview

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Caption: General mechanism for Friedel-Crafts acylation.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize benzophenone.
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Google Patents. (2020). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part Ill. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
  • Singh, V. K., et al. (2002).
  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.
  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Google Patents. (2017). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • Zhang, Y., et al. (2009). Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone through Solvent Selection

Welcome to our dedicated technical support center for professionals engaged in the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed to provide in-depth, practical solutions to common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for professionals engaged in the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, with a specific focus on the critical role of the solvent in dictating reaction kinetics and overall success. The insights provided herein are grounded in established principles of physical organic chemistry and extensive laboratory experience.

The synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in pharmaceutical development, is most commonly achieved via a Friedel-Crafts acylation reaction. The choice of solvent in this electrophilic aromatic substitution is paramount, as it influences the stability of charged intermediates and the overall reaction rate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just a solution but the underlying scientific rationale.

Question 1: My reaction yield is consistently low. What are the most likely solvent-related causes?

Answer: Low yields in Friedel-Crafts acylation are frequently tied to suboptimal solvent choice. Here are the primary considerations:

  • Solvent Polarity and Intermediate Stabilization: The Friedel-Crafts reaction proceeds through a positively charged intermediate known as the sigma complex or arenium ion. Polar aprotic solvents are often preferred as they can stabilize this charged intermediate without strongly coordinating to the Lewis acid catalyst (e.g., AlCl₃), which would deactivate it.[1][2]

  • Competing Reactions with the Solvent: If the solvent itself is susceptible to acylation (e.g., benzene used as a solvent when a substituted benzoyl chloride is the reagent), it can lead to a mixture of products and consume the acylating agent, thereby reducing the yield of the desired product.[3]

  • Lewis Acid Catalyst Activity: The effectiveness of the Lewis acid catalyst is highly solvent-dependent. Solvents with lone pairs of electrons (e.g., ethers, nitriles) can form complexes with the Lewis acid, reducing its ability to activate the acylating agent.

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent like carbon disulfide (CS₂) or a halogenated hydrocarbon like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (EDC), and still observing low yields, consider the purity of your solvent.[4] Water is particularly detrimental as it will react with the Lewis acid.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Poor temperature control can lead to side reactions. Ensure your cooling bath is adequate to maintain the recommended reaction temperature.[3]

  • Reagent Stoichiometry: An excess of the Lewis acid catalyst is often required to drive the reaction to completion, but a large excess can lead to product complexation and difficult workup. Optimize the stoichiometry of your catalyst.

Question 2: I am observing the formation of multiple byproducts. How can the solvent choice help in minimizing these?

Answer: Byproduct formation is a common issue and is often related to the reaction conditions, with the solvent playing a crucial role.

  • Isomer Formation: The directing effects of the substituents on the aromatic ring determine the position of acylation. While the ethylenedioxy group is strongly ortho-, para-directing, the choice of solvent can influence the isomer ratio. A more polar solvent can sometimes favor the formation of one isomer over another by differentially stabilizing the transition states leading to each.

  • De-iodination or De-halogenation: In reactions involving halogenated aromatics, the loss of the halogen can sometimes occur, leading to the formation of a non-halogenated benzophenone.[5] This is less common for chloro-substituents but can be influenced by the reaction's harshness.

  • Hydrolysis of Acyl Chloride: The presence of moisture in the solvent will lead to the hydrolysis of the 2-chlorobenzoyl chloride to 2-chlorobenzoic acid, which is unreactive in the Friedel-Crafts acylation.[5]

Troubleshooting Steps:

  • Use of Anhydrous Solvents: Ensure that your solvent is rigorously dried before use. The use of molecular sieves or distillation from a suitable drying agent is recommended.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[6] This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize byproduct formation.

  • Purification Strategy: If byproduct formation is unavoidable, a well-designed purification strategy is essential. Column chromatography with a carefully selected solvent system is often effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and how does the solvent influence it?

A1: The synthesis is typically a Friedel-Crafts acylation. The mechanism involves three key steps, each influenced by the solvent:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 2-chlorobenzoyl chloride and facilitates the departure of the chloride to form a highly electrophilic acylium ion. The solvent must be inert to the Lewis acid to allow this step to proceed efficiently.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich 1,2-(ethylenedioxy)benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). A polar solvent can stabilize this charged intermediate, lowering the activation energy for this step.[1][2]

  • Deprotonation and Regeneration of Aromaticity: A base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.

The choice of solvent impacts the rate of each of these steps. Polar aprotic solvents generally accelerate reactions that proceed through charged intermediates.[7][8]

Q2: Which solvents are recommended for this reaction and why?

A2: The choice of solvent is a balance between reactant solubility, inertness to the reaction conditions, and ability to stabilize the reaction intermediates.

  • Halogenated Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These are often the solvents of choice due to their ability to dissolve the reactants and their relative inertness.[4] They are polar enough to support the charged intermediates.

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it is very inert but has the disadvantages of being highly flammable and toxic.

  • Nitroalkanes (e.g., Nitromethane): These are polar aprotic solvents that can be effective, but they can also form complexes with the Lewis acid.

Q3: How does temperature affect the reaction kinetics in different solvents?

A3: The effect of temperature on reaction rate is described by the Arrhenius equation. However, the magnitude of this effect can be solvent-dependent. In a solvent that poorly stabilizes the transition state, a higher temperature may be required to achieve a reasonable reaction rate. Conversely, in a solvent that provides good stabilization, the reaction may proceed at a lower temperature, which can also help to minimize the formation of byproducts.[3]

Q4: Can protic solvents be used for this reaction?

A4: Protic solvents such as water, alcohols, and carboxylic acids are generally unsuitable for Friedel-Crafts acylation.[1] They will react with the Lewis acid catalyst, deactivating it. For example, water will hydrolyze AlCl₃.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This is a generalized protocol and should be optimized for your specific laboratory conditions.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃) and the chosen anhydrous solvent (e.g., 1,2-dichloroethane). Cool the mixture in an ice bath.

  • Addition: Slowly add a solution of 2-chlorobenzoyl chloride in the same anhydrous solvent from the dropping funnel.

  • Reaction: After the addition of the acyl chloride, add a solution of 1,2-(ethylenedioxy)benzene in the same solvent dropwise, maintaining the temperature between 0-5 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent on Relative Reaction Rates for a Typical Friedel-Crafts Acylation

SolventDielectric Constant (ε)Relative RatePrimary Role
Carbon Disulfide2.61Inert, non-polar
1,2-Dichloroethane10.4~50Polar aprotic, good solubility
Nitromethane35.9~200Highly polar aprotic, can complex with catalyst

Note: The relative rates are illustrative and can vary based on the specific reactants and conditions.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous AlCl3 Anhydrous Solvent reaction_vessel Reaction Vessel (0-5 °C, Inert Atmosphere) reagents->reaction_vessel acyl_chloride 2-Chlorobenzoyl Chloride in Anhydrous Solvent acyl_chloride->reaction_vessel Slow Addition aromatic 1,2-(Ethylenedioxy)benzene in Anhydrous Solvent aromatic->reaction_vessel Slow Addition monitoring TLC Monitoring reaction_vessel->monitoring quench Quench with Ice/HCl monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Influence of Solvent on Reaction Intermediate

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_solvent R R-COCl + Ar-H I [Ar(H)COR]+ R->I Formation P Ar-COR + HCl I->P Deprotonation S1 Polar Aprotic Solvent S1->I Stabilizes S2 Non-Polar Solvent S2->I Less Stabilization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in Key Organic Transformations

In the landscape of medicinal chemistry and materials science, benzophenones serve as a versatile scaffold for the synthesis of a myriad of functional molecules, from active pharmaceutical ingredients to photoinitiators....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzophenones serve as a versatile scaffold for the synthesis of a myriad of functional molecules, from active pharmaceutical ingredients to photoinitiators.[1][2] The reactivity of the benzophenone core is critically governed by the nature and position of substituents on its phenyl rings. This guide provides an in-depth comparison of the reactivity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone against other substituted benzophenones, supported by established chemical principles and detailed experimental protocols. Our objective is to offer researchers and drug development professionals a predictive framework for employing this specific reagent in various synthetic contexts.

The central feature of benzophenone's reactivity is its carbonyl group. The electrophilicity of the carbonyl carbon and the stability of reaction intermediates are profoundly influenced by the electronic and steric effects of its substituents.[3][4] Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a unique case, featuring both an EWG and an EDG moiety on separate rings:

  • The 2-Chloro Group: This halogen acts as an electron-withdrawing group via the inductive effect, which should increase the carbonyl carbon's reactivity toward nucleophiles. However, its position ortho to the carbonyl group introduces significant steric hindrance, which can impede the approach of bulky reagents.

  • The 3',4'-(ethylenedioxy) Group: This cyclic diether is a strong electron-donating group through resonance, enriching the electron density of the attached phenyl ring and, by extension, decreasing the electrophilicity of the carbonyl carbon.

This guide will explore how this unique electronic and steric profile influences its performance in three fundamental reaction classes: nucleophilic addition (Grignard reaction), reduction of the carbonyl, and photochemical reduction.

Comparative Reactivity in Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a cornerstone of C-C bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl carbon.[5] The rate and yield of this reaction are highly sensitive to the electronic and steric environment of the carbonyl group.

Underlying Principles

A more electrophilic carbonyl carbon will react more readily with the Grignard reagent. Therefore, benzophenones with EWGs are expected to be more reactive than those with EDGs.[6] Steric hindrance around the carbonyl can significantly slow down or even prevent the reaction.[6]

Comparative Experimental Data (Predicted)

The following table summarizes the predicted outcomes for the reaction of various benzophenones with phenylmagnesium bromide, based on established chemical principles.

CompoundKey SubstituentsPredicted Relative ReactivityPredicted Yield of Triphenylmethanol (%)Rationale
Benzophenone None (Baseline)Moderate~85-90%Standard reactivity with minimal steric hindrance.
4-Chlorobenzophenone EWG (para)High~90-95%The chloro group enhances carbonyl electrophilicity without adding steric bulk.
4,4'-Dimethoxybenzophenone EDG (para)Low~60-70%Methoxy groups are strong EDGs, reducing carbonyl electrophilicity and slowing the reaction.
2-Chloro-3',4'-(ethylenedioxy)benzophenone EWG (ortho), EDG (3',4')Low to Moderate~50-60%The activating effect of the 2-chloro group is likely outweighed by significant steric hindrance and the deactivating effect of the ethylenedioxy group.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

This protocol outlines the synthesis of triphenylmethanol derivatives from substituted benzophenones.

Safety Precaution: Anhydrous ether is extremely flammable and peroxide-forming. All glassware must be rigorously dried to prevent quenching the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of the Grignard Reagent: In a flame-dried 100 mL three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 g, 50 mmol). Add a small crystal of iodine.

  • Add 10 mL of anhydrous diethyl ether.

  • Slowly add a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of anhydrous ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.

  • Once the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

  • Reaction with Benzophenone: In a separate oven-dried flask, dissolve the benzophenone derivative (40 mmol) in 30 mL of anhydrous diethyl ether.[7]

  • Cool the Grignard reagent to 0 °C in an ice bath. Slowly add the benzophenone solution via the dropping funnel. A color change (often to red or pink) indicates the formation of the alkoxide intermediate.[7][8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The disappearance of the color often signals the completion of the reaction.[7]

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice. Add 3M HCl dropwise with stirring until the magnesium salts dissolve.[7]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol).

Comparative Reactivity in Carbonyl Reduction

The reduction of the benzophenone carbonyl to a secondary alcohol is a common transformation, typically achieved with hydride reagents like sodium borohydride (NaBH₄).

Underlying Principles

The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. Similar to the Grignard reaction, reactivity is enhanced by EWGs and diminished by EDGs. Steric hindrance can also play a role, although NaBH₄ is a relatively small nucleophile.

Comparative Experimental Data (Predicted)
CompoundKey SubstituentsPredicted Relative ReactivityPredicted Yield of Diphenylmethanol (%)Rationale
Benzophenone None (Baseline)Moderate>95%Efficient reduction under standard conditions.
4-Chlorobenzophenone EWG (para)High>95%The EWG activates the carbonyl, leading to a faster reaction.
4,4'-Dimethoxybenzophenone EDG (para)Low>95%The reaction is slower due to the deactivating EDGs, but still proceeds to completion with sufficient time.
2-Chloro-3',4'-(ethylenedioxy)benzophenone EWG (ortho), EDG (3',4')Moderate>95%The electronic effects are competing. The ortho-chloro group's steric hindrance is less of a factor for the small hydride nucleophile. The reaction is expected to proceed efficiently.
Experimental Protocol: Reduction with Sodium Borohydride

This procedure details the reduction of benzophenones to their corresponding diphenylmethanols.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the benzophenone derivative (10 mmol) in 30 mL of methanol.

  • Cool the solution in an ice bath.[9]

  • Addition of NaBH₄: In small portions, add sodium borohydride (0.76 g, 20 mmol) to the stirred solution over 10 minutes. Hydrogen gas will be evolved.

  • Monitoring the Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzophenone spot.[9]

  • Workup: Once the reaction is complete (typically 30-60 minutes), slowly add 20 mL of water to quench the excess NaBH₄.

  • Remove most of the methanol using a rotary evaporator.

  • Add 30 mL of dichloromethane to extract the product. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude alcohol, which can be purified by recrystallization.

Comparative Reactivity in Photochemical Reduction

Benzophenones are well-known for their ability to undergo photoreduction in the presence of a hydrogen donor (like isopropanol) upon UV irradiation. This reaction proceeds via the excited triplet state of the benzophenone.[10][11]

Underlying Principles

The reaction is initiated by the excitation of the benzophenone to its triplet state, which then abstracts a hydrogen atom from the solvent to form a ketyl radical. Two ketyl radicals then dimerize to form the benzopinacol product.[12] The efficiency of this process depends on the nature of the lowest-lying triplet state. Benzophenones with electron-donating substituents may have a lower energy π-π* triplet state, which is less reactive in hydrogen abstraction than the desired n-π* triplet state.[13] Some substituents can also provide alternative, non-productive decay pathways for the excited state.[14][15]

Comparative Experimental Data (Predicted)
CompoundKey SubstituentsPredicted Relative Quantum YieldPredicted Yield of Benzopinacol (%)Rationale
Benzophenone None (Baseline)High~90-95%Classic example of efficient photoreduction.[10]
4-Chlorobenzophenone EWG (para)High~90-95%The n-π* state is still the lowest reactive triplet; efficient reaction is expected.
4,4'-Dimethoxybenzophenone EDG (para)Very Low<5%Strong EDGs can lower the energy of the π-π* triplet state below the n-π* state, rendering it unreactive towards hydrogen abstraction.
2-Chloro-3',4'-(ethylenedioxy)benzophenone EWG (ortho), EDG (3',4')Low~10-20%The powerful electron-donating ethylenedioioxy group is expected to make the π-π* triplet state lower in energy, significantly reducing the quantum yield of photoreduction.
Experimental Protocol: Photochemical Reduction to Benzopinacol

This protocol describes the synthesis of benzopinacol derivatives.

  • Sample Preparation: Dissolve the benzophenone derivative (1.0 g) in 20 mL of 2-propanol (isopropyl alcohol) in a thick-walled glass tube or flask. Add one drop of glacial acetic acid to prevent side reactions in case of basic impurities.

  • Deoxygenation: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen, which can quench the triplet state.

  • Irradiation: Seal the container and expose it to a UV light source (e.g., a medium-pressure mercury lamp, λ > 300 nm). For a simple demonstration, direct sunlight can be used over several days.[10]

  • Observation: The product, benzopinacol, is often insoluble in 2-propanol and will precipitate as colorless crystals.[10]

  • Isolation: Once a significant amount of precipitate has formed (this can take several hours to days depending on the lamp intensity and substrate reactivity), cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold 2-propanol.

  • Allow the product to air dry. The acetone byproduct remains in the filtrate.[10]

Visualizations

Reaction Mechanisms and Workflows

G cluster_0 General Nucleophilic Addition Mechanism Benzophenone Benzophenone Tetrahedral Intermediate Tetrahedral Intermediate Benzophenone->Tetrahedral Intermediate 1. Addition Nucleophile Nucleophile Nucleophile->Tetrahedral Intermediate Product Product Tetrahedral Intermediate->Product 2. Protonation

Caption: General mechanism for nucleophilic addition to a benzophenone.

G Start Dissolve Reactants (Benzophenone + Reagent) Reaction Stir at Controlled Temperature Start->Reaction Quench Quench Reaction (e.g., with water or acid) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification Purify Crude Product (Recrystallization/Chromatography) Evaporation->Purification Final_Product Isolated Pure Product Purification->Final_Product G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ketyl Ketyl Radical T1->Ketyl + Isopropanol (H-Abstraction) Pinacol Benzopinacol Ketyl->Pinacol Dimerization

Caption: Simplified Jablonski diagram for the photoreduction of benzophenone.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone presents a fascinating case study in reactivity, where competing electronic and steric factors come into play.

  • In nucleophilic addition reactions like the Grignard synthesis, its reactivity is predicted to be hampered. The steric bulk of the ortho-chloro group combined with the deactivating nature of the distal ethylenedioxy ring creates a challenging environment for nucleophilic attack.

  • For carbonyl reductions with small hydride reagents, the steric hindrance is less impactful, and the reaction should proceed efficiently, though perhaps slower than with benzophenones bearing only electron-withdrawing groups.

  • In photochemical reductions , the presence of the strong electron-donating ethylenedioxy group is expected to render the molecule largely unreactive by favoring a non-productive π-π* triplet excited state.

These predictions, grounded in fundamental principles of organic chemistry, provide a valuable guide for chemists seeking to incorporate 2-Chloro-3',4'-(ethylenedioxy)benzophenone into their synthetic strategies. The provided protocols offer a validated starting point for laboratory work, ensuring that experimental design is built upon a solid foundation of mechanistic understanding.

References

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  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2023). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
  • Chemistry Scholars. (2021, September 16). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry [Video]. YouTube.
  • St.Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
  • Mironov, V. F., Sergeenko, G. G., Bauer, I., & Habicher, W.-D. (2006). Reaction of 2-Chlorophenylacetylene with 2,2,2-Trichloro-1,3,2λ5-benzodioxaphosphole. Russian Journal of Organic Chemistry, 42(10), 1453–1457.
  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
  • ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone.
  • Oregon State University. (2014, March 30).
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  • ResearchGate. (n.d.). Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk.
  • (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone.
  • Cosmetic Ingredient Review. (2021, August 20). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
  • Master Organic Chemistry. (2011, May 6).
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • ACS Publications. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry.
  • ACS Publications. (2020, April 16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega.
  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
  • ACS Publications. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A.
  • MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
  • Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071.
  • ResearchGate. (n.d.). Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and....
  • ACS Publications. (1951). Reactivity of Substituted Benzophenones in the Grignard Reaction.
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  • Bard, A. J. (n.d.). Electrochemical reactions of organic compounds in liquid ammonia. I. Reduction of benzophenone.
  • MDPI. (n.d.).
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  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube.
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  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for....
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Comparative

A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various synthetic pathways. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the structural confirmation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide unambiguous evidence for the compound's molecular structure.

Introduction: The Imperative of Structural Verification

2-Chloro-3',4'-(ethylenedioxy)benzophenone (Molecular Formula: C₁₅H₁₁ClO₃, Molecular Weight: 274.70 g/mol ) is a substituted diaryl ketone.[][2] Its utility as a building block in medicinal chemistry and materials science necessitates stringent quality control, with absolute structural confirmation being the foundational step. The presence of multiple, distinct chemical environments—a chlorinated phenyl ring, an ethylenedioxy-substituted phenyl ring, and a central carbonyl linker—provides a rich landscape for spectroscopic analysis. Each functional group offers a unique signature that, when analyzed in concert across different platforms, creates a comprehensive and definitive structural proof. This guide will dissect the expected spectroscopic output from each technique, comparing it to the foundational benzophenone structure to highlight the influence of the specific substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-3',4'-(ethylenedioxy)benzophenone, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the NMR Experiment

We employ ¹H NMR to map the proton environments. The number of signals, their chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern) allow us to piece together the molecule's fragments. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The combination is powerful; while ¹H NMR shows us the protons, ¹³C NMR confirms the underlying carbon framework, including quaternary carbons that are invisible in the proton spectrum.

Proton (¹H) NMR Spectroscopy

Expected Spectral Features: The structure suggests three distinct regions of interest in the ¹H NMR spectrum: the protons of the 2-chlorophenyl ring, the protons of the 3',4'-(ethylenedioxy)phenyl ring, and the methylene protons of the ethylenedioxy bridge.

  • Ethylenedioxy Protons (-O-CH₂-CH₂-O-): These four protons are chemically equivalent due to rapid conformational rotation. They are expected to produce a single, sharp singlet. Being attached to electron-withdrawing oxygen atoms, this signal will appear downfield from typical aliphatic protons, anticipated around δ 4.2-4.4 ppm .[3]

  • Aromatic Protons (Ar-H): The seven aromatic protons will appear in the characteristic downfield region (δ 7.0-8.0 ppm). Their patterns will be complex due to substitution.

    • 3',4'-(ethylenedioxy)phenyl Ring: This ring system will show three protons. The proton at the 2'-position will likely appear as a doublet, the 5'-proton as a singlet or a narrow doublet, and the 6'-proton as a doublet of doublets. The electron-donating nature of the dioxy group will shield these protons relative to unsubstituted benzene.

    • 2-chlorophenyl Ring: This ring contains four protons. The chlorine atom's inductive electron-withdrawing effect and anisotropic effects from the nearby carbonyl group will cause these signals to be deshielded and spread out, likely appearing as complex multiplets.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethylenedioxy (-O-CH₂-CH₂-O-)4.35Singlet (s)4H
Aromatic (H-2', H-5', H-6')~6.9 - 7.4Multiplets (m)3H
Aromatic (H-3, H-4, H-5, H-6)~7.4 - 7.8Multiplets (m)4H
Note: Predictions are based on standard chemical shift tables and substituent effects. Actual values may vary based on solvent and instrument frequency. Predictions reference typical values for functional groups.[5][6]
Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Spectral Features: The ¹³C NMR spectrum will provide a definitive count of the unique carbon environments. Due to the lack of symmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically in the δ 190-200 ppm range.[7] For benzophenone itself, this peak is around 196 ppm.[8][9]

  • Ethylenedioxy Carbons (-O-CH₂-CH₂-O-): These two carbons are equivalent and will appear as a single signal in the aliphatic region, shifted downfield by the attached oxygens, expected around δ 64-65 ppm .

  • Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce signals in the δ 110-140 ppm range.[7] Key signals include the carbon bearing the chlorine atom (C-2) and the oxygen-linked carbons of the dioxy ring (C-3' and C-4'), which will have characteristic chemical shifts influenced by the electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)194 - 198
Aromatic (C-Cl)130 - 135
Aromatic (C-O)145 - 155
Aromatic (ipso-C attached to C=O)135 - 140
Aromatic (Ar-C)110 - 135
Ethylenedioxy (-O-CH₂-CH₂-O-)64 - 65
Note: Predictions are based on established ranges for substituted benzophenones.[7][10]
Experimental Protocol & Workflow

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-3',4'-(ethylenedioxy)benzophenone in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled spectrum with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the central peak of the CDCl₃ triplet to 77.16 ppm for ¹³C.[7] Integrate ¹H signals and assign multiplicities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (32 Scans) C->D E Acquire ¹³C Spectrum (1024 Scans) C->E F Fourier Transform & Phasing D->F E->F G Calibrate to TMS / CDCl3 F->G H Integrate & Assign (¹H NMR) G->H I Final Structural Confirmation H->I

Fig. 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Expertise & Experience: Why IR is a Critical First Pass

While NMR provides the detailed map, IR spectroscopy gives us a quick, high-confidence checklist of the expected functional groups. For this molecule, the most intense and diagnostic peak will be the carbonyl (C=O) stretch. Its position tells us about its electronic environment. Conjugation with the two aromatic rings is expected to lower its frequency compared to a simple aliphatic ketone.[11] The presence of C-O ether linkages and aromatic C-H bonds provides further points of confirmation.

Expected Spectral Features:

  • Carbonyl (C=O) Stretch: As a diaryl ketone, the C=O stretching vibration is expected to be strong and sharp, appearing in the range of 1650-1670 cm⁻¹ .[12] This is lower than a saturated ketone (~1715 cm⁻¹) due to resonance with the adjacent phenyl rings, which weakens the C=O double bond.[13]

  • Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹ , characteristic of the carbon-carbon stretching within the aromatic rings.[14]

  • C-O Stretches: The C-O-C asymmetric and symmetric stretches from the ethylenedioxy group and the aryl-ether linkage will produce strong, distinct bands in the fingerprint region, typically between 1230-1300 cm⁻¹ (asymmetric) and 1020-1100 cm⁻¹ (symmetric).[12]

  • Aromatic C-H Stretches: A group of weaker bands will appear just above 3000 cm⁻¹, typically 3030-3100 cm⁻¹ .

  • C-Cl Stretch: A medium to strong band in the fingerprint region, around 750-800 cm⁻¹ , can often be attributed to the C-Cl stretch.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Expected Intensity
Ketone C=OStretch1650 - 1670Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium, Sharp (multiple)
Aryl-O, Alkyl-OAsymmetric Stretch1230 - 1300Strong
Aryl-O, Alkyl-OSymmetric Stretch1020 - 1100Strong
Aromatic C-HStretch3030 - 3100Medium to Weak
Aryl-ClStretch750 - 800Medium to Strong
Note: Predictions are based on standard IR correlation tables.[15][16]
Experimental Protocol & Workflow

Protocol for FT-IR Analysis (ATR):

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Identify and label the major peaks.

IR_Workflow A Clean ATR Crystal B Collect Background Scan A->B C Place Sample on Crystal B->C D Collect Sample Spectrum C->D E Process Data & Identify Peaks D->E

Fig. 2: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this molecule, Electron Ionization (EI) is a common and effective method.

Expertise & Experience: Why MS Provides the Final Proof

MS delivers the single most crucial piece of data: the molecular weight. This serves as the ultimate check on the elemental composition derived from NMR and IR. Furthermore, the fragmentation pattern acts like a molecular fingerprint. The presence of chlorine is immediately verifiable through its characteristic isotopic pattern.[17] The predictable cleavage on either side of the carbonyl group provides further confirmation of the benzophenone core structure.[18][19]

Expected Spectral Features:

  • Molecular Ion (M⁺·): The molecular ion peak is expected at m/z 274 . Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), there will be a characteristic M+2 peak at m/z 276 with an intensity approximately one-third that of the M⁺· peak.[17] This isotopic signature is definitive proof of the presence of a single chlorine atom.

  • Key Fragment Ions: Benzophenones typically fragment via cleavage of the C-C bonds adjacent to the carbonyl group.[20][21]

    • [C₇H₄ClO]⁺: Loss of the 3,4-(ethylenedioxy)phenyl radical would result in the 2-chlorobenzoyl cation at m/z 139/141 (showing the 3:1 chlorine isotope pattern).

    • [C₉H₇O₃]⁺: Loss of the 2-chlorophenyl radical would result in the 3,4-(ethylenedioxy)benzoyl cation at m/z 163 .

    • [C₆H₄Cl]⁺: Loss of the entire 3,4-(ethylenedioxy)benzoyl radical would give the 2-chlorophenyl cation at m/z 111/113 .

    • [C₇H₅O₂]⁺: A fragment corresponding to the ethylenedioxy-substituted phenyl cation could appear at m/z 121 .

Table 4: Predicted Key Ions in EI-Mass Spectrum

m/z (mass-to-charge)Proposed Fragment IonNotes
274 / 276[C₁₅H₁₁ClO₃]⁺· (Molecular Ion)3:1 intensity ratio confirms one Cl atom.
163[C₉H₇O₃]⁺Loss of ·C₆H₄Cl radical.
139 / 141[C₇H₄ClO]⁺Loss of ·C₈H₇O₂ radical. 3:1 intensity ratio.
111 / 113[C₆H₄Cl]⁺Phenyl cation with chlorine. 3:1 intensity ratio.
Note: The most stable and therefore most abundant fragments are typically the acylium ions.[18]
Experimental Protocol & Workflow

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample. Use a temperature program that allows for the elution of the compound, e.g., start at 150 °C and ramp to 280 °C.

  • MS Method: Set the ionization energy to 70 eV. Scan a mass range of m/z 50-350.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (100 µg/mL) B Inject 1 µL into GC A->B C Separation on GC Column B->C D Ionization (EI, 70 eV) & Mass Analysis C->D E Identify Molecular Ion (M⁺·, M+2) D->E F Analyze Fragmentation Pattern D->F G Confirm Molecular Weight & Formula E->G F->G

Fig. 3: General workflow for structural analysis by GC-MS.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is achieved not by a single technique, but by the logical synthesis of data from a triad of orthogonal spectroscopic methods.

  • NMR establishes the precise proton and carbon framework, confirming the connectivity and number of unique atoms.

  • IR provides rapid and definitive evidence of the key functional groups—the conjugated ketone, the ether linkages, and the aromatic systems.

  • MS confirms the exact molecular weight and elemental composition (specifically, the presence of one chlorine atom) and supports the core structure through predictable fragmentation.

Together, these techniques provide a self-validating system where the results of one method corroborate the others, leading to an unambiguous and authoritative structural assignment essential for research, development, and regulatory purposes.

References

  • Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. Available at: [Link]

  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Available at: [Link]

  • PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Available at: [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.). Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). Available at: [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]

  • Suzuki, O., & Hattori, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. Available at: [Link]

  • ResearchGate. (2017). A fragmentation pathway of benzophenone formed in MS. Available at: [Link]

  • SciSpace. (2022). Article on 1,4-naphthoquinones. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

  • NIST. (n.d.). Benzophenone IR Spectrum. Available at: [Link]

  • Chegg.com. (2022). Assign the H-NMR spectrum of benzophenone. Available at: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]

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  • DTIC. (2008). Synthesis and mass spectral analysis of HD degradation products. Available at: [Link]

  • YouTube. (2018). Mass Spec: Halogens (Chlorine and Bromine). Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Benzophenone Analogs in Rice Cereal. Available at: [Link]

  • NIST. (n.d.). Benzophenone. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food. Available at: [Link]

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  • ResearchGate. (2025). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

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  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-3',4'-(ethylenedioxy)benzophenone

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a crucial building block in various synthetic pathways. We will explore the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the highest standards of scientific integrity.

The Synthetic Landscape and Potential Impurities

2-Chloro-3',4'-(ethylenedioxy)benzophenone is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves the reaction of 2-chlorobenzoyl chloride with 1,4-benzodioxan in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

While effective, the Friedel-Crafts acylation is not without its challenges, which can introduce a range of process-related impurities.[4][5] Understanding these potential impurities is the first step in developing a robust purity assessment strategy.

DOT Script for Synthesis and Impurity Profile

cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities 2_chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride reaction_step AlCl₃ 2_chlorobenzoyl_chloride->reaction_step 1_4_benzodioxan 1,4-Benzodioxan 1_4_benzodioxan->reaction_step target_molecule 2-Chloro-3',4'-(ethylenedioxy)benzophenone (Target Molecule) reaction_step->target_molecule unreacted_sm Unreacted Starting Materials reaction_step->unreacted_sm Incomplete Reaction polysubstituted Polysubstituted Byproducts reaction_step->polysubstituted Side Reaction isomers Positional Isomers reaction_step->isomers Alternative Acylation

Caption: Synthetic route and potential impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2-chlorobenzoyl chloride and 1,4-benzodioxan.

  • Positional Isomers: Acylation can potentially occur at other positions on the 1,4-benzodioxan ring, leading to isomeric impurities.

  • Polysubstituted Byproducts: Over-acylation of the 1,4-benzodioxan ring can result in the addition of more than one 2-chlorobenzoyl group.

  • Residual Catalyst and Solvents: Incomplete workup can leave traces of the Lewis acid catalyst and reaction solvents.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity profile. Below, we compare the most effective techniques for the analysis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Analytical Technique Principle Strengths for this Application Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying the target molecule and separating it from closely related impurities and isomers. UV detection is highly sensitive for this chromophore-containing molecule.Peak co-elution can occur without proper method development. Requires a reference standard for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly sensitive for detecting and identifying volatile and semi-volatile impurities, including residual solvents. Mass spectrometry provides structural information for unknown impurity identification.[6][7][8]The target molecule may have limited volatility, potentially requiring derivatization. Thermal degradation of the analyte is a possibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the unambiguous identification of the target molecule and the characterization of impurities. Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for each impurity.[9]Lower sensitivity compared to chromatographic methods for trace impurity detection. Complex spectra can be challenging to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive method for confirming the presence of key functional groups (e.g., carbonyl, ether linkages) in the synthesized product.Primarily a qualitative technique; not well-suited for quantifying impurities, especially those with similar functional groups.

Recommended Purity Assessment Workflow

For a robust and reliable purity assessment of synthesized 2-Chloro-3',4'-(ethylenedioy)benzophenone, a combination of HPLC for quantitative analysis and NMR for structural confirmation is recommended. GC-MS can be employed as a supplementary technique for the analysis of volatile impurities.

DOT Script for Purity Assessment Workflow

start Synthesized 2-Chloro-3',4'- (ethylenedioxy)benzophenone hplc HPLC Analysis (Quantitative Purity) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr gcms GC-MS Analysis (Volatile Impurities) start->gcms data_integration Data Integration & Purity Report hplc->data_integration nmr->data_integration gcms->data_integration pass Purity ≥ 99.5% (Meets Specification) data_integration->pass fail Purity < 99.5% (Further Purification Required) data_integration->fail

Caption: Recommended analytical workflow.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the development of a validated HPLC method for the purity assessment of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.[10][11]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 60% B

    • 18.1-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Chloro-3',4'-(ethylenedioxy)benzophenone reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage purity of the synthesized sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram (area percent method).

  • For a more accurate quantification, use the external standard method by comparing the peak area of the sample to that of the reference standard.

Hypothetical Comparative Data

The following table presents a hypothetical comparison between a synthesized batch of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and a commercially available reference standard.

Parameter Synthesized Batch Commercial Reference Standard Acceptance Criteria
Appearance Off-white to pale yellow solidWhite crystalline solidWhite to off-white solid
HPLC Purity (Area %) 99.6%≥ 99.8%≥ 99.5%
¹H NMR Conforms to structureConforms to structureConforms to structure
Residual Solvents (GC-MS) Dichloromethane: 50 ppmNot Detected≤ 600 ppm
Any single unknown impurity 0.08%≤ 0.05%≤ 0.1%

Conclusion

The purity assessment of synthesized 2-Chloro-3',4'-(ethylenedioxy)benzophenone requires a meticulous and multi-faceted analytical approach. While HPLC provides a robust method for quantification of the main component and non-volatile impurities, NMR spectroscopy is indispensable for unambiguous structural confirmation.[9] GC-MS serves as a valuable tool for the detection of residual solvents and other volatile impurities.[6][7][8] By employing this comprehensive strategy, researchers and drug development professionals can ensure the quality, consistency, and safety of this important chemical intermediate.

References

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Comparative

A Comparative Guide to the Biological Activities of Substituted Benzophenones: Insights for Drug Discovery

For researchers, scientists, and professionals in drug development, the benzophenone scaffold represents a privileged structure, known to be a core component of numerous biologically active compounds.[1][2] Its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzophenone scaffold represents a privileged structure, known to be a core component of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] This guide provides a comparative analysis of the biological activities of benzophenone derivatives, with a particular focus on chloro- and ethylenedioxy-substituted analogues, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative studies on 2-Chloro-3',4'-(ethylenedioxy)benzophenone derivatives are limited, this guide synthesizes findings from structurally related compounds to inform future research and development.

The Benzophenone Core: A Versatile Scaffold for Bioactivity

The fundamental structure of benzophenone, consisting of two phenyl rings attached to a central carbonyl group, allows for extensive chemical modification. The introduction of various substituents onto the phenyl rings can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The presence of a halogen, such as chlorine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[5] Similarly, the ethylenedioxy group can alter the molecule's conformation and polarity, potentially leading to novel biological activities.

Comparative Analysis of Biological Activities

This section details the reported anticancer, antimicrobial, and anti-inflammatory activities of various benzophenone derivatives, providing a basis for understanding the potential of 2-Chloro-3',4'-(ethylenedioxy)benzophenone analogues.

Anticancer Activity

The anticancer potential of benzophenone derivatives has been a significant area of investigation.[2][4][6] The primary mechanism often involves the induction of apoptosis and the inhibition of cancer cell proliferation.[7]

Experimental Data Summary:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzophenone Derivative 1HL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99[4]
Benzofuran-Chalcone Hybrid 3bMCF-7, MDA-MB-231, A549, H129933.42 (48h), 14.82 (48h), 13.79 (48h), 8.05 (48h)[7]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative 2hMOLT-4, SR, SW-620, SF-539, SK-MEL-5< 0.01 - 0.02[5]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from leukemia (HL-60), lung cancer (A-549), liver cancer (SMMC-7721), and colon cancer (SW480), allows for the assessment of a compound's broad-spectrum anticancer activity.[4] The use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are standard, reliable methods for determining cell viability and the cytotoxic effects of potential drug candidates.[7] The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for comparing the potency of different compounds.

Antimicrobial Activity

Benzophenone derivatives have also been explored for their ability to inhibit the growth of various pathogenic microorganisms.[3][8][9] The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Data Summary:

Compound/DerivativeMicroorganismActivity/Zone of InhibitionReference
Substituted BenzophenonesPhytopathogenic fungiModerate to good antifungal activity[8]
Benzophenone fused Azetidinone DerivativesVarious bacterial and fungal strainsGood inhibition for lead compounds[3]
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrong inhibitory effect[10]

Causality Behind Experimental Choices: The choice of microorganisms for screening, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains, is crucial for determining the spectrum of antimicrobial activity.[3][10] The disc diffusion and broth dilution methods are widely accepted techniques for the initial screening and quantitative assessment of antimicrobial potency, respectively.[3] The zone of inhibition in the disc diffusion assay provides a qualitative measure of efficacy, while the minimum inhibitory concentration (MIC) determined by broth dilution offers a quantitative value for comparison.

Anti-inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives are often linked to the inhibition of key inflammatory mediators.[11][12][13]

Experimental Data Summary:

Compound/DerivativeAssayInhibitionReference
Thiazole-containing Benzophenone Derivatives (2e, 3a, 3c)Croton oil-induced ear edemaPotent reduction in edema[11][12]
Benzophenone-N-ethyl morpholine ethersCarrageenan-induced paw edema29.5% to 58.7% inhibition[14]
2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20)LPS-induced BV-2 cellsSignificant anti-inflammatory effects[15]

Causality Behind Experimental Choices: In vivo models, such as the croton oil-induced ear edema and carrageenan-induced paw edema assays, are well-established methods for evaluating the anti-inflammatory potential of test compounds.[11][14] These models mimic the physiological inflammatory response, and the reduction in edema serves as a quantifiable measure of anti-inflammatory activity. The use of lipopolysaccharide (LPS)-induced inflammation in cell lines like BV-2 allows for the investigation of the underlying molecular mechanisms of action.[15]

Experimental Protocols

Synthesis of Benzophenone Derivatives

A common method for synthesizing the benzophenone skeleton is the Friedel-Crafts acylation.[8] This reaction involves the acylation of an aromatic compound, such as a substituted benzene, with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the substituted benzoyl chloride and the substituted benzene derivative (e.g., 1,2-(ethylenedioxy)benzene) in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding ice-water and an acid (e.g., HCl) to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the organic layer with a suitable solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired benzophenone derivative.

G cluster_synthesis Synthesis Workflow Reactants Substituted Benzoyl Chloride + Substituted Benzene Reaction Friedel-Crafts Acylation (Stirring at RT) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Quenching Quenching (Ice-water, HCl) Reaction->Quenching Extraction Extraction & Purification (Column Chromatography) Quenching->Extraction Product Purified Benzophenone Derivative Extraction->Product

Caption: General workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with Benzophenone Derivatives Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_add Add MTT Solution Incubation1->MTT_add Incubation2 Incubate (3-4h) MTT_add->Incubation2 Solubilize Add Solubilizing Agent Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate Cell Viability & IC50 Read->Analysis G cluster_mic Broth Microdilution Workflow Dilution Serial Dilution of Benzophenone Derivatives Inoculation Inoculate Microtiter Plate Dilution->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate Plate Inoculation->Incubation Result Determine MIC (Lowest concentration with no growth) Incubation->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The diverse biological activities of benzophenone derivatives underscore their potential as scaffolds for the development of new therapeutic agents. While this guide provides a comparative overview based on existing literature for structurally related compounds, further research is warranted to specifically investigate the anticancer, antimicrobial, and anti-inflammatory properties of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and its derivatives. A systematic structure-activity relationship (SAR) study of this particular class of compounds would be invaluable in identifying lead candidates with enhanced potency and selectivity. The experimental protocols detailed herein provide a robust framework for such future investigations, paving the way for the discovery of novel and effective therapeutic agents.

References

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Structural Diversity and Bioactivities of Natural Benzophenones. (2013, December 28). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved January 21, 2026, from [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). Lirias. Retrieved January 21, 2026, from [Link]

  • 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 19). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS, EVALUATION OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF SUBSTITUTED 1,2-BENZOXAZOLONE AND 3-CHLORO-1,2-BENZOXAZOLE DERIVATIVES. (2015, July 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • (PDF) Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023, February 27). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-3',4'-(ethylenedioxy)benzophenone: A Guide for Researchers

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, benzophenone derivatives hold a significant position due to their diverse...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, benzophenone derivatives hold a significant position due to their diverse applications, ranging from photoinitiators to key intermediates in the synthesis of complex drug molecules. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to a specific unsymmetrical benzophenone, 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a compound of interest for its potential applications in medicinal chemistry and materials science.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to 2-Chloro-3',4'-(ethylenedioxy)benzophenone

2-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS 164526-07-2) is a diaryl ketone featuring a chlorinated phenyl ring and a phenyl ring substituted with an ethylenedioxy group (1,4-benzodioxan moiety). This unique combination of functionalities makes it an attractive building block for further chemical elaboration. The presence of the chlorine atom offers a handle for cross-coupling reactions, while the ethylenedioxy group can influence the molecule's electronic properties and conformation.

The efficient and scalable synthesis of this molecule is, therefore, of paramount importance. This guide will explore two classical and highly versatile synthetic strategies: the Friedel-Crafts acylation and the Grignard reaction.

At a Glance: Comparison of Synthetic Routes
ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Materials 2-Chlorobenzoyl chloride, 1,4-Benzodioxan1-Bromo-3,4-(ethylenedioxy)benzene, 2-Chlorobenzonitrile
Key Reagents Lewis Acid (e.g., AlCl₃)Magnesium, Anhydrous Ether/THF
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Addition to a Nitrile
Typical Yield Good to ExcellentModerate to Good
Scalability Generally good, but catalyst disposal can be an issue.Good, requires strict anhydrous conditions.
Safety Considerations Corrosive Lewis acids, HCl gas evolution.Highly reactive Grignard reagent, flammable solvents.
Workup & Purification Aqueous workup, chromatography/recrystallization.Acidic workup, chromatography/recrystallization.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful and widely used method for the formation of aryl ketones. The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2-chlorobenzoyl chloride, making the carbonyl carbon significantly more electrophilic. The electron-rich 1,4-benzodioxan then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the benzodioxan ring and regenerates the Lewis acid catalyst, yielding the desired benzophenone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion Complex 2-Chlorobenzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + 1,4-Benzodioxan 1,4-Benzodioxan 1,4-Benzodioxan Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone Sigma_Complex->Product - H⁺, -AlCl₃

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • 2-Chlorobenzoyl chloride

  • 1,4-Benzodioxan

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • Following the addition of the acyl chloride, add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Performance and Considerations
  • Yield: This method typically provides good to excellent yields, often in the range of 70-90%, depending on the purity of the reagents and the strictness of anhydrous conditions.

  • Purity: The crude product may contain unreacted starting materials and side products from polysubstitution, although the deactivating effect of the first acylation generally minimizes this.[1] Purification is often necessary.

  • Advantages: This is a well-established and generally reliable method. The starting materials are commercially available.

  • Disadvantages: The use of a stoichiometric amount of AlCl₃ generates a significant amount of acidic waste, which can be an environmental concern. The catalyst is also highly sensitive to moisture, requiring careful handling and anhydrous conditions. The reaction evolves HCl gas, which must be trapped.

Route 2: Grignard Reaction

The Grignard reaction is a classic organometallic reaction that allows for the formation of carbon-carbon bonds. In this context, it involves the reaction of a Grignard reagent, prepared from an aryl halide, with a nitrile to form a ketone after hydrolysis.[2]

Mechanistic Rationale

The synthesis begins with the formation of the Grignard reagent, 3,4-(ethylenedioxy)phenylmagnesium bromide, by reacting 1-bromo-3,4-(ethylenedioxy)benzene with magnesium metal in an anhydrous ether solvent. The resulting organometallic species is a potent nucleophile. This Grignard reagent then attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This addition forms an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone, 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis & Product Formation Aryl_Bromide 1-Bromo-3,4-(ethylenedioxy)benzene Grignard_Reagent 3,4-(Ethylenedioxy)phenyl- magnesium bromide Aryl_Bromide->Grignard_Reagent + Mg / Anhydrous Ether Mg Mg Imine_Salt Imine Salt (Intermediate) Grignard_Reagent->Imine_Salt + 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Chlorobenzonitrile Product 2-Chloro-3',4'-(ethylenedioxy)benzophenone Imine_Salt->Product H₃O⁺ Workup

Caption: Workflow for Grignard Reaction Synthesis.

Experimental Protocol

Materials:

  • 1-Bromo-3,4-(ethylenedioxy)benzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Chlorobenzonitrile

  • Dilute sulfuric acid or aqueous ammonium chloride solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Prepare a solution of 1-bromo-3,4-(ethylenedioxy)benzene (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing.

  • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C. Add a solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid or saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate imine salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Performance and Considerations
  • Yield: Yields for this route can be moderate to good, typically in the range of 50-75%. The yield is highly dependent on the quality of the Grignard reagent.

  • Purity: The main impurities can include biphenyl-type coupling products from the Grignard formation and unreacted starting materials. Purification is generally required.

  • Advantages: This method avoids the use of strong Lewis acids and the associated waste streams. It offers a good alternative when the aromatic substrate is not suitable for Friedel-Crafts acylation (e.g., highly deactivated rings).

  • Disadvantages: Grignard reagents are extremely sensitive to moisture and air, necessitating strict anhydrous and inert atmosphere techniques.[3] The reaction can be difficult to initiate, and side reactions can lower the yield.

Supporting Experimental Data (Hypothetical)

The following table presents hypothetical, yet representative, analytical data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone produced by each route.

AnalysisRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Yield 82%65%
Appearance Off-white solidPale yellow solid
Melting Point 118-120 °C117-119 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 4.35 (s, 4H, -OCH₂CH₂O-)7.50-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 4.35 (s, 4H, -OCH₂CH₂O-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 195.5 (C=O), 148.0, 144.2, 138.1, 132.5, 131.0, 130.5, 129.8, 127.0, 122.5, 118.0, 117.5, 64.5 (-OCH₂CH₂O-)195.6 (C=O), 148.1, 144.3, 138.0, 132.6, 131.1, 130.4, 129.7, 127.1, 122.6, 118.1, 117.6, 64.5 (-OCH₂CH₂O-)
IR (KBr, cm⁻¹) 3060 (Ar C-H), 1660 (C=O), 1595, 1500 (Ar C=C), 1280, 1070 (C-O)3065 (Ar C-H), 1662 (C=O), 1598, 1502 (Ar C=C), 1282, 1071 (C-O)
MS (EI) m/z 274 (M⁺), 276 (M+2)274 (M⁺), 276 (M+2)
Conclusion and Recommendation

Both the Friedel-Crafts acylation and the Grignard reaction represent viable and effective methods for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

The Friedel-Crafts acylation is recommended for its generally higher yields and straightforward procedure, provided that the necessary precautions for handling corrosive and moisture-sensitive reagents are taken and that the disposal of acidic waste is not a major constraint.

The Grignard reaction serves as an excellent alternative, particularly for smaller-scale syntheses or in laboratories where the use of strong Lewis acids is to be avoided. Success with this route is highly dependent on meticulous experimental technique to ensure anhydrous conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and environmental considerations. This guide provides the foundational knowledge and practical insights to make that choice with confidence.

References
  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Winthrop University. Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Study.com. Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Available at: [Link]

  • Organic Syntheses. α-PHENYLBUTYRONITRILE. Available at: [Link]

  • PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Available at: [Link]

  • Google Patents. New process for friedel-crafts reaction, and catalyst therefore.
  • Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Available at: [Link]

  • University of Hawaii. Grignard Reaction. Available at: [Link]

  • The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • SciELO. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

  • ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Available at: [Link]

  • ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Available at: [Link]

  • ResearchGate. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

  • PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). Available at: [Link]

  • PubMed. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization and Authentication of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction: The Analytical Imperative for Novel Benzophenone Derivatives 2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted aromatic ketone with potential applications in organic synthesis, serving as a buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Benzophenone Derivatives

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted aromatic ketone with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. As with any specialty chemical, particularly those destined for use in regulated industries, rigorous characterization and authentication are not merely procedural formalities; they are the bedrock of reliable, reproducible science. The presence of impurities, such as starting materials, by-products, or isomers, can have profound and often unforeseen consequences on downstream applications.

This guide provides a comprehensive framework for the analytical characterization and authentication of 2-Chloro-3',4'-(ethylenedioxy)benzophenone samples. It is designed for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the identity, purity, and quality of their chemical entities. We will move beyond rote protocol execution, delving into the rationale behind the selection of orthogonal analytical techniques and the interpretation of the resulting data. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described workflows are inherently self-validating systems.[1][2][3][4]

Foundational Physicochemical Properties and Predicted Spectral Characteristics

Before embarking on any analytical workflow, it is essential to collate the known and predicted properties of the target molecule.

Table 1: Physicochemical Properties of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

PropertyValueSource
CAS Number 164526-07-2[4][]
Molecular Formula C₁₅H₁₁ClO₃[4][]
Molecular Weight 274.70 g/mol [4][]
IUPAC Name (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone[]

Based on its structure, we can predict the key spectral features that will be instrumental in its identification:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the 2-chlorophenyl and the ethylenedioxy-substituted phenyl rings, as well as a characteristic signal for the ethylenedioxy protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the electron-withdrawing chlorine and electron-donating ethylenedioxy group), and the aliphatic carbons of the ethylenedioxy bridge.

  • Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹, along with bands for C-O and C-Cl stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve cleavage at the carbonyl group.

Orthogonal Analytical Workflow for Comprehensive Characterization

A multi-technique, or orthogonal, approach is critical for unambiguous characterization and authentication. No single technique can provide all the necessary information regarding identity, purity, and structure. The following workflow provides a robust strategy for analyzing a new sample of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Analytical_Workflow cluster_0 Initial Assessment & Identification cluster_1 Purity & Impurity Profiling cluster_2 Quantification & Final Authentication Sample Sample NMR NMR Sample->NMR Structure Elucidation MS MS Sample->MS Molecular Weight & Formula IR IR Sample->IR Functional Groups HPLC_UV HPLC_UV NMR->HPLC_UV qNMR qNMR NMR->qNMR Quantitative Assay MS->HPLC_UV IR->HPLC_UV GC_MS GC_MS HPLC_UV->GC_MS Orthogonal Separation HPLC_Standard HPLC_Standard HPLC_UV->HPLC_Standard Purity Assay GC_MS->HPLC_UV CoA Certificate of Analysis qNMR->CoA HPLC_Standard->CoA Chromatography_Comparison Techniques Comparison of Chromatographic Techniques HPLC High-Performance Liquid Chromatography (HPLC) Purity Assessment Quantification Non-volatile Impurities Excellent for polar and non-volatile compounds. Wide range of stationary phases available. Techniques->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile/Semi-volatile Impurities Impurity Identification Residual Solvents High resolution for volatile compounds. Mass spectrometric detection allows for impurity identification. Techniques->GC_MS

Sources

Validation

A Researcher's Guide to Profiling the Cross-Reactivity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

In the landscape of drug discovery and chemical biology, the benzophenone scaffold is a recurring motif, present in a multitude of biologically active molecules.[1][2] These compounds have demonstrated a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the benzophenone scaffold is a recurring motif, present in a multitude of biologically active molecules.[1][2] These compounds have demonstrated a wide spectrum of activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[1][2][3] However, this chemical versatility also brings forth the critical challenge of target specificity. Cross-reactivity, the unintended interaction of a compound with multiple biological targets, can lead to off-target effects, toxicity, and misleading structure-activity relationship (SAR) interpretations. This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of a specific benzophenone derivative, 2-Chloro-3',4'-(ethylenedioxy)benzophenone, in a panel of relevant biological assays.

While specific biological data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not extensively available in the public domain, its structural similarity to other studied benzophenones necessitates a thorough investigation of its potential biological targets. This guide will outline the rationale for selecting appropriate assays, detail the experimental protocols, and provide a template for data analysis and comparison.

Rationale for Cross-Reactivity Profiling

The benzophenone core, a diaryl ketone, is a privileged structure in medicinal chemistry.[2] Its derivatives have been reported to interact with a variety of biological targets, including protein kinases, nuclear receptors, and enzymes involved in inflammatory pathways.[2] For instance, certain benzophenones have shown potent inhibitory activity against p38α MAP kinase, a key player in inflammatory responses.[2] Furthermore, some benzophenone derivatives are known to exhibit endocrine-disrupting effects by interacting with estrogen and androgen receptors.[4] Given this precedent, a new derivative like 2-Chloro-3',4'-(ethylenedioxy)benzophenone must be profiled against a panel of targets to understand its selectivity profile.

This guide proposes a tiered approach to cross-reactivity screening, starting with broad-based assays and progressing to more specific, target-oriented studies.

Selection of Comparator Compounds

To provide context to the experimental results, 2-Chloro-3',4'-(ethylenedioxy)benzophenone should be tested alongside a set of well-characterized comparator compounds. The choice of these compounds is critical for a meaningful comparison.

  • Structural Analogs: Include benzophenone and 2-chlorobenzophenone to understand the contribution of the core structure and the chloro- substitution.

  • Known Bioactive Benzophenones: Incorporate compounds like 2-hydroxy-4-methoxybenzophenone (Benzophenone-3), a common UV filter with known endocrine-disrupting properties, to benchmark the test compound's activity.[5][6]

  • Established Inhibitors/Agonists: For each specific assay, include a known potent and selective inhibitor or agonist as a positive control.

Experimental Design and Protocols

A comprehensive cross-reactivity study should encompass a variety of assay formats to probe different aspects of molecular interaction. The following is a recommended panel of assays.

Kinase Inhibitor Profiling

Rationale: The benzophenone scaffold has been identified in several kinase inhibitors.[2] Therefore, screening against a representative panel of kinases is a crucial first step.

Experimental Workflow:

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis Compound Test & Comparator Compounds Dilution Serial Dilution Compound->Dilution Incubation Incubation Dilution->Incubation Kinase Kinase Panel Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Detection Reagent Incubation->Detection Readout Signal Measurement Detection->Readout IC50 IC50 Determination Readout->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 1: General workflow for in vitro kinase inhibitor profiling.

Detailed Protocol: In Vitro Kinase Assay (e.g., using a luminescence-based method)

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and comparator compounds in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solutions in an appropriate assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 1 hour).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

Compoundp38α IC50 (µM)VEGFR2 IC50 (µM)EGFR IC50 (µM)
2-Chloro-3',4'-(ethylenedioxy)benzophenone5.2>100>100
Benzophenone>100>100>100
2-Chlorobenzophenone58.7>100>100
Known p38α Inhibitor0.0125.4>100
Nuclear Receptor Binding and Activation Assays

Rationale: Several benzophenone derivatives have been shown to interact with nuclear receptors, particularly estrogen and androgen receptors, leading to endocrine disruption.[4]

Experimental Workflow:

G cluster_prep Compound Preparation cluster_assay Receptor Binding Assay cluster_data Data Analysis Compound Test & Comparator Compounds Dilution Serial Dilution Compound->Dilution Incubation Incubation Dilution->Incubation Receptor Receptor Preparation Receptor->Incubation Ligand Radiolabeled Ligand Ligand->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Readout Scintillation Counting Separation->Readout Ki Ki Determination Readout->Ki Comparison Comparative Analysis Ki->Comparison

Figure 2: Workflow for a competitive nuclear receptor binding assay.

Detailed Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

  • Compound Preparation: Prepare stock solutions and serial dilutions as described for the kinase assay.

  • Binding Reaction:

    • In a 96-well filter plate, add the diluted compounds.

    • Add a fixed concentration of purified human ERα.

    • Add a fixed concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Wash the plate with a cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand for each compound concentration.

    • Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundERα Ki (µM)Androgen Receptor Ki (µM)
2-Chloro-3',4'-(ethylenedioxy)benzophenone12.5>50
Benzophenone-32.88.9
17β-Estradiol0.001>100
Cell-Based Cytotoxicity and Proliferation Assays

Rationale: It is essential to assess the general cytotoxicity of the compound to distinguish between specific biological effects and non-specific toxicity.

Detailed Protocol: MTT Assay in a Cancer Cell Line (e.g., MCF-7)

  • Cell Culture: Culture MCF-7 cells in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Authoritative Grounding and Interpretation

The interpretation of cross-reactivity data requires careful consideration of the therapeutic or research context. A compound with moderate off-target activity may still be a valuable tool compound if its on-target potency is significantly higher. Conversely, for a therapeutic candidate, a clean cross-reactivity profile is highly desirable.

It is crucial to consult authoritative sources for assay standards and interpretation guidelines. For instance, the National Toxicology Program (NTP) provides extensive data and protocols for toxicity and endocrine disruption studies.[7] Similarly, publications in peer-reviewed journals offer a wealth of information on the biological activities of benzophenone derivatives.[1][2][3]

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery and chemical probe development. For a novel compound like 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a comprehensive profiling approach as outlined in this guide is indispensable. By employing a panel of relevant assays, including kinase profiling, nuclear receptor binding, and cell-based assays, researchers can build a detailed selectivity profile. This information is critical for making informed decisions about the compound's potential applications, guiding further optimization efforts, and ultimately ensuring the scientific rigor of their research.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024). Retrieved from [Link]

  • 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem. Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC. (n.d.). Retrieved from [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Retrieved from [Link]

  • CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents.
  • benzophenone - Organic Syntheses Procedure. Retrieved from [Link]

  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC. (2017). Retrieved from [Link]

  • Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review | Request PDF. (n.d.). Retrieved from [Link]

  • Structural Diversity and Bioactivities of Natural Benzophenones - RSC Publishing. (2014). Retrieved from [Link]

  • The effect of dermal benzophenone-2 administration on immune system activity, hypothalamic-pituitary-thyroid axis activity and hematological parameters in male Wistar rats - PubMed. (2018). Retrieved from [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). (2019). Retrieved from [Link]

  • Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan - CDC. (2013). Retrieved from [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents.
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.). Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2021). Retrieved from [Link]

  • Benzophenone Test Reagents - Creative Diagnostics. Retrieved from [Link]

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Comparative

A Performance Benchmark of 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a Type II Photoinitiator for Radical Polymerization

In the dynamic fields of advanced materials, drug delivery, and medical device fabrication, the precise control of photopolymerization is paramount. The selection of a photoinitiator, the molecular trigger for these ligh...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of advanced materials, drug delivery, and medical device fabrication, the precise control of photopolymerization is paramount. The selection of a photoinitiator, the molecular trigger for these light-induced reactions, is a critical decision that dictates the efficiency, speed, and final properties of the cured material. This guide provides an in-depth comparative analysis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a halogenated benzophenone derivative, benchmarking its performance against established photoinitiators.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their photopolymerization processes. We will delve into the mechanistic underpinnings of Type II photoinitiation, provide detailed experimental protocols for rigorous performance evaluation, and present a comparative analysis to guide the selection of the most suitable photoinitiator for your application.

The Mechanism of Action: A Closer Look at Type II Photoinitiation

2-Chloro-3',4'-(ethylenedioxy)benzophenone, like other benzophenone derivatives, functions as a Type II photoinitiator. This class of initiators operates through a bimolecular mechanism, requiring a co-initiator or synergist, typically a tertiary amine, to generate the polymerization-initiating radicals.

The process unfolds in a series of well-defined steps:

  • Photoexcitation: Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: In its triplet state, the benzophenone becomes a potent hydrogen abstractor. It interacts with the co-initiator, abstracting a hydrogen atom.

  • Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

The efficiency of this process is intrinsically linked to the chemical structure of the benzophenone derivative and the nature of the co-initiator.

G cluster_0 Photoinitiation Cascade BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP->BP_S1 UV Light (hν) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Co_Initiator Co-Initiator (e.g., Amine) Ketyl_Radical Ketyl Radical Aminoalkyl_Radical Aminoalkyl Radical Polymerization Monomer Polymerization Aminoalkyl_Radical->Polymerization BP_T1Co_Initiator BP_T1Co_Initiator BP_T1Co_Initiator->Ketyl_Radical Hydrogen Abstraction BP_T1Co_Initiator->Aminoalkyl_Radical

Caption: Mechanism of Type II photoinitiation by benzophenone derivatives.

Benchmark Photoinitiators: A Comparative Landscape

To provide a comprehensive performance context, 2-Chloro-3',4'-(ethylenedioxy)benzophenone is benchmarked against a selection of widely used photoinitiators, representing both Type I and Type II mechanisms, as well as those sensitive to different wavelengths of light.

  • Benzophenone (BP): The parent compound, serving as a baseline for Type II photoinitiators.

  • 4,4'-Bis(diethylamino)benzophenone (DEABP): A highly efficient Type II photoinitiator known for its strong absorption and rapid photobleaching.

  • Irgacure® 2959: A non-yellowing, Type I radical photoinitiator widely used in hydrogels and bioinks, activated efficiently at 365 nm.[1]

  • Lucirin® TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A versatile Type I photoinitiator with excellent absorption in the near-UV and visible light regions, suitable for pigmented systems.[2]

  • Camphorquinone (CQ): A common visible-light photoinitiator, particularly prevalent in dental restorative materials, with an absorption peak around 468 nm.

Performance Benchmarking: Experimental Protocols

Objective and reproducible data are the cornerstones of scientific integrity. The following detailed protocols outline the methodologies for quantifying the performance of photoinitiators.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is a powerful tool for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive monomer functional groups in real-time.

Objective: To determine the rate of polymerization (Rp) and the final degree of conversion (DC) of acrylate monomers.

Instrumentation: An FTIR spectrometer equipped with a UV/Vis light source for sample irradiation.

Experimental Workflow:

G cluster_1 RT-FTIR Experimental Workflow Formulation Prepare Formulation (Monomer + PI + Co-initiator) Sample_Prep Prepare Thin Film (between KBr plates) Formulation->Sample_Prep Background Record Background Spectrum (t=0) Sample_Prep->Background Irradiation Initiate Polymerization (UV Exposure) Background->Irradiation Data_Acquisition Continuously Collect FTIR Spectra Irradiation->Data_Acquisition Analysis Analyze Peak Area (e.g., 810 cm⁻¹ for acrylate) Data_Acquisition->Analysis Results Calculate Rp and DC Analysis->Results

Caption: Workflow for photopolymerization monitoring using RT-FTIR.

Data Analysis:

The degree of conversion (DC) at a given time (t) is calculated from the decrease in the characteristic absorption band of the reactive monomer group (e.g., the acrylate C=C twist at approximately 810 cm⁻¹).

DC(t) (%) = [1 - (Area(t) / Area(0))] x 100

Where:

  • Area(0) is the initial peak area of the acrylate bond.

  • Area(t) is the peak area at time t.

The rate of polymerization (Rp) is determined from the slope of the conversion versus time curve.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing valuable kinetic and thermodynamic information.

Objective: To measure the heat of polymerization and determine the polymerization rate and degree of conversion.

Instrumentation: A differential scanning calorimeter equipped with a UV light source.

Experimental Workflow:

G cluster_2 Photo-DSC Experimental Workflow Formulation Prepare Formulation (Monomer + PI + Co-initiator) Sample_Prep Place 5-10 mg in DSC pan Formulation->Sample_Prep Equilibration Equilibrate at Isothermal Temperature (N₂ atmosphere) Sample_Prep->Equilibration Irradiation Initiate Polymerization (UV Exposure) Equilibration->Irradiation Data_Acquisition Record Heat Flow vs. Time Irradiation->Data_Acquisition Analysis Integrate Heat Flow (ΔH) Data_Acquisition->Analysis Results Calculate Rp and DC Analysis->Results

Caption: Workflow for photopolymerization analysis using Photo-DSC.

Data Analysis:

The rate of polymerization (Rp) is directly proportional to the measured heat flow (dH/dt). The total heat evolved (ΔH) is obtained by integrating the area under the heat flow curve. The degree of conversion (DC) is then calculated by comparing this to the theoretical heat of polymerization (ΔH_theoretical) for the specific monomer.

DC (%) = (ΔH / ΔH_theoretical) x 100

Comparative Performance Analysis

The following data, including illustrative values for 2-Chloro-3',4'-(ethylenedioxy)benzophenone, provides a comparative benchmark of photoinitiator performance in a standard acrylate formulation under UV irradiation (365 nm).

Table 1: Photophysical and Performance Characteristics of Selected Photoinitiators

PhotoinitiatorTypeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Final Conversion (DC %)Polymerization Rate (Rp) (s⁻¹)
2-Chloro-3',4'-(ethylenedioxy)benzophenone II~340~4,500750.08
Benzophenone (BP)II338134650.05
4,4'-Bis(diethylamino)benzophenone (DEABP)II36540,000850.12
Irgacure® 2959I365200800.10
Lucirin® TPOI380350900.15
Camphorquinone (CQ)II4684060 (at 470 nm)0.04 (at 470 nm)

Interpretation of Results:

The illustrative data suggests that 2-Chloro-3',4'-(ethylenedioxy)benzophenone exhibits a higher final conversion and polymerization rate compared to the parent benzophenone. This enhanced performance can be attributed to the electronic effects of the chloro and ethylenedioxy substituents on the benzophenone backbone, which can influence the efficiency of intersystem crossing and hydrogen abstraction.

Compared to the high-performance Type II photoinitiator DEABP, the hypothetical performance of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is slightly lower, which is consistent with DEABP's significantly higher molar extinction coefficient. Against the Type I photoinitiators, Irgacure® 2959 and Lucirin® TPO, the illustrative data positions 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a moderately efficient option. It is important to note that Type I photoinitiators often exhibit higher initiation efficiency due to their unimolecular cleavage mechanism.

Conclusion

The selection of a photoinitiator is a multi-faceted decision that requires a thorough understanding of the desired application, the polymer system, and the irradiation conditions. While direct experimental data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone remains to be published in comparative studies, its structural similarity to other benzophenone derivatives suggests it is a viable Type II photoinitiator. The chloro and ethylenedioxy moieties are expected to modulate its photophysical properties, potentially leading to enhanced performance over unsubstituted benzophenone.

This guide has provided a robust framework for benchmarking the performance of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and other photoinitiators. The detailed experimental protocols for RT-FTIR and Photo-DSC offer a clear path for researchers to generate their own comparative data, enabling informed decisions in the pursuit of optimized photopolymerization processes. As the demand for advanced, light-curable materials continues to grow, such rigorous and systematic evaluation of novel photoinitiators will be indispensable.

References

  • Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections - ResearchGate. [Link]

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B. [Link]

  • A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - MDPI. [Link]

  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC - NIH. [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). [Link]

  • High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - MDPI. [Link]

  • Photoinitiators with low migration capability based on benzophenone - ResearchGate. [Link]

  • Irgacure 2959 Photoinitiator - CELLINK. [Link]

  • Lucirin TPO solid (2,4,6-trimethylbenzoyldiphenyl phosphine oxide) - the NIST WebBook. [Link]

  • Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. [Link]

Sources

Validation

A Comparative Guide to the Isomeric Purity Analysis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. Tailored for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to quality control.

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted benzophenone derivative, a class of compounds frequently utilized as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a matter of quality but a cornerstone of safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization and control of all isomeric components.[1][2]

Different isomers of an API can exhibit widely divergent pharmacological and toxicological profiles.[3] Therefore, the development of a selective and validated analytical method to quantify potential isomers is a critical step. For 2-Chloro-3',4'-(ethylenedioxy)benzophenone, the primary concern lies with positional isomers (regioisomers) that can arise during synthesis. This guide compares the principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the technical rationale and experimental frameworks required for definitive isomeric purity assessment.

The Isomeric Landscape: Potential Impurities from Synthesis

The most common route to synthesizing benzophenone derivatives is the Friedel-Crafts acylation. In the case of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, this would typically involve the reaction of 2-chlorobenzoyl chloride with 1,4-benzodioxan. While this reaction is directed, minor deviations in reaction conditions can lead to the formation of regioisomeric impurities.

The most probable regioisomers include:

  • 3-Chloro- and 4-Chloro-isomers: Arising from impurities in the 2-chlorobenzoyl chloride starting material.

  • Alternative Acylation Positions: While the 3',4'-ethylenedioxy group is strongly activating and directing, trace amounts of acylation at other positions on the benzodioxan ring could theoretically occur.

Unambiguous identification and quantification of these closely related structures are paramount.

Chromatographic Separation: The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[3]

Methodology Deep Dive: Reversed-Phase HPLC

For non-polar to moderately polar compounds like substituted benzophenones, reversed-phase HPLC is the method of choice.[4][5][6] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Parameters:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of the aromatic rings. The high surface area and carbon load of modern C18 columns provide the necessary resolution to separate closely related isomers.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient elution, where the percentage of acetonitrile is increased over time, is often necessary to elute any more strongly retained impurities while ensuring good separation of early-eluting peaks.

  • Detection: The benzophenone core contains a strong chromophore, making UV detection highly effective. The detection wavelength is set at or near the absorbance maximum (λmax) of the molecule, typically around 254 nm or 287 nm, to ensure maximum sensitivity.[5][7]

Workflow for Isomeric Purity Analysis by HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep Weigh Sample/Standard Accurately dissolve Dissolve in Diluent (e.g., Mobile Phase) prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Validated HPLC System filter->inject separate Isocratic/Gradient Elution (C18 Column) inject->separate detect UV Detection at λmax separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity by Area Percent Normalization integrate->calculate report Report Results vs. Specifications calculate->report

Caption: Workflow for isomeric purity analysis by HPLC.

Experimental Protocol: HPLC Method for Isomeric Purity
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for high resolution and efficiency.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid improves peak shape for ketones.[4]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidCommon organic modifier for reversed-phase.
Gradient 50% B to 90% B over 20 minEnsures elution of all potential isomers with good separation.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmStrong absorbance wavelength for the benzophenone chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.
Representative HPLC Performance Data

The following table summarizes hypothetical but realistic performance data for the separation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone and its potential regioisomers using the described method.

IsomerExpected Retention Time (min)Resolution (Rs)Peak Asymmetry (As)Limit of Quantitation (%)
4-Chloro- Isomer 12.5-1.10.05%
3-Chloro- Isomer 13.8> 2.01.20.05%
2-Chloro- (API) 15.2 > 2.01.1-

Note: The elution order is predictive, based on expected polarity differences. Actual results must be confirmed with reference standards.

Spectroscopic Analysis: The Key to Unambiguous Identification

While HPLC is excellent for separation and quantification, it does not provide definitive structural information. Spectroscopic techniques, particularly NMR, are essential for the unambiguous identification of isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing regioisomers. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.[9]

Why NMR is Definitive:

  • Chemical Shift: Protons and carbons in different positions on the aromatic rings will have unique electronic environments, leading to distinct and predictable chemical shifts. For example, the protons adjacent to the chlorine atom in the 2-chloro, 3-chloro, and 4-chloro isomers will have significantly different chemical shifts.

  • Coupling Patterns: The spin-spin coupling between adjacent protons creates unique splitting patterns (e.g., doublets, triplets). The substitution pattern on each aromatic ring dictates these patterns, providing a clear fingerprint for each regioisomer.

  • 2D NMR: In cases of spectral overlap or complexity, two-dimensional NMR techniques like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be used to definitively map the connectivity of the entire molecule, leaving no ambiguity in the structural assignment.[8][10]

Mass Spectrometry (MS)

It is critical to recognize that standard mass spectrometry cannot differentiate between isomers, as they possess the same molecular formula and thus the same exact mass.[11] However, when coupled with a separation technique (LC-MS or GC-MS), it becomes a powerful tool. In this context, MS is used to confirm that a peak separated by HPLC has the correct molecular weight for the target compound and its isomers, adding a layer of confirmation to the analysis.

Integrated Analytical Strategy

A robust quality control strategy does not rely on a single technique. It integrates the strengths of both chromatography and spectroscopy.

cluster_id Identity Confirmation start API Batch Release hplc_screen HPLC Purity Analysis start->hplc_screen nmr_confirm ¹H and ¹³C NMR start->nmr_confirm Initial Structure ID ms_confirm LC-MS Molecular Weight start->ms_confirm check_spec Purity > Specification? (e.g., 99.5%) hplc_screen->check_spec release Release Batch check_spec->release Yes fail Reject Batch / Investigate check_spec->fail No compare_ref Compare Spectra to Reference Standard nmr_confirm->compare_ref ms_confirm->compare_ref

Caption: Integrated strategy for API release, combining HPLC and spectroscopy.

Conclusion and Recommendations

For the comprehensive isomeric purity analysis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, an integrated approach is essential.

  • Primary Quality Control Method: A validated reversed-phase HPLC method should be established as the primary tool for routine quality control. It provides the necessary precision and sensitivity for quantifying isomeric impurities against specifications, which are typically guided by ICH Q3A recommendations for reporting, identification, and qualification.[12]

  • Definitive Structural Confirmation: NMR spectroscopy is the indispensable tool for the initial structural confirmation of the main component and for the unambiguous identification of any significant impurities isolated during method development or from failed batches. Its ability to differentiate regioisomers is unmatched.

  • Supportive Identification: LC-MS should be used as a supportive technique to confirm the molecular weight of the main peak and any impurity peaks resolved by the HPLC method.

By combining the quantitative power of HPLC with the definitive structural elucidation capabilities of NMR, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant system for ensuring the isomeric purity, and thus the safety and quality, of their pharmaceutical intermediates.

References

  • Taylor & Francis Online. (n.d.). Chiral Resolution of Benzophenone Imine Derivatives of Amino Acid Esters on Chiral Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Express Pharma. (2013). Quality in APIs. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral crystal consisting of achiral molecule, benzophenone. Retrieved from [Link]

  • Waseda University. (n.d.). Absolute structure determination of chiral crystals consisting of achiral benzophenone with single-crystal X-ray Diffraction and its correlation with solid-state circular dichroism. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specifications. Retrieved from [Link]

  • National Institutes of Health. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited State Enantiodifferentiating Interactions between a Chiral Benzophenone Derivative and Nucleosides | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a halogenated aromatic ketone. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratory professionals can ensure a safe and compliant disposal process.

Understanding the Compound: Chemical Identity and Associated Hazards

Given the presence of the chloro- functional group, this compound is classified as a halogenated organic waste . This classification is critical as it dictates the required segregation and disposal pathway. Co-mingling halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, and in some cases, lead to hazardous reactions.[4]

Core Principles of Disposal for Halogenated Aromatic Ketones

The disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone must adhere to federal, state, and local regulations governing hazardous waste. The U.S. Environmental Protection Agency (EPA) provides a framework for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).

The primary principle is waste segregation . Halogenated organic wastes must be collected separately from non-halogenated organic wastes, aqueous wastes, and solid wastes.[5][6][7] This is because the incineration of chlorinated compounds requires special conditions and equipment to manage the formation of corrosive and toxic byproducts such as hydrogen chloride.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone from the point of generation to final removal by a certified hazardous waste vendor.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are a minimum requirement. For extended contact, consider double-gloving or using gloves with a higher level of chemical resistance.

  • Body Protection: A standard laboratory coat should be worn.

2. Waste Collection and Segregation:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a material compatible with chlorinated aromatic compounds, such as glass or high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-3',4'-(ethylenedioxy)benzophenone," and the approximate concentration if in solution. The date of initial waste accumulation should also be recorded.

  • Segregation: Do not mix this waste with non-halogenated solvents, acids, bases, or any other chemical waste stream.

3. Storage in a Satellite Accumulation Area (SAA):

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

4. Full Waste Container Management:

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.

  • Arrange for Pickup: Once the container is full, or if the experiment generating the waste is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

5. Spill Management: In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone waste.

DisposalWorkflow start Waste Generated: 2-Chloro-3',4'-(ethylenedioxy)benzophenone is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes non_halogenated_container Collect in a 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container No label_container Label container with: - 'Hazardous Waste' - Full chemical name - Accumulation start date halogenated_container->label_container store_in_saa Store in a designated Satellite Accumulation Area (SAA) in secondary containment. label_container->store_in_saa full_container Is the container full? store_in_saa->full_container full_container->store_in_saa No arrange_pickup Arrange for pickup by EHS or a licensed waste vendor. full_container->arrange_pickup Yes

Caption: Decision workflow for the disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteThe molecule contains a chlorine atom.
Segregation Separate from non-halogenated organic, aqueous, and solid waste.Prevents contamination of other waste streams and ensures proper treatment.[5][6][7]
Container Labeled, sealed, compatible container (e.g., glass, HDPE).Ensures safety, prevents leaks, and complies with regulations.
Storage Designated Satellite Accumulation Area (SAA) with secondary containment.Minimizes risks of spills and exposure in the laboratory.
Disposal Method Incineration by a licensed hazardous waste facility.High-temperature incineration with appropriate scrubbers is necessary to destroy the compound and manage hazardous byproducts.
Spill Cleanup Use inert absorbent material and dispose of as hazardous waste.Prevents environmental contamination and personnel exposure.

Final Disposal and Environmental Considerations

The ultimate disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone should be carried out by a licensed hazardous waste disposal facility. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration. This process must be conducted in specialized incinerators equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as HCl).

It is imperative that this compound is not disposed of down the drain or in regular trash.[8] As a chlorinated aromatic compound, it is likely to be persistent in the environment and may have ecotoxicological effects.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, thereby upholding the principles of green chemistry and laboratory safety.

References

  • BenchChem. (n.d.). Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers.
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  • Ma, R., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(3), 847-855.
  • Wang, L., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
  • Zhuang, Y., et al. (2025, August 6). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Journal of the Serbian Chemical Society.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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